molecular formula C10H20N2 B1373198 4-(Pyrrolidin-1-yl)azepane CAS No. 933733-50-7

4-(Pyrrolidin-1-yl)azepane

Cat. No.: B1373198
CAS No.: 933733-50-7
M. Wt: 168.28 g/mol
InChI Key: NBJVJNQGFQFOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)azepane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJVJNQGFQFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(Pyrrolidin-1-yl)azepane, a saturated seven-membered heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The azepane scaffold is a recurring motif in a number of pharmacologically active compounds.[1] This document details a robust and efficient two-step synthetic sequence commencing from the commercially available N-Boc-4-piperidone, involving a ring expansion followed by a reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs.[1][2] Its conformational flexibility allows for the presentation of substituents in a distinct three-dimensional arrangement, which can be advantageous for optimizing interactions with biological targets. The development of efficient and versatile synthetic methodologies for accessing functionalized azepanes is therefore of significant interest to the drug discovery community.[3][4] This guide focuses on the synthesis of this compound, a novel scaffold that incorporates both the azepane and pyrrolidine moieties, offering a unique structural motif for further chemical exploration.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-N bond, pointing towards a reductive amination reaction between azepan-4-one and pyrrolidine as the key bond-forming step. Azepan-4-one itself can be accessed through a ring expansion of a readily available six-membered ring precursor. This strategy offers a convergent and efficient route to the desired product.

G Target This compound Intermediate1 N-Boc-4-(pyrrolidin-1-yl)azepane Target->Intermediate1 Deprotection Precursor1 N-Boc-azepan-4-one Intermediate1->Precursor1 Reductive Amination Precursor2 Pyrrolidine Intermediate1->Precursor2 Reductive Amination

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The chosen synthetic pathway involves two key transformations:

  • Step 1: Synthesis of N-Boc-azepan-4-one via Ring Expansion.

  • Step 2: Reductive Amination of N-Boc-azepan-4-one with Pyrrolidine.

  • Step 3: Deprotection of the Boc Group to Yield the Final Product.

Step 1: Synthesis of N-Boc-azepan-4-one

The synthesis of the key intermediate, N-Boc-azepan-4-one, can be achieved through a diazomethane-mediated ring expansion of N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom is strategic, as it is stable under the reaction conditions and can be readily removed in the final step.

Experimental Protocol:

  • Materials: N-Boc-4-piperidone, Diazomethane (generated in situ from a suitable precursor like Diazald®), Diethyl ether, Methanol, Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 eq) in a mixture of diethyl ether and methanol (10:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) to the reaction mixture.

    • After the addition is complete, add a catalytic amount of boron trifluoride diethyl etherate (0.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-azepan-4-one.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
N-Boc-4-piperidone199.271.0As required
Diazomethane42.042.0Generated in situ
BF₃·OEt₂141.930.1Catalytic
Step 2: Reductive Amination with Pyrrolidine

Reductive amination is a highly efficient method for the formation of C-N bonds.[5][6] In this step, N-Boc-azepan-4-one is reacted with pyrrolidine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired N-Boc-4-(pyrrolidin-1-yl)azepane. STAB is the reagent of choice as it is selective for the reduction of the intermediate iminium ion over the starting ketone.

Experimental Protocol:

  • Materials: N-Boc-azepan-4-one, Pyrrolidine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid.

  • Procedure:

    • To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add pyrrolidine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield N-Boc-4-(pyrrolidin-1-yl)azepane.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
N-Boc-azepan-4-one213.291.0As required
Pyrrolidine71.121.2
Sodium triacetoxyborohydride211.941.5
Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target molecule, this compound. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.

Experimental Protocol:

  • Materials: N-Boc-4-(pyrrolidin-1-yl)azepane, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-(pyrrolidin-1-yl)azepane (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~10.

    • Extract the aqueous layer with DCM or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound. The described methodology, centered around a key reductive amination step, is scalable and utilizes readily available starting materials. The detailed experimental protocols and mechanistic rationale provide a solid foundation for researchers to successfully synthesize this and other novel azepane derivatives for applications in drug discovery and development.

References

  • BenchChem. (2025). Stereoselective Synthesis of Azepane-2,4-dione Derivatives.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • PubMed Central (PMC). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
  • PubMed Central (PMC). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
  • MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines. Retrieved from

  • ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • PubMed. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines.
  • ResearchGate. (2025). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid.
  • Fingerprint. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • CityUHK Scholars. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Semantic Scholar. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ResearchGate. (n.d.). Synthesis of 1-amino-4-azidobutane (4).
  • ChemicalBook. (n.d.). 1,4-Dibromobutane synthesis.
  • Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives.

Sources

"4-(Pyrrolidin-1-yl)azepane CAS 933733-50-7"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)azepane (CAS 933733-50-7): A Research Chemical Profile

Introduction

This compound is a saturated heterocyclic compound featuring two key structural motifs: a pyrrolidine ring and an azepane ring linked by a nitrogen atom. While specific research into this particular molecule, identified by CAS number 933733-50-7, is not extensively documented in publicly available literature, its constituent parts are of significant interest in the field of medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous scaffold in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block.[1][2] Similarly, the seven-membered azepane ring is a core component of over 20 FDA-approved drugs and is actively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[3][4]

This guide provides a comprehensive overview of the known properties of this compound, proposes potential synthetic routes, and discusses its potential applications based on the well-established roles of its structural components in drug discovery. It is intended for researchers and scientists in chemistry and drug development who may be considering this molecule as a building block or a scaffold for new chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These have been aggregated from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 933733-50-7
Molecular Formula C₁₀H₂₀N₂[5]
Molecular Weight 168.28 g/mol [6]
Appearance Liquid (Physical form)
Predicted Boiling Point 242.5 ± 8.0 °C[6]
InChI InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2[5]
InChIKey NBJVJNQGFQFOTB-UHFFFAOYSA-N[5]
SMILES C1CCN(C1)C2CCCNCC2[5]
Purity Typically ≥95%

Proposed Synthesis Strategies

A potential pathway would involve the reaction of azepan-4-one with pyrrolidine. The initial reaction would form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product.

Experimental Protocol: Reductive Amination of Azepan-4-one

Objective: To synthesize this compound via reductive amination.

Materials:

  • Azepan-4-one hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add azepan-4-one hydrochloride. Dissolve or suspend it in a suitable solvent like 1,2-dichloroethane.

  • Amine Addition: Add a slight excess (1.1 to 1.5 equivalents) of pyrrolidine to the reaction mixture. If starting with the hydrochloride salt of the ketone, a base such as triethylamine may be added to neutralize the HCl.

  • Formation of Intermediate: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (typically 1.5 equivalents), portion-wise to the mixture. This reagent is favored for its mildness and selectivity. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A Azepan-4-one C Formation of Iminium Ion Intermediate A->C B Pyrrolidine B->C D Reductive Amination (e.g., NaBH(OAc)₃) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Research Directions

Given the prevalence of the pyrrolidine and azepane scaffolds in bioactive molecules, this compound represents a valuable starting point for drug discovery programs.[1][3] Its structure suggests several potential areas for investigation:

  • Scaffold for CNS-active Agents: The lipophilic and basic nature of the molecule makes it a candidate for targeting receptors and enzymes in the central nervous system. Many CNS drugs incorporate similar diamine structures.

  • Fragment-Based Drug Discovery (FBDD): This compound could serve as a fragment for screening against various biological targets. The dual-ring system provides a rigid, three-dimensional structure that can be elaborated upon to enhance binding affinity and selectivity.

  • Building Block for Combinatorial Chemistry: The secondary amine of the azepane ring can be further functionalized, allowing for the creation of a library of derivatives for high-throughput screening.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. Below are the expected characterization data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the two rings.

  • ¹³C NMR would display distinct signals for each of the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen atoms would be shifted downfield.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 169.17.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations in the 1250-1020 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of both amine groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers indicates that the compound should be handled with care.

Known Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Signal Word: Danger

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

It is imperative to consult a comprehensive, supplier-provided SDS before handling this chemical.

References

  • BLD Pharmatech Co., Limited (Page 194) @ ChemBuyersGuide.com, Inc. (n.d.).
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023). Organic Letters, 25(41). ResearchGate.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 4-(Azepane-1-carbonyl)-1-(2-isopropyl-5-methyl-cyclohexyl)-pyrrolidin-2-one. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • Safety Data Sheet. (2023). Cayman Chemical.
  • This compound | 933733-50-7. (n.d.). Sigma-Aldrich.
  • This compound (C10H20N2). (n.d.). PubChemLite.
  • safety data sheet. (2023). Zep SDS.
  • [4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. (n.d.). PubChem.
  • CAS NO. 933733-50-7 | this compound | Catalog BD-A1135609. (n.d.). Arctom.
  • 35294-10-1,1-(3-methoxyphenyl)propan-2-amine hydrochloride. (n.d.).
  • This compound | 933733-50-7. (n.d.). ChemicalBook.
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2025). ResearchGate.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines - Fingerprint. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (n.d.). ResearchGate.
  • Selected examples of natural products containing azepane and azocane motifs. (n.d.). ResearchGate.
  • Azepane. (n.d.). Wikipedia.
  • Search Results. (n.d.). AK Scientific.
  • Pyrrolidine. (n.d.). PubChem.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023). CityUHK Scholars.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025). ResearchGate.
  • Pyrrolidine. (n.d.). Wikipedia.
  • Azepane. (n.d.). PubChem.

Sources

An In-depth Technical Guide to Novel Diamine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Significance of the Diamine Motif

The diamine motif, characterized by the presence of two amino groups, is a cornerstone in the architecture of biologically active molecules. Its prevalence in numerous natural products, pharmaceuticals, and synthetic ligands underscores its role as a "privileged structure" in medicinal chemistry.[1][2] These scaffolds are capable of interacting with a diverse array of biological targets, making them invaluable starting points for drug discovery campaigns.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the design, synthesis, and application of novel diamine scaffolds, moving beyond a mere recitation of facts to an analysis of the underlying principles and experimental causality.

Part 1: Foundational Principles of Diamine Scaffold Design

The Concept of Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets.[1][2] Diamines exemplify this concept due to the versatile nature of the amino group, which can act as a hydrogen bond donor and acceptor, a base, and a nucleophile. This versatility allows diamine-containing molecules to engage in a wide range of interactions with biological macromolecules, such as proteins and nucleic acids.

Conformational Restriction as a Design Strategy

A key strategy in modern drug design is the use of conformationally restricted scaffolds. By limiting the number of accessible conformations, a molecule can be pre-organized into a bioactive conformation, leading to a more favorable entropy of binding upon interaction with its target.[3] This often translates to increased potency and selectivity. Diamines are particularly amenable to conformational restriction through their incorporation into cyclic, bicyclic, and spirocyclic systems.[3][4][5]

Diagram: The Thermodynamic Advantage of Conformational Restriction

G cluster_0 Flexible Ligand cluster_1 Rigid Ligand Flexible High Conformational Entropy (Unbound) Bound_Flexible Low Conformational Entropy (Bound) Flexible->Bound_Flexible Large Entropic Penalty Receptor Biological Target Bound_Flexible->Receptor Rigid Low Conformational Entropy (Unbound) Bound_Rigid Low Conformational Entropy (Bound) Rigid->Bound_Rigid Small Entropic Penalty Bound_Rigid->Receptor

Caption: Conformational restriction minimizes the entropic cost of binding.

Chirality in Diamine Scaffolds

Chirality is a critical determinant of biological activity.[6] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral diamines are therefore essential building blocks in the synthesis of enantiomerically pure pharmaceuticals.[6][7] Well-known examples of chiral diamine scaffolds include (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN), which are widely used as chiral auxiliaries and ligands in asymmetric synthesis.[7]

Diamines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization.[8][9][10] The diamine functionality can act as a bioisostere for other groups, such as amides or carboxylic acids, to improve metabolic stability, modulate pKa, or alter hydrogen bonding patterns.[8][9] For instance, the replacement of a metabolically labile amide bond with a more stable trifluoroethylamine group is a recognized strategy in medicinal chemistry.[9][11]

Part 2: Synthetic Strategies for Novel Diamine Scaffolds

The synthesis of novel diamine scaffolds is a vibrant area of chemical research, with methodologies constantly evolving to provide access to increasingly complex and diverse structures.

Synthesis of Vicinal (1,2-) Diamines

Vicinal diamines are prevalent motifs in natural products and pharmaceuticals.[12][13][14] While classical methods for their synthesis often start from olefins, modern approaches increasingly rely on catalytic asymmetric transformations to control stereochemistry.[15][16]

Experimental Protocol: Asymmetric Synthesis of a Vicinal Diamine via Sharpless Asymmetric Aminohydroxylation

This protocol describes the synthesis of an enantioenriched vicinal amino alcohol, a precursor to a vicinal diamine, using the Sharpless asymmetric aminohydroxylation reaction.

Materials:

  • Styrene

  • tert-Butyl carbamate

  • Potassium osmate(VI) dihydrate

  • (DHQ)2PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium ferricyanide(III)

  • Potassium carbonate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add potassium ferricyanide(III) (16.5 g, 50.0 mmol), potassium carbonate (6.9 g, 50.0 mmol), and (DHQ)2PHAL (78 mg, 0.1 mmol).

  • Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (15 mg, 0.04 mmol).

  • Add tert-butyl carbamate (2.34 g, 20.0 mmol) and stir for 5 minutes.

  • Add styrene (1.04 g, 10.0 mmol) and stir the reaction mixture vigorously at 0 °C for 18 hours.

  • Quench the reaction by adding sodium sulfite (10 g).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The resulting amino alcohol can be further elaborated to the corresponding diamine.

Synthesis of 1,3-Diamines

The synthesis of 1,3-diamines presents its own set of challenges, with fewer general methods available compared to their 1,2-diamine counterparts.[17][18] Successful strategies often involve the reduction of dinitriles, amino nitriles, or amides.[18]

Synthesis of Spirocyclic Diamines

Spirocyclic diamines are a class of conformationally restricted scaffolds that have gained significant attention in recent years.[19][20] Their rigid, three-dimensional structures make them attractive for targeting complex protein-protein interactions. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of these scaffolds.[21]

Diagram: General Workflow for Spirocyclic Diamine Synthesis via RCM

G Start Starting Material (e.g., Dieckmann Condensation Product) Alkylation Dialkylation with Allyl Bromide Start->Alkylation RCM Ring-Closing Metathesis (Grubbs' Catalyst) Alkylation->RCM Reduction Reduction of Amides/ Double Bonds RCM->Reduction Deprotection Deprotection Reduction->Deprotection Final Spirocyclic Diamine Deprotection->Final

Caption: A common synthetic route to spirocyclic diamines using RCM.

Synthesis of Bicyclic and Bridged Diamines

Bicyclic and bridged diamines offer the highest degree of conformational constraint.[5] Their synthesis often involves intramolecular cyclization reactions or cycloaddition reactions, such as the Diels-Alder reaction, to construct the rigid bicyclic core.[4]

Part 3: Characterization and Computational Analysis

Spectroscopic and Crystallographic Analysis

The unambiguous determination of the structure and stereochemistry of novel diamine scaffolds is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is routinely employed. For conformationally restricted systems, X-ray crystallography provides definitive proof of the three-dimensional structure and the relative arrangement of the amino groups.

Computational Modeling in Scaffold Design

Computational methods are indispensable tools in modern drug discovery.[22] Molecular docking can be used to predict the binding mode of a diamine scaffold within a target's active site, while pharmacophore modeling helps to identify the key structural features required for biological activity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help to prioritize scaffolds with favorable drug-like properties.

Part 4: Applications and Case Studies in Drug Discovery

The true value of novel diamine scaffolds is realized through their application in drug discovery programs. The following case studies illustrate their impact across different therapeutic areas.

Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is known as a Structure-Activity Relationship (SAR) study.[23][24][25] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[24][26] For diamine scaffolds, SAR studies often involve varying the substitution on the nitrogen atoms, altering the stereochemistry, and modifying the carbon skeleton.[27]

Table 1: Illustrative SAR Data for a Hypothetical Diamine Scaffold

CompoundR1R2IC50 (nM)
1aHH1500
1bMeH750
1cBnH250
1dBnMe50
1e(R)-CH(Me)PhH10
1f(S)-CH(Me)PhH500
Case Study: Diamine Scaffolds in Infectious Diseases - Targeting Mycobacterium tuberculosis

A study involving the screening of a diverse 5000-compound library synthesized from commercially available diamines identified 143 hits with significant activity against Mycobacterium tuberculosis in vitro.[28] Further investigation revealed novel scaffolds derived from homopiperazine and benzylpiperazine with potent antimicrobial activity in animal models.[28] This highlights the utility of diamine-based combinatorial libraries in identifying new leads for challenging diseases.

Part 5: Future Directions and Outlook

The field of novel diamine scaffolds for drug discovery is poised for continued growth. Advances in synthetic methodology, particularly in the area of asymmetric catalysis, will enable the construction of ever more complex and diverse scaffolds. The integration of artificial intelligence and machine learning into the design process will accelerate the identification of scaffolds with optimal properties. As our understanding of disease biology deepens, we can expect to see the application of novel diamine scaffolds in an expanding range of therapeutic areas, further solidifying their status as a truly privileged class of structures in medicinal chemistry.

References

  • The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. (n.d.). BenchChem.
  • Lukin, O. (2021, August 26). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.
  • Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. (2006). Chemical Biology & Drug Design, 67(2), 101-114. [Link]

  • Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.
  • Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2026). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 109(1). [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). Reymond Research Group.
  • Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. (2007, January). ResearchGate.
  • Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(23), 10325-10363. [Link]

  • Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. (2006, February). ResearchGate.
  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2011). Organic Letters, 13(19), 5044-5047. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Rippel, R., Ferreira, L. M., & Branco, P. S. (2026). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity. Thieme E-Books & E-Journals.
  • Conformationally restricted diamines and amino alcohols. (n.d.). Enamine.
  • The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. (n.d.). BenchChem.
  • Holla, H., Labaied, M., Pham, N., Jenkins, I. D., Stuart, K., & Quinn, R. J. (2012). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 77(1), 379-386. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Molecules, 26(22), 6755. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Method of synthesis of vicinal diamines. (1990). Google Patents.
  • The Design and Application of Bioisosteres in Drug Design. (2019, April). ResearchGate.
  • Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. (2006). Journal of Medicinal Chemistry, 49(11), 3045-3048. [Link]

  • Tian, X., Duan, S., Ma, Y., Pan, A., Meng, Y., Deng, G., Zhang, H., & Yang, X. (2025). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic & Biomolecular Chemistry. [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. [Link]

  • Synthetic methods for 1,3-diamines. (2019, January). ResearchGate.
  • Synthetic methods for 1,3-diamines. (2019). Organic & Biomolecular Chemistry, 17(20), 4967-4979. [Link]

  • What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse.
  • Structure-activity relationship (SAR). (n.d.). GARDP Revive.
  • Representative examples of 1,4-diamines containing pharmaceuticals, natural products and ligands. (n.d.). ResearchGate.
  • Structure-Activity Relationships Overview. (n.d.). Scribd.
  • Structure Activity Relationships. (2005, May). Drug Design Org.
  • Chang, C. C., Chen, Y., Zhou, S., Mai, Y. W., & Li, Q. (2018). Computational design for scaffold tissue engineering. In Advanced computational materials and new manufacturing processes (pp. 161-181). World Scientific.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry, 88(15), 10543-10551. [Link]

  • Li, W. (2013, November 6). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting.
  • On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (2024). Molecules, 29(12), 2843. [Link]

Sources

"4-(Pyrrolidin-1-yl)azepane chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Exploration of 4-(Pyrrolidin-1-yl)azepane

Abstract

This technical guide provides a comprehensive theoretical and predictive overview of the chemical properties, synthesis, and potential applications of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages a foundational analysis of its constituent chemical moieties—the pyrrolidine and azepane rings—along with data from structurally related analogues. We present predicted physicochemical properties, a plausible and detailed synthetic protocol based on established chemical transformations, and a predictive analysis of its spectroscopic signature. Furthermore, the potential biological and pharmacological relevance of this scaffold is discussed within the context of medicinal chemistry, providing a valuable resource for researchers in drug discovery and chemical synthesis exploring novel three-dimensional chemical space.

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical matter with three-dimensional complexity is paramount for identifying next-generation therapeutics. Saturated nitrogen heterocycles are cornerstone scaffolds in this endeavor, offering access to diverse spatial arrangements and serving as key pharmacophoric elements. The five-membered pyrrolidine ring is a widely utilized motif, valued for its stereochemical richness and its presence in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility allows it to adapt to various biological targets.[1]

Concurrently, the seven-membered azepane ring has emerged as a significant, albeit under-explored, structural unit in medicinal chemistry.[3][4] Azepane-containing compounds often exhibit unique pharmacological profiles due to the ring's distinct conformational landscape compared to more common five- and six-membered rings.[3][5]

The molecule this compound represents a strategic fusion of these two privileged scaffolds. It combines the compact, basic pyrrolidine moiety with the larger, flexible azepane ring, creating a novel diamine structure with a defined stereocenter at the 4-position of the azepane ring. This guide aims to construct a robust chemical profile for this compound, providing a theoretical framework to guide its synthesis, characterization, and potential exploration as a novel building block in drug development.

Part 1: Predicted Molecular and Physicochemical Properties

While experimental data is not available in the public domain, a reliable profile of this compound can be predicted through computational analysis and comparison with its parent heterocycles.

PropertyPredicted Value / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₀H₂₀N₂PubChem[6]
Molecular Weight 168.28 g/mol Calculated
Monoisotopic Mass 168.1626 g/mol PubChem[6]
CAS Number 933733-50-7Sigma-Aldrich
Topological Polar Surface Area (TPSA) 15.3 ŲEstimated based on two tertiary amine groups.
XlogP3 1.2PubChem (Predicted)[6]
pKa₁ (Azepane N-H) ~10.5 - 11.0Estimated based on azepane (pKa ~11).
pKa₂ (Pyrrolidine N) ~11.0 - 11.3Estimated based on pyrrolidine (pKa ~11.27).[7]
Boiling Point ~220-240 °CEstimated based on molecular weight and hydrogen bonding capability.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Dichloromethane). Soluble in acidic aqueous solutions due to salt formation. Limited solubility in non-polar solvents.Based on general properties of secondary/tertiary amines.
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.Inferred from similar aliphatic amines.[8]

Part 2: Proposed Synthesis and Purification

A robust and highly plausible method for the synthesis of this compound is the reductive amination of a commercially available azepane precursor with pyrrolidine. This approach is widely used for the formation of C-N bonds and is known for its efficiency and operational simplicity.

Logical Synthesis Workflow

The proposed pathway involves the reaction of N-Boc-azepan-4-one with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ. A final deprotection step yields the target compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-azepan-4-one C Intermediate Iminium Ion A->C Reaction B Pyrrolidine B->C Reaction D N-Boc-4-(pyrrolidin-1-yl)azepane C->D Reduction (NaBH(OAc)₃) E N-Boc-4-(pyrrolidin-1-yl)azepane F This compound (Final Product) E->F Acidic Conditions (e.g., TFA or HCl)

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is a theoretical proposition and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound via a two-step reductive amination and deprotection sequence.

Materials:

  • tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azepan-4-one (1.0 eq) and anhydrous DCM.

  • Addition of Amine: Add pyrrolidine (1.1 eq) to the solution and stir at room temperature for 30 minutes. The formation of the intermediate iminium ion or enamine is established during this time.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the Boc-protecting group's carbonyl. Its use avoids over-reduction and simplifies the reaction workup compared to stronger hydrides.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection to Yield this compound

  • Acidolysis: Dissolve the crude or purified Boc-protected intermediate from Step 1 in a minimal amount of DCM.

  • Addition of Acid: Add Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane (5 eq) and stir the solution at room temperature. Causality: Strong acid is required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the azepane ring.

  • Monitoring: Stir for 2-4 hours, monitoring the deprotection by TLC.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in DCM and wash with 1M NaOH solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude final product. Further purification can be achieved by distillation under vacuum or chromatography.

Part 3: Predicted Spectroscopic and Reactivity Analysis

Characterization of the final product would rely on standard spectroscopic methods. The following is a prediction of the key spectral features.

  • ¹H NMR Spectroscopy:

    • Pyrrolidine Ring: Expect two multiplets, one around ~2.5-2.7 ppm corresponding to the four protons alpha to the nitrogen (N-CH₂), and another multiplet around ~1.7-1.9 ppm for the other four protons (CH₂-CH₂).

    • Azepane Ring: The spectrum will be complex due to the ring's flexibility and the stereocenter. Expect a series of broad multiplets between ~1.5 and ~3.0 ppm. The proton at C4 (CH-N) would likely appear as a multiplet around ~2.8-3.1 ppm. The N-H proton of the azepane would be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • A total of 10 distinct carbon signals are expected (assuming chirality makes all carbons unique).

    • Pyrrolidine Carbons: Signals for N-CH₂ carbons would appear around 50-55 ppm, and the other CH₂ carbons around 23-26 ppm.[9]

    • Azepane Carbons: The C4 carbon (CH-N) would be downfield, likely in the 60-65 ppm range. Other azepane carbons would appear in the 25-50 ppm range.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 168.

    • Fragmentation: Expect a prominent fragment from the alpha-cleavage of the pyrrolidine ring, leading to a stable iminium cation at m/z = 70. Another key fragmentation pathway would involve the loss of the pyrrolidinyl group.[10]

Chemical Reactivity Profile

The molecule possesses two basic and nucleophilic nitrogen centers. The secondary amine of the azepane ring is available for a wide range of functionalization reactions, including N-alkylation, N-acylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives. The tertiary amine of the pyrrolidine ring is less reactive but can be protonated or quaternized. The compound is expected to be stable under standard conditions but incompatible with strong oxidizing agents and strong acids.[11]

Part 4: Biological and Pharmacological Context

While no biological data exists for this compound itself, its structural components are featured in numerous bioactive compounds, suggesting a high potential for pharmacological activity.

Rationale for Pharmacological Interest
  • CNS-Active Scaffolds: Derivatives of both pyrrolidine and azepane are known to interact with targets in the central nervous system. For instance, certain pyrrolidine derivatives act as norepinephrine reuptake inhibitors, while azepane analogues have been investigated as muscarinic agents.[12][13] The combination could yield novel ligands for ion channels or G-protein coupled receptors.

  • Anti-Cancer Potential: Fused pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity, suggesting that the azepane scaffold can be a valuable component in the design of antineoplastic agents.[14]

  • Anti-Inflammatory Activity: Pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[15]

Hypothetical Target Interaction Model

The structure of this compound, with its two basic nitrogens and flexible 3D conformation, makes it an attractive scaffold for targeting receptors that possess both cationic and hydrophobic binding pockets, such as certain classes of GPCRs or transporters.

G cluster_receptor Receptor Binding Pocket cluster_ligand This compound pocket anionic_site Anionic Residue (e.g., Asp, Glu) hydrophobic_pocket Hydrophobic Pocket azepane_N Protonated Azepane (NH₂⁺) azepane_N->anionic_site Ionic Bond pyrrolidine_ring Pyrrolidine Ring pyrrolidine_ring->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of the protonated ligand in a receptor site.

Part 5: Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it may be toxic and corrosive. The following precautions are based on safety data for related cyclic amines like pyrrolidine and azepane.[11][16][17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood.[11][16]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames. Grounding of equipment may be necessary to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a novel chemical entity with significant untapped potential. This guide has established a foundational, albeit theoretical, understanding of its chemical and physical properties. We have outlined a plausible, high-yield synthetic strategy via reductive amination, predicted its key spectroscopic features for future characterization, and contextualized its potential role in medicinal chemistry based on the known bioactivities of its constituent scaffolds. For researchers and drug development professionals, this compound represents an attractive and accessible building block for the exploration of new three-dimensional chemical space and the development of next-generation therapeutic agents.

References

  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.
  • Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1H-Azepine, hexahydro-1-(4-nitrophenyl)-. Fisher Scientific.
  • This compound (C10H20N2). PubChemLite.
  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide.
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Azepane. Wikipedia.
  • An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine. Benchchem.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • This compound. Sigma-Aldrich.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
  • Pyrrolidine. Wikipedia.
  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.

Sources

The Modern Compass for Saturated Heterocycles: An Explorer's Guide to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Flatland—The Imperative for sp³-Rich Scaffolds

In the landscape of medicinal chemistry and drug discovery, a significant paradigm shift is underway. For decades, the field has been dominated by aromatic, sp²-hybridized carbocyclic and heterocyclic systems, largely due to the robustness and predictability of synthetic methods like cross-coupling reactions. However, the limitations of this "flatland" are becoming increasingly apparent, with challenges in achieving novel intellectual property, favorable physicochemical properties (such as solubility), and metabolic stability. This has ignited a renaissance in the exploration of saturated, sp³-rich heterocyclic scaffolds. These three-dimensional structures offer access to a vast and underexplored chemical space, providing a structural framework more akin to natural products, which can lead to improved target engagement, selectivity, and overall clinical success.[1][2]

This guide is structured not as a rigid encyclopedia, but as a strategic manual for the modern researcher navigating the exciting and challenging terrain of saturated heterocycle synthesis. It eschews a simple recitation of reactions in favor of a logic-driven exploration of core synthetic philosophies, focusing on the causality behind experimental choices. We will delve into the foundational strategies that form the bedrock of the field, from elegant ring-closing maneuvers to the atom-economical brilliance of multicomponent reactions, and illuminate the cutting-edge tools, such as photoredox catalysis, that are redefining the boundaries of what is possible.

Chapter 1: Strategic Blueprint for Ring Construction

The exploratory synthesis of a saturated heterocycle is fundamentally a question of strategy. Before a single reagent is weighed, the chemist must decide on the most logical approach to construct the target ring system with the desired substitution and stereochemistry. The choice of strategy is governed by factors such as ring size, the nature of the heteroatom(s), desired substitution patterns, and the availability of starting materials.

The following diagram illustrates a high-level decision-making workflow for selecting a synthetic strategy.

G Logical Workflow for Synthetic Strategy Selection cluster_0 Initial Analysis cluster_1 Primary Strategies cluster_2 Advanced & Modifying Strategies Target Define Target Heterocycle (Ring Size, Heteroatom, Stereocenters) Precursors Assess Readily Available Acyclic Precursors Target->Precursors RingClosing Ring-Closing Strategies (e.g., RCM, Intramolecular Alkylation) Precursors->RingClosing Linear precursor with terminal reactive groups? Cycloaddition Cycloaddition Reactions (e.g., [4+2], [3+2]) Precursors->Cycloaddition Can precursor be disconnected into diene/ dipole + dienophile? MCR Multicomponent Reactions (e.g., Ugi, Hantzsch) Precursors->MCR Can target be built from ≥3 simple components in one pot? Photoredox Photoredox Catalysis (Novel Radical Pathways) Precursors->Photoredox Radical-mediated cyclization desired? CH_Activation C-H Functionalization (Late-Stage Modification) RingClosing->CH_Activation Further functionalization of core scaffold needed? Cycloaddition->CH_Activation MCR->CH_Activation

Caption: A decision-making framework for selecting a primary synthetic strategy.

Chapter 2: The Power of Closure: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, particularly medium-to-large rings that were historically challenging to prepare.[3] The reaction utilizes well-defined transition metal catalysts, most notably those based on Ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new carbon-carbon double bond within a single molecule, closing it into a ring and extruding a small volatile olefin like ethylene.[3][4]

Expertise & Causality: The strategic power of RCM lies in its exceptional functional group tolerance and its predictability. Unlike many cyclization methods that are sensitive to steric hindrance or electronic effects at the reaction centers, RCM proceeds reliably with a vast array of substrates. The primary thermodynamic driving force is the entropically favorable release of ethylene gas, which effectively pulls the reaction equilibrium towards the cyclic product.[4] This makes it particularly powerful for constructing 5-, 6-, and 7-membered rings, as well as macrocycles.[3] The resulting unsaturated heterocycle can then be easily hydrogenated to yield the corresponding saturated target.

Mechanism Spotlight: The Grubbs Catalytic Cycle

The accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst's metal-carbene bond and the alkene functionalities of the substrate.[3][5]

G Catalytic Cycle of Ring-Closing Metathesis (RCM) Catalyst [Ru]=CH2 (Active Catalyst) Coordination [2+2] Cycloaddition Catalyst->Coordination 1 Substrate Acyclic Diene Substrate Substrate->Coordination Metallacycle1 First Metallacyclobutane Intermediate Coordination->Metallacycle1 2 Cycloreversion1 [2+2] Cycloreversion Metallacycle1->Cycloreversion1 3 Intermediate Tethered Ru-Carbene Cycloreversion1->Intermediate 4 IntraCoord Intramolecular [2+2] Cycloaddition Intermediate->IntraCoord 5 Metallacycle2 Second Metallacyclobutane Intermediate IntraCoord->Metallacycle2 6 ProductRelease [2+2] Cycloreversion Metallacycle2->ProductRelease 7 ProductRelease->Catalyst 8 (re-enters cycle) Product Cyclic Alkene Product ProductRelease->Product Ethylene Ethylene (byproduct) ProductRelease->Ethylene

Caption: The catalytic cycle for RCM mediated by a Ruthenium catalyst.

Field-Proven Protocol: Synthesis of a 2,5-Dihydrofuran Derivative

This protocol provides a trusted method for the synthesis of a dihydrofuran, a precursor to saturated tetrahydrofurans, using a second-generation Grubbs catalyst.

Reaction: O-Allyl-cinnamyl alcohol → 2-Styryl-2,5-dihydrofuran

Materials:

  • O-Allyl-cinnamyl alcohol (1.0 eq)

  • Grubbs 2nd Generation Catalyst (RuPh(=CHPCy₃)₂(Imes)) (2.5 mol%)

  • Anhydrous Dichloromethane (DCM), degassed

  • Argon atmosphere

Procedure:

  • Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with O-allyl-cinnamyl alcohol.

  • Dissolution: Anhydrous, degassed DCM is added to dissolve the substrate to a final concentration of 0.01 M. The solution is stirred under an argon atmosphere.

  • Catalyst Addition: The Grubbs 2nd Generation catalyst is added in one portion. The flask is immediately fitted with the condenser.

  • Reaction: The reaction mixture is heated to reflux (approx. 40 °C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is cooled to room temperature. Ethyl vinyl ether (10 eq) is added, and the mixture is stirred for 30 minutes to quench the catalyst.

  • Workup: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 2-styryl-2,5-dihydrofuran product.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • (Optional) Hydrogenation: The resulting dihydrofuran can be dissolved in methanol or ethanol, a catalytic amount of Palladium on Carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until saturation is complete, yielding the corresponding tetrahydrofuran derivative.

Chapter 3: The Rise of Light: Photoredox Catalysis

One of the most transformative advances in modern organic synthesis is the harnessing of visible light to drive chemical reactions through photoredox catalysis.[6][7] This approach uses photosensitizers, typically Iridium or Ruthenium complexes, that absorb low-energy visible light to reach an excited state.[8][9] In this excited state, the catalyst can act as a potent single-electron transfer (SET) agent, generating highly reactive radical intermediates from stable precursors under exceptionally mild conditions.[7]

Expertise & Causality: The power of photoredox catalysis lies in its ability to generate radicals under neutral conditions at room temperature, avoiding the harsh reagents (e.g., stoichiometric tin hydrides) or high temperatures traditionally required.[9] This orthogonality to many traditional methods provides a unique synthetic toolbox. For saturated heterocycle synthesis, this strategy enables novel cyclization pathways, including radical-polar crossover reactions and remote C-H functionalizations, that are difficult or impossible to achieve otherwise.[8]

Mechanism Spotlight: Iridium-Catalyzed Reductive Radical Cyclization

A common application in heterocycle synthesis involves the reductive generation of a radical from an alkyl halide, followed by cyclization.

G General Reductive Quenching Cycle in Photoredox Catalysis Ir_III Ir(III) (Ground State) Ir_III_star *Ir(III) (Excited State) Ir_III->Ir_III_star hν (Visible Light) Ir_II Ir(II) Ir_III_star->Ir_II SET Sac_Donor Sacrificial Electron Donor (e.g., Amine) Donor_Radical Donor•+ Ir_III_star->Donor_Radical Oxidative Quenching e⁻ Ir_IV Ir(IV) Ir_II->Ir_III SET e⁻ Substrate Substrate (R-X) Radical Radical (R•) Ir_II->Radical Reductive Quenching e⁻ Anion Anion (X⁻) Substrate->Anion e⁻ Cyclization Intramolecular Cyclization Radical->Cyclization e⁻ Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical e⁻ Final_Product Final Product (P-H) Cyclized_Radical->Final_Product H-atom abstraction e⁻

Caption: A simplified photoredox catalytic cycle for heterocycle synthesis.

Field-Proven Protocol: Synthesis of a Pyrrolidinone Derivative

This protocol outlines the synthesis of a substituted pyrrolidinone via an intramolecular radical cyclization using Rose Bengal, an organic dye, as a metal-free photoredox catalyst.[10]

Reaction: N-Aryl-N-allyl-2-bromoacetamide → 1-Aryl-5-methylpyrrolidin-2-one

Materials:

  • N-Aryl-N-allyl-2-bromoacetamide substrate (1.0 eq)

  • Rose Bengal (2 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Blue LEDs

  • Argon atmosphere

Procedure:

  • Setup: To a screw-cap vial equipped with a magnetic stir bar, add the N-aryl-N-allyl-2-bromoacetamide substrate, Rose Bengal, and DIPEA.

  • Solvent & Degassing: Add anhydrous MeCN to achieve a substrate concentration of 0.1 M. Seal the vial and degas the solution by bubbling argon through it for 15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Full conversion is often achieved within 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired pyrrolidinone product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Chapter 4: The Art of Complexity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single synthetic operation.[11][12][13] This approach offers remarkable bond-forming efficiency and atom economy, rapidly generating molecular diversity from readily available building blocks.[14] For saturated heterocycle synthesis, MCRs provide a powerful platform for creating highly substituted and functionally dense ring systems that would otherwise require lengthy, linear synthetic sequences.[11]

Expertise & Causality: The strategic advantage of an MCR is its convergent nature. Instead of building a molecule step-by-step, multiple fragments are assembled simultaneously, dramatically reducing synthesis time, solvent waste, and purification steps.[14] Reactions like the Hantzsch pyridine synthesis (which, after reduction, yields tetrahydropyridines) or the Ugi and Passerini reactions followed by intramolecular cyclization are classic examples that have been adapted for the synthesis of diverse saturated heterocyclic cores.[11] The choice of an MCR is particularly compelling when the target molecule possesses a substitution pattern that directly reflects the combination of simple, commercially available aldehydes, amines, ketones, and isocyanides.

Field-Proven Protocol: One-Pot Synthesis of a Highly Substituted Piperidine

This protocol describes a one-pot, four-component synthesis of a functionalized 4-piperidone, a direct precursor to substituted piperidines, exemplifying the MCR strategy.

Reaction: Aromatic Aldehyde + Aniline + β-Ketoester + Acetoacetate → Substituted Piperidine derivative

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (2.0 eq)

  • Aniline (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Ethanol (as solvent)

  • Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aromatic aldehyde, aniline, and ethyl acetoacetate in ethanol.

  • Catalyst Addition: Add the catalyst (p-TsOH) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • Workup: After cooling to room temperature, a solid product often precipitates. If so, collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, or if further purification is needed, remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol or purified by column chromatography to yield the pure piperidine derivative.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Chapter 5: The Final Frontier: Catalytic Asymmetric Hydrogenation & C-H Functionalization

Achieving stereocontrol is a paramount challenge in saturated heterocycle synthesis. Furthermore, the ability to modify a complex, pre-formed heterocyclic core—a strategy known as late-stage functionalization—is highly desirable in drug discovery for rapid analogue synthesis.[15] Catalytic asymmetric hydrogenation and C-H functionalization are two powerful strategies that address these critical needs.

Catalytic Asymmetric Hydrogenation

The direct hydrogenation of heteroaromatic precursors (e.g., pyridines, quinolines, indoles) is one of the most atom-economical routes to saturated heterocycles. The development of chiral transition metal catalysts (based on Rhodium, Ruthenium, and Iridium) has enabled this transformation to be performed with exquisite enantioselectivity, directly setting stereocenters in the final product.[1][2][16]

Expertise & Causality: The success of an asymmetric hydrogenation depends critically on the pairing of the metal center with a chiral ligand (e.g., BINAP, P-Phos, TsDPEN).[1][2] The chiral ligand creates a well-defined, asymmetric coordination sphere around the metal. When the heteroaromatic substrate binds to this chiral environment, the delivery of hydrogen occurs preferentially to one face of the molecule, leading to the formation of one enantiomer in excess.[2]

Data Presentation: Comparison of Catalysts for Asymmetric Hydrogenation of Quinolines

Catalyst SystemLigand TypeSubstrate ExampleH₂ Pressure (atm)ee (%)Reference
[Rh(COD)₂]BF₄ / L10Chiral Phosphine-Thiourea2-Methylquinoline50>99[1]
RuCl(p-cymene)[(R,R)-TsDPEN]Diamine2-Phenylquinoline5096[2]
[Ir(COD)Cl]₂ / (S)-P-PhosBiaryl Phosphine1-Phenyl-3,4-dihydroisoquinoline2097[17]
Ru(OAc)₂[(R)-BINAP]Biaryl Phosphine2-Methylquinoxaline498[1]
C-H Functionalization

Direct C-H functionalization (or activation) is a paradigm-shifting strategy that avoids the need for pre-installed functional groups (like halides or organometallics) for coupling reactions.[18][19] By using transition metal catalysts (e.g., Pd, Ru, Rh, Ir), a C-H bond on the saturated heterocycle can be selectively cleaved and replaced with a new C-C or C-heteroatom bond.[15][19] This is particularly powerful for late-stage functionalization, where a complex core structure can be diversified at a late step in the synthesis.[20]

Expertise & Causality: The primary challenge in C-H functionalization is selectivity—how to control which of the many C-H bonds in a molecule reacts. This is typically solved by using a directing group (DG), a functional group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond (often ortho to the DG), facilitating selective activation.[19] For N-heterocycles, a common strategy is to use a removable directing group, such as a picolinamide or a pyrimidyl group, attached to the ring nitrogen.[19]

Conclusion and Future Outlook

The exploratory synthesis of saturated heterocycles has evolved from a field of classic, often lengthy named reactions into a dynamic discipline driven by strategic innovation. The modern synthetic chemist is equipped with a powerful and diverse toolkit, from the robust and predictable nature of Ring-Closing Metathesis to the elegant complexity-building power of Multicomponent Reactions. The advent of photoredox catalysis has opened doors to previously inaccessible radical pathways under remarkably mild conditions, while advances in asymmetric hydrogenation and C-H functionalization provide unprecedented control over stereochemistry and late-stage diversification.

The future of the field will likely be defined by the continued pursuit of efficiency, selectivity, and sustainability. We can anticipate the development of novel catalysts that operate under even milder conditions with lower loadings, the discovery of new MCRs that build even greater molecular complexity, and the expansion of C-H functionalization to even more remote and previously unreactive positions without the need for directing groups. As our ability to construct these vital three-dimensional scaffolds improves, so too will our capacity to develop the next generation of therapeutics, agrochemicals, and materials that will shape our world.

References

  • Title: Ring-closing metathesis Source: Wikipedia URL: [Link]

  • Title: Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism Source: SIGAA - UFPI URL: [Link]

  • Title: Late-Stage Saturation of Drug Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Saturated Heterocycles via Multicomponent Reactions | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ring Closing Metathesis (RCM) Source: Organic Chemistry Portal URL: [Link]

  • Title: A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ru‐Catalyzed C H Functionalization of Heterocycles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles Source: Synfacts; Georg Thieme Verlag KG URL: [Link]

  • Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Late-stage C-H functionalization Source: Edgars Suna Group URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Multi-Component Reactions in Heterocyclic Chemistry Source: Springer URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: Royal Society of Chemistry URL: [Link]

  • Title: Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals Source: Diva-portal.org URL: [Link]

  • Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life Source: AMS Dottorato URL: [Link]

  • Title: Ring-closing metathesis toward the synthesis of 2,5-dihydrofuran and 2,5-dihydropyrrole skeletons from Baylis–Hillman adducts Source: ElectronicsAndBooks.com URL: [Link]

  • Title: Photoredox route to medically-important heterocycles Source: Chemistry World URL: [Link]

  • Title: Stereoselective synthesis of piperidines Source: Semantic Scholar URL: [Link]

  • Title: ChemInform Abstract: A Straightforward Synthesis of 2,3,4,5-Tetrasubstituted Tetrahydrofuran Derivatives. | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation Source: MDPI URL: [Link]

  • Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: ACS Catalysis URL: [Link]

  • Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones Source: Organic Letters URL: [Link]

  • Title: Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Photoredox Catalysis of Iridium(III)-Based Photosensitizers Source: ResearchGate URL: [Link]

  • Title: Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins Source: MDPI URL: [Link]

  • Title: Synthesis of Saturated N- Heterocycles Source: ETH Zurich Research Collection URL: [Link]

  • Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL: [Link]

  • Title: Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sustainable Ir-Photoredox Catalysis by Means of Heterogenization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Asymmetric tandem hemiaminal-heterocyclization-aza-Mannich reaction of 2-formylbenzonitriles and amines using chiral phase transfer catalysis: an experimental and theoretical study Source: Royal Society of Chemistry URL: [Link]

  • Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Visible-Light-Promoted Synthesis of Pyrrolidinone Derivatives via Rose Bengal as a Photoredox Catalyst and Their Photophysical Studies Source: ResearchGate URL: [Link]

  • Title: Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Source: Organometallics URL: [Link]

  • Title: Asymmetric Aminocatalysis Source: ResearchGate URL: [Link]

  • Title: A Photoredox Approach for the Synthesis of Pyrrolidine-2-ones Source: Sci-Hub URL: [Link]

  • Title: Photocatalytic Pyrrolidine Synthesis Source: Yoon Laboratory - UW–Madison URL: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a range of biologically active compounds.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview of the methodologies required for the structural elucidation of a novel derivative, 4-(pyrrolidin-1-yl)azepane. While direct literature for this specific molecule is not currently available, this document synthesizes established analytical techniques for N-heterocyclic compounds to present a robust, scientifically-grounded workflow.[5] We will explore the logical progression from a plausible synthetic route to the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure trustworthiness and scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring is a key component in numerous natural products and synthetic molecules with a wide array of pharmaceutical applications, including anticancer, antiviral, and antidiabetic activities.[1] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets, making it an attractive scaffold in drug discovery. The introduction of a pyrrolidine substituent at the 4-position of the azepane ring, as in this compound, creates a diamine structure with unique physicochemical properties and potential for novel biological activity. The precise characterization and unambiguous structural confirmation of such molecules are paramount for advancing drug development programs.

Hypothetical Synthesis of this compound

While various methods for the synthesis of substituted azepanes have been reported, a common and effective approach involves the ring expansion of smaller cyclic precursors or the cyclization of linear amino alcohols.[2][3][6][7] A plausible synthetic route to this compound could involve the reductive amination of an azepan-4-one precursor with pyrrolidine. This well-established reaction provides a direct and efficient means to introduce the pyrrolidinyl moiety onto the azepane core.

Spectroscopic Elucidation Workflow

The confirmation of the molecular structure of this compound would rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8][9] This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the presence of two basic nitrogen atoms makes the molecule readily protonated.

  • Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Results and Interpretation:

For this compound (C10H20N2), the expected monoisotopic mass is 168.1626 Da.[5] In positive ion ESI-MS, the protonated molecule [M+H]+ would be observed with a calculated m/z of 169.1705. The high-resolution measurement would confirm the elemental composition of the molecule.

Table 1: Predicted m/z Values for this compound Adducts [5]

Adductm/z (Predicted)
[M+H]+169.16992
[M+Na]+191.15186
[M+K]+207.12580
[M+NH4]+186.19646

Fragmentation Analysis:

The fragmentation of the molecular ion can provide valuable structural information.[8][9] The fragmentation of N-heterocyclic compounds is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[8]

fragmentation_pathway M [M+H]+ (m/z 169) F1 Loss of C3H7N (m/z 112) M->F1 α-cleavage of azepane F2 Loss of C4H8 (m/z 113) M->F2 Cleavage of pyrrolidine F3 Loss of C2H5N (m/z 126) M->F3 Ring opening

Caption: Predicted major fragmentation pathways for [M+H]+ of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[10][11][12] For this compound, a combination of 1H NMR, 13C NMR, and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • 1H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR: Perform Correlation SpectroscopY (COSY) to establish proton-proton coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range proton-carbon correlations, which are crucial for connecting different parts of the molecule.

Expected Spectral Features:

  • 1H NMR: The spectrum would be characterized by a series of multiplets in the aliphatic region (typically 1.0-3.5 ppm). The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift.

  • 13C NMR: The spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbons directly bonded to nitrogen would appear in the range of 40-60 ppm.

  • 2D NMR: COSY would show correlations between adjacent protons within the azepane and pyrrolidine rings. HSQC would link each proton signal to its corresponding carbon signal. HMBC would be critical in confirming the connectivity between the two rings, for example, by showing a correlation between the protons on the pyrrolidine ring and the C4 carbon of the azepane ring.

nmr_workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HSQC Structure Final Structure COSY->Structure HMBC HMBC HSQC->HMBC HMBC->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16][17] For this compound, FTIR would be used to confirm the presence of C-H and C-N bonds and the absence of other functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1.

Expected Spectral Features:

  • C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm-1.

  • N-H stretching: As this compound contains a secondary amine in the azepane ring, a single weak band is expected in the 3300-3000 cm-1 region.[14][15] The pyrrolidine nitrogen is tertiary, so it will not contribute to N-H stretching.[14][17]

  • C-N stretching: The C-N stretching vibrations of aliphatic amines typically appear as medium to weak bands in the 1020-1250 cm-1 region.[14]

  • N-H bending: The secondary amine in the azepane ring may show an N-H wagging band between 665-910 cm-1.[14]

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Intensity
Aliphatic C-H stretch2850-3000Strong
N-H stretch (azepane)3300-3000Weak
C-N stretch1020-1250Medium-Weak
N-H wag (azepane)665-910Broad

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of a novel compound like this compound requires a synergistic and logical application of multiple analytical techniques. High-resolution mass spectrometry provides the elemental composition, while detailed 1D and 2D NMR experiments reveal the precise connectivity of the atoms. FTIR spectroscopy serves as a valuable complementary technique to confirm the presence of expected functional groups and the absence of others. By following the comprehensive workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other related N-heterocyclic compounds, thereby ensuring the integrity of their scientific findings and accelerating the drug discovery process.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022-08-15). PubMed Central. [Link]

  • FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... (n.d.). ResearchGate. [Link]

  • This compound (C10H20N2). (n.d.). PubChemLite. [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (n.d.). ACS Publications. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017-06-06). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C7OB01238A. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023-07-29). Organic Letters (ACS Publications). [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. (2012-01-20). PubMed. [Link]

  • 24.10: Spectroscopy of Amines. (2024-03-24). Chemistry LibreTexts. [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. (2025-08-10). ResearchGate. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (n.d.). Fingerprint. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. [Link]

  • ATR-FTIR spectra showing the peaks corresponding to amine... (n.d.). ResearchGate. [Link]

  • and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. (n.d.). PubMed. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). ChemistryScl.com. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. (n.d.). NIH. [Link]

  • An Update on the Synthesis of Pyrrolo[1][14]benzodiazepines. (n.d.). MDPI. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024-01-25). Nature Chemistry. [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. (n.d.). PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Research Square. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. [Link]

  • Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis, Structural Elucidation and Bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff Base Derivatives. (2015-11-25). PubMed. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023-10-20). CityUHK Scholars. [Link]

  • Azepane | C6H13N | CID 8119. (n.d.). PubChem. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. (2023-06-10). MDPI. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)azepane: Bridging Predictive Data with Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Pyrrolidin-1-yl)azepane, a novel heterocyclic scaffold with potential applications in drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes high-quality predicted data with established experimental methodologies. By detailing the scientific rationale behind the experimental determination of key drug-like properties—lipophilicity (logP), aqueous solubility, and ionization constant (pKa)—this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals. Our objective is to furnish a robust framework for the evaluation of this compound and its analogs, thereby facilitating informed decision-making in early-stage drug development programs.

Introduction: The Strategic Imperative of Physicochemical Profiling

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including lipophilicity, solubility, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[2][3][4] A comprehensive understanding and early-stage optimization of these properties are therefore not merely procedural, but a strategic necessity for mitigating developmental risks and enhancing the probability of success.[5]

The molecule at the center of this guide, this compound, represents an intriguing chemical entity by combining two key heterocyclic structures: the pyrrolidine and the azepane rings. The pyrrolidine ring is a prevalent motif in numerous natural products and approved pharmaceuticals, valued for its ability to introduce three-dimensionality and serve as a versatile scaffold.[6] The seven-membered azepane ring is also a component of various biologically active compounds.[7] The fusion of these two saturated heterocycles suggests a chemical space ripe for exploration in the pursuit of novel therapeutics.

This guide will first present the known and predicted structural and physicochemical data for this compound. Subsequently, it will delve into the detailed experimental protocols for determining its most critical physicochemical parameters. The causality behind each experimental choice will be elucidated, providing a self-validating system for robust and reproducible characterization.

Molecular Profile of this compound

Direct experimental data for this compound is limited in publicly accessible literature.[8] Consequently, the following profile combines available data with computationally predicted values to provide a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂PubChem[8]
Molecular Weight 168.28 g/mol PubChem[8]
Predicted XlogP 1.2PubChem[8]
SMILES C1CCN(CC1)C2CCCNCC2PubChem[8]
InChI InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2PubChem[8]
InChIKey NBJVJNQGFQFOTB-UHFFFAOYSA-NPubChem[8]

Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[5] It reflects the equilibrium distribution of a compound between a lipidic (n-octanol) and an aqueous phase.[9] An optimal logP is crucial; excessively high values can lead to poor aqueous solubility and increased metabolic clearance, while very low values may hinder membrane permeation.[2]

Predicted Lipophilicity

The predicted XlogP for this compound is 1.2, suggesting a balanced hydrophilic-lipophilic character.[8] This value falls within a favorable range for many orally administered drugs. However, experimental verification is essential to confirm this prediction.

Experimental Determination of logP: The Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for at least 24 hours.[11]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol-saturated aqueous phase containing the compound and the aqueous-saturated n-octanol phase in a suitable vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Causality of Experimental Choices:

  • n-Octanol: This solvent is widely used as a surrogate for biological membranes due to its amphiphilic nature.

  • pH 7.4 Buffer: This pH mimics physiological conditions in the blood and is crucial for determining the distribution of ionizable compounds.

  • HPLC-UV: This is a robust and sensitive analytical technique for quantifying the concentration of the analyte in each phase.[11]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, a critical factor for oral absorption and parenteral formulation.[12][13] Poor aqueous solubility can lead to low bioavailability and hinder in vitro testing.[14]

Experimental Determination of Aqueous Solubility

Two common methods for determining aqueous solubility are the kinetic and thermodynamic approaches.[13][14]

4.1.1. Kinetic Solubility (High-Throughput Screening)

This method is well-suited for early-stage discovery due to its speed and low sample consumption.[14] It measures the solubility of a compound as it transitions from a DMSO stock solution to an aqueous buffer.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add serial dilutions of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

  • Precipitation Detection: Incubate the plate and monitor for the formation of a precipitate. This can be detected by turbidimetry (nephelometry), which measures light scattering.[12]

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

4.1.2. Thermodynamic Solubility (Equilibrium Method)

Considered the "gold standard," this method measures the solubility of the solid compound at equilibrium and is crucial for lead optimization and formulation development.[13]

Protocol:

  • Sample Preparation: Add an excess of solid this compound to an aqueous buffer (pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[13]

  • Separation: Filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.[14]

Workflow for Solubility Determination:

G pKa pKa (Ionization State) Solubility Aqueous Solubility pKa->Solubility influences Lipophilicity Lipophilicity (logP) pKa->Lipophilicity influences (logD) ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME impacts Lipophilicity->ADME impacts

Caption: Interdependence of key physicochemical properties and their impact on ADME.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its physicochemical characterization. The presented predicted values offer a valuable starting point, and the detailed experimental protocols for determining logP, aqueous solubility, and pKa provide a clear path for empirical validation. A thorough understanding of these properties is indispensable for any research program involving this promising scaffold. By integrating predictive science with rigorous experimental validation, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound and its derivatives.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • LookChem. (2023). What are the physicochemical properties of drug?
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
  • Pharma.Tips. (2025).
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.
  • Encyclopedia.pub. (2022).
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • NIH. (n.d.).
  • NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC.
  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
  • Frontiers. (n.d.). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks.
  • PubChemLite. (n.d.). This compound (C10H20N2).
  • Fisher Scientific. (n.d.). Azepanes.
  • ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Request PDF.
  • NIH. (n.d.). Azepane | C6H13N | CID 8119 - PubChem.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Acmec Biochemical. (n.d.). 111-49-9[Azepane].
  • Matrix Fine Chemicals. (n.d.). AZEPANE | CAS 111-49-9.
  • PubMed. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Sigma-Aldrich. (n.d.). Azepane.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Benchchem. (n.d.). Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.
  • CityUHK Scholars. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Wikipedia. (n.d.). Azepane.
  • ResearchGate. (2025). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (2025). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts.

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure, theoretical properties, and potential applications of 4-(Pyrrolidin-1-yl)azepane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights to offer a thorough understanding of this novel heterocyclic compound. Given the limited direct experimental data on this specific molecule, this guide leverages established knowledge of its constituent pyrrolidine and azepane moieties to project its structural and chemical characteristics.

Introduction: Merging Two Privileged Heterocyclic Scaffolds

The molecular architecture of this compound represents a fascinating conjunction of two highly significant saturated nitrogen-containing heterocyclic rings: the five-membered pyrrolidine and the seven-membered azepane. Both scaffolds are prevalent in a myriad of natural products and synthetic pharmaceuticals, valued for their unique conformational properties and their ability to engage in specific biological interactions.[1][2] The pyrrolidine ring, for instance, is a cornerstone of the amino acid proline and is integral to the structure and function of numerous peptides and proteins.[3] The larger, more flexible azepane ring is a key structural feature in a number of approved drugs, contributing to their pharmacological profiles.[2]

The fusion of these two rings at the 4-position of the azepane nucleus introduces a tertiary amine linkage, creating a molecule with distinct stereochemical and electronic properties. This guide will dissect the probable three-dimensional structure of this compound, propose a viable synthetic pathway, predict its spectroscopic signature, and explore its potential as a scaffold in medicinal chemistry.

Molecular Structure and Conformational Analysis

The overall molecular structure of this compound is defined by the interplay of the conformational preferences of its two constituent rings and the nature of the C-N bond that links them.

The Pyrrolidine Moiety: A Puckered Five-Membered Ring

The pyrrolidine ring is not planar; it adopts puckered conformations to relieve bond angle strain, a phenomenon known as "pseudorotation".[1] The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . In the envelope conformation, four carbon atoms are coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.[4]

For a 1-substituted pyrrolidine ring as in the target molecule, the substituent at the nitrogen atom can influence the ring's puckering.[5] However, since the substituent is a large azepanyl group, steric interactions will likely play a significant role in favoring certain puckered conformations over others.

The Azepane Moiety: A Flexible Seven-Membered Ring

The seven-membered azepane ring is considerably more flexible than the pyrrolidine ring and can exist in several low-energy conformations, with the most stable being the twist-chair and twist-boat forms.[6] The high degree of flexibility is a key characteristic of azepane derivatives and significantly influences their interaction with biological targets.[6] The substitution at the C4 position with a bulky pyrrolidinyl group is expected to have a profound impact on the conformational equilibrium of the azepane ring, likely favoring a conformation that minimizes steric hindrance. The pyrrolidinyl group can occupy either an axial or an equatorial position, with the equatorial position generally being more sterically favorable.

Predicted Conformation of this compound

Based on the principles of steric hindrance, it is hypothesized that the most stable conformation of this compound will feature the pyrrolidinyl group in a pseudo-equatorial position on the azepane ring. This arrangement would minimize steric clashes between the two ring systems. The azepane ring itself is likely to adopt a twist-chair conformation to accommodate the bulky substituent. The pyrrolidine ring will likely exist in a dynamic equilibrium of its puckered forms.

Below is a DOT script for a diagram illustrating the predicted conformational equilibrium.

Predicted conformational dynamics of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through reductive amination.[7][8] This widely used reaction involves the formation of an iminium ion intermediate from a ketone and an amine, which is then reduced in situ to the corresponding amine.

Synthetic Workflow

The proposed synthesis starts from the commercially available N-Boc-azepan-4-one. The Boc (tert-butyloxycarbonyl) protecting group is used to prevent side reactions at the azepane nitrogen.

Synthesis_Workflow start N-Boc-azepan-4-one step1 Reductive Amination with Pyrrolidine start->step1 intermediate N-Boc-4-(pyrrolidin-1-yl)azepane step1->intermediate step2 Boc Deprotection (e.g., TFA in DCM) intermediate->step2 product This compound step2->product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.2 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. The choice of this mild reducing agent is crucial as it is selective for the reduction of iminium ions in the presence of ketones.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(pyrrolidin-1-yl)azepane.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-4-(pyrrolidin-1-yl)azepane in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Predicted Spectroscopic Data

While no experimental spectra for this compound are publicly available, its spectroscopic characteristics can be predicted based on the known spectra of pyrrolidine and azepane derivatives.[9][10]

Spectroscopic TechniquePredicted ObservationsInterpretation
¹H NMR δ 2.5-3.5 ppm (m): Protons on carbons adjacent to nitrogen atoms (in both rings). δ 1.5-2.0 ppm (m): Remaining methylene protons on both rings.The signals for the protons on the carbons alpha to the nitrogens will be deshielded and appear at a lower field. The remaining protons will appear in the aliphatic region. Due to the complexity of the overlapping signals, 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.[11]
¹³C NMR δ 45-60 ppm: Carbons adjacent to nitrogen atoms. δ 20-40 ppm: Other aliphatic carbons.The carbons directly bonded to the nitrogen atoms will be deshielded. The number of signals will depend on the symmetry of the molecule in its dominant conformation.
FT-IR ν ~3300-3400 cm⁻¹ (broad): N-H stretch (secondary amine in the azepane ring). ν ~2800-3000 cm⁻¹: C-H stretching of methylene groups. ν ~1100-1200 cm⁻¹: C-N stretching.The presence of a secondary amine in the azepane ring will give a characteristic N-H stretching band. The C-H and C-N stretching vibrations are also expected in their typical regions.
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected at m/z corresponding to C₁₀H₂₁N₂⁺.Electrospray ionization in positive mode should readily protonate one of the nitrogen atoms, leading to the observation of the molecular ion plus a proton.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable potential in medicinal chemistry due to the established biological activities of its constituent rings.

  • CNS-Active Agents: Both pyrrolidine and azepane moieties are found in numerous compounds targeting the central nervous system.[1][2] The unique three-dimensional structure of this compound could be explored for its potential as a scaffold for developing novel antipsychotics, antidepressants, or anticonvulsants.

  • Enzyme Inhibitors: The pyrrolidine ring is a key component of many enzyme inhibitors.[12] Functionalization of the this compound core could lead to the discovery of potent and selective inhibitors for various enzyme classes.

  • Antimicrobial and Anticancer Agents: Pyrrolidine derivatives have shown a wide range of antimicrobial and anticancer activities.[1] The novel scaffold presented here could serve as a starting point for the development of new therapeutic agents in these areas.

Further derivatization of the secondary amine in the azepane ring and substitution on both heterocyclic systems would allow for the exploration of a vast chemical space, potentially leading to the identification of compounds with significant pharmacological activity.

Conclusion

This compound is a structurally intriguing molecule that combines the conformational constraints of a pyrrolidine ring with the flexibility of an azepane ring. While direct experimental data is currently lacking, a comprehensive theoretical understanding of its structure, synthesis, and spectroscopic properties can be established based on the well-documented chemistry of its parent heterocycles. The proposed synthetic route via reductive amination offers a practical approach to its preparation. The unique three-dimensional arrangement of this scaffold makes it a promising candidate for further exploration in drug discovery programs, particularly in the development of novel CNS-active agents and enzyme inhibitors. This technical guide serves as a foundational resource to stimulate and support future research into this and related heterocyclic systems.

References

  • Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry. 2014;2014(12):2584-2593.
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. 2013;11(48):8423-8430.
  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. 2021 Jan 7.
  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. 2000;104(22):5398-5412.
  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. 2005;70(16):6443-6452.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • The results of the conformational analysis. ResearchGate. Available from: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Preparation method for 4-aminoacetophenone.
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.
  • Intramolecular reductive aminations for the formation of azepanes.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • Conformational regulation of substituted azepanes through mono-, di-, and trifluorin
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • Synthesis and Functionalization of 4-aminocyclopentenones.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. 2019 Jan 15.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. 2022 Aug 15.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. 2023 Sep 6.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION.
  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
  • Synthesis, Spectroscopic Characteriz
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Biological Activity of Monoterpene-Based Scaffolds: A N
  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
  • Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review. MDPI.
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Chapman University Digital Commons. 2021 Oct 14.

Sources

Azepane Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has garnered significant attention in medicinal chemistry due to its structural flexibility and synthetic accessibility.[1][2] This inherent three-dimensionality allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a wide range of biological targets.[3][4] This technical guide provides a comprehensive exploration of the potential therapeutic targets for azepane derivatives, delving into their mechanisms of action, and offering detailed experimental workflows for their evaluation. With over 20 azepane-based drugs already approved by the FDA for various diseases, the therapeutic potential of this scaffold is well-established.[5]

I. The Azepane Advantage: Structural Flexibility and Target promiscuity

The conformational flexibility of the azepane ring is a key determinant of its biological activity.[3] This allows derivatives to adopt conformations that can bind to a variety of protein targets with high affinity and specificity. This guide will explore the major therapeutic areas where azepane derivatives have shown significant promise: oncology, neurodegenerative disorders, and immunology.

II. Therapeutic Targets in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and several key nodes in these pathways have been identified as promising targets for azepane-based inhibitors.[6]

A. Enzyme Inhibition: A Primary Mechanism of Action

Azepane derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in cancer progression.[1][7]

  • Protein Kinase B (PKB/Akt): As a central node in the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation and survival, Akt is a prime target for cancer therapy.[7] Azepane-based inhibitors of Akt can disrupt this pathway, leading to the induction of apoptosis in cancer cells.[8] The natural product (-)-balanol, which contains an azepane ring, is a known ATP-competitive inhibitor of protein kinases.[3]

  • Protein Tyrosine Phosphatases (PTPN1/PTPN2): These enzymes act as negative regulators of key signaling pathways, including those involved in anti-tumor immunity.[1][9] Inhibition of PTPN1 and PTPN2 by azepane derivatives can enhance T-cell mediated anti-tumor responses.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.[1] Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent CDK2 inhibitors.[1]

  • Topoisomerase II: This enzyme is essential for DNA replication and repair. Azepane-based inhibitors can stabilize the enzyme-DNA complex, leading to double-strand breaks and ultimately, apoptosis.[1]

  • Carbonic Anhydrase IX (CAIX): This enzyme is involved in regulating tumor pH and is often overexpressed in hypoxic tumors. Azepan-3-one derivatives have shown promise as CAIX inhibitors.[7]

B. Key Signaling Pathways Targeted by Azepane Derivatives

The following diagrams illustrate the points of intervention for azepane derivatives within critical cancer-related signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Azepane Derivative Azepane->Akt Inhibition PTPN_Inhibition_Pathway TCR T-Cell Receptor (TCR) JAK JAK TCR->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (T-cell activation) STAT->Gene_Expression PTPN1_2 PTPN1/PTPN2 PTPN1_2->JAK Dephosphorylation (Inhibition) Azepane Azepane Derivative Azepane->PTPN1_2 Inhibition

Sources

Methodological & Application

Application Note: 4-(Pyrrolidin-1-yl)azepane, a Versatile 3D Fragment for Next-Generation Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in modern medicinal chemistry for identifying high-quality lead compounds.[1][2] The success of this approach is increasingly reliant on screening fragments that possess a high degree of three-dimensional (3D) character, which can improve binding affinity, selectivity, and physicochemical properties such as solubility.[1] Saturated heterocyclic scaffolds are ideal starting points for such fragments. This guide details the strategic application of 4-(pyrrolidin-1-yl)azepane, a bicyclic diamine fragment, for the synthesis of diverse chemical libraries. We present its synthesis, key physicochemical properties, and detailed, field-tested protocols for diversification through robust chemical transformations, providing researchers with a validated roadmap for creating novel compound collections with enhanced 3D spatial sampling.

The Strategic Advantage of the this compound Scaffold

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[3][4] Its conformational flexibility allows it to present substituents in a variety of spatial vectors, which can be critical for optimizing interactions with complex biological targets. When combined with the well-established pyrrolidine motif, another highly successful scaffold in medicinal chemistry, the resulting this compound core offers a unique combination of properties:

  • High Fsp³ Content: The fully saturated nature of the scaffold ensures a high fraction of sp³-hybridized carbons, a key descriptor for compounds likely to succeed in clinical development.

  • Defined Exit Vectors: The secondary amine of the azepane ring provides a primary, well-defined vector for chemical diversification, allowing for the systematic exploration of the surrounding chemical space.

  • Modulated Basicity: The presence of two nitrogen atoms—one secondary (azepane) and one tertiary (pyrrolidine)—offers distinct pKa values. This dual-amine feature can be exploited for tailored interactions with biological targets, such as forming multiple salt bridges, and can influence pharmacokinetic properties.

  • Inherent 3D Structure: The non-planar, bicyclic nature of the fragment inherently projects functionality into three-dimensional space, providing access to pharmacophore models that are often inaccessible with flat, aromatic fragments.[1][2]

Physicochemical Properties of the Core Fragment

To be effective in FBDD, a fragment should adhere to the "Rule of Three" (Ro3). The calculated properties of the this compound core align well with these guidelines, making it an excellent starting point for library development.

PropertyValue (Estimated)Ro3 GuidelineSignificance
Molecular Weight (MW)~168.28 g/mol < 300 DaEnsures low complexity starting point.
cLogP~1.5≤ 3Maintains adequate aqueous solubility.
Hydrogen Bond Donors1 (Azepane N-H)≤ 3Provides a key interaction point and diversification handle.
Hydrogen Bond Acceptors2 (Azepane N, Pyrrolidine N)≤ 3Offers potential for target binding.
Rotatable Bonds2≤ 3Low conformational penalty upon binding.
Fsp³1.0HighCorrelates with higher clinical success rates.

Synthesis of the this compound Core

The core fragment can be reliably synthesized in a high-yielding, two-step sequence starting from commercially available N-Boc-azepan-4-one. The key transformation is a direct reductive amination.

G cluster_0 Synthesis Workflow A N-Boc-azepan-4-one C N-Boc-4-(pyrrolidin-1-yl)azepane A->C 1. Reductive Amination B Pyrrolidine NaBH(OAc)₃ E This compound (Core Fragment) C->E 2. Boc Deprotection D TFA or HCl in Dioxane

Caption: Synthetic route to the core this compound fragment.

This procedure is robust and scalable. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is a critical choice, as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting ketone, allowing for a convenient one-pot reaction.[5] The final Boc deprotection under acidic conditions is typically clean and quantitative.

Library Generation: A Dual-Reaction Strategy

The secondary amine of the azepane ring is the primary handle for diversification. We present two highly reliable and orthogonal protocols for generating extensive libraries: Amide Bond Formation and Reductive Amination .

G Core This compound (Core Fragment) Coupling Amide Coupling (e.g., HATU, EDC) Core->Coupling RedAm Reductive Amination (e.g., NaBH(OAc)₃) Core->RedAm Acids Carboxylic Acid Library (R¹-COOH) Acids->Coupling Aldehydes Aldehyde/Ketone Library (R²R³C=O) Aldehydes->RedAm AmideLib Amide Library Coupling->AmideLib AmineLib Substituted Amine Library RedAm->AmineLib

Caption: Dual-reaction workflow for library synthesis from the core fragment.

This parallel synthesis approach allows for the rapid generation of two distinct libraries with different linker geometries and properties. Amide linkages introduce a planar, hydrogen-bond-donating group, while the alkyl amine linkage from reductive amination maintains flexibility.

Example Library Members and Property Modulation

The choice of building blocks directly influences the properties of the final library members. By coupling the core fragment with representative building blocks, we can generate a library with diverse physicochemical characteristics suitable for a range of biological targets.

Library MemberR-Group SourceReaction TypeMW ( g/mol )cLogP
A (Core Fragment)--168.281.50
B Isonicotinic AcidAmide Coupling273.361.45
C 4-Fluorobenzoic AcidAmide Coupling290.363.15
D 4-FluorobenzaldehydeReductive Amination276.393.21
E 1-Methyl-1H-pyrazole-4-carbaldehydeReductive Amination262.391.38

Application in Target-Focused Screening (Hypothetical)

The 3D nature of libraries derived from this compound makes them particularly well-suited for targeting proteins with complex or deep binding pockets, such as G-Protein Coupled Receptors (GPCRs) or kinases. The scaffold can position functionality to make key interactions deep within a binding site that are inaccessible to flatter molecules.

G Ligand Library Compound GPCR GPCR Ligand->GPCR Binds G_Protein Gαβγ GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Initiates

Caption: Generic GPCR signaling pathway targeted by library compounds.

Detailed Experimental Protocols

General Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be sourced from reputable commercial suppliers and used as received.

Protocol 1: Synthesis of this compound (Core Fragment)

Step A: N-Boc-4-(pyrrolidin-1-yl)azepane

  • To a solution of N-Boc-azepan-4-one (1.0 eq, e.g., 5.0 g) in dichloromethane (DCM, 0.2 M) is added pyrrolidine (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes. Causality: This portion-wise addition controls any initial exotherm and ensures a smooth reaction progression.[5]

  • The reaction is stirred at room temperature for 16 hours or until LC-MS analysis indicates complete consumption of the starting ketone.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the title compound.

Step B: this compound

  • To a solution of N-Boc-4-(pyrrolidin-1-yl)azepane (1.0 eq) in DCM (0.2 M) is added 4M HCl in 1,4-dioxane (10 eq).

  • The mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under high vacuum to afford the dihydrochloride salt of the title fragment, which can be used directly or neutralized prior to use.

Protocol 2: Library Synthesis via Amide Coupling (Parallel Synthesis)

Reagents:

  • Stock Solution A (Amine): this compound (1.0 eq) in DMF (0.2 M).

  • Stock Solution B (Acid): A library of unique carboxylic acids (1.1 eq each) in individual wells of a 96-well plate, dissolved in DMF.

  • Stock Solution C (Coupling Agent): HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Causality: HATU is a highly effective coupling reagent that minimizes side reactions and is well-suited for high-throughput synthesis. DIPEA is a non-nucleophilic base used to neutralize the acid and the amine salt.[6]

Procedure (per well):

  • To each well containing a unique carboxylic acid (Stock B), add the amine (Stock A).

  • Add the coupling agent solution (Stock C) to initiate the reaction.

  • Seal the 96-well plate and agitate at room temperature for 12 hours.

  • Quench the reactions by adding water to each well.

  • The library can be purified by preparative HPLC-MS or used directly for screening after appropriate dilution and filtration.

Protocol 3: Library Synthesis via Reductive Amination (Parallel Synthesis)

Reagents:

  • Stock Solution A (Amine): this compound (1.0 eq) in dichloroethane (DCE, 0.2 M).

  • Stock Solution B (Carbonyl): A library of unique aldehydes or ketones (1.1 eq each) in individual wells of a 96-well plate, dissolved in DCE.

  • Reducing Agent (Solid): Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

Procedure (per well):

  • To each well containing a unique carbonyl compound (Stock B), add the amine (Stock A).

  • Add a catalytic amount of acetic acid (0.1 eq). Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that is reduced. This is a key step in the mechanism of reductive amination.[7][8]

  • Agitate the plate at room temperature for 1 hour to allow for iminium ion formation.

  • Add solid NaBH(OAc)₃ to each well using a solid-handling robot or multichannel pipette.

  • Seal the plate and agitate at room temperature for 16 hours.

  • Quench the reactions with saturated aqueous NaHCO₃.

  • Extract with an organic solvent (e.g., ethyl acetate) using a liquid handler, and the organic layer is collected for analysis and screening.

Conclusion

The this compound fragment represents a powerful and versatile tool for medicinal chemists. Its inherent three-dimensionality, coupled with straightforward and robust diversification chemistry, enables the efficient synthesis of novel compound libraries with favorable physicochemical properties. The protocols detailed herein provide a validated foundation for researchers to leverage this scaffold in their drug discovery campaigns, facilitating the exploration of new chemical space and the identification of next-generation therapeutic agents.

References

  • Zha, G., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Zha, G., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, PMID: 30469042. [Link]

  • Shaveta, S., & Mishra, A. K. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central, PMC4049257. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Burtoloso, A. C. B., & Bernardim, B. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed, PMID: 25936495. [Link]

  • Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

  • Scott, M. D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central, PMC6511674. [Link]

  • Tseliou, V., Masman, M. F., Knaus, T., & Mutti, F. G. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062–2065. [Link]

  • Organic Chemistry Data. Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Scott, M. D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed, PMID: 31017812. [Link]

  • ResearchGate. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Cadierno, V., & Francos, J. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. PubMed, PMID: 22204429. [Link]

Sources

Application Notes and Protocols: Synthetic Routes to Functionalized 4-(Pyrrolidin-1-yl)azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility offer a distinct advantage in the design of novel therapeutics by enabling exploration of a broader chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine.[3] The fusion of a pyrrolidine ring at the 4-position of the azepane core creates the 4-(pyrrolidin-1-yl)azepane scaffold, a structure of significant interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized 4-(pyrrolidin-1-yl)azepanes. It details established synthetic strategies, provides step-by-step protocols, and explains the rationale behind key experimental choices.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound scaffold can be broadly approached through two primary strategies:

  • Late-Stage Introduction of the Pyrrolidine Moiety: This approach focuses on first synthesizing a functionalized azepane ring, typically with a suitable leaving group or a ketone at the 4-position, followed by the introduction of the pyrrolidine ring via nucleophilic substitution or reductive amination.

  • Ring Expansion and Cyclization Strategies: These methods involve the construction of the seven-membered azepane ring from acyclic or smaller cyclic precursors that already contain the pyrrolidine or a masked amino group.

Strategy 1: Late-Stage Pyrrolidine Installation

This strategy is arguably the more convergent and widely employed approach. The key is the efficient synthesis of a versatile intermediate, N-protected 4-azepanone.

Protocol 1: Synthesis of N-Boc-4-azepanone

This protocol outlines a common route to N-Boc-4-azepanone, a crucial building block for the subsequent introduction of the pyrrolidine moiety.

Workflow Diagram:

Protocol_1_Workflow cluster_0 Synthesis of N-Boc-4-azepanone Start Dieckmann Condensation of Diethyl 4-aza-1,7-heptanedioate Step1 Hydrolysis and Decarboxylation Start->Step1 1. NaOEt, Toluene 2. H3O+ Step2 Protection of Azepanone Step1->Step2 HCl (aq) End N-Boc-4-azepanone Step2->End (Boc)2O, Et3N, DCM

Caption: Synthesis of N-Boc-4-azepanone.

Materials:

  • Diethyl 4-aza-1,7-heptanedioate

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dieckmann Condensation:

    • To a solution of diethyl 4-aza-1,7-heptanedioate (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Separate the aqueous layer and wash the organic layer with brine.

  • Hydrolysis and Decarboxylation:

    • To the crude product from the previous step, add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Boc Protection:

    • Dissolve the crude 4-azepanone hydrochloride in anhydrous DCM.

    • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-azepanone.

Protocol 2: Reductive Amination for the Synthesis of N-Boc-4-(pyrrolidin-1-yl)azepane

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] This protocol describes the reaction of N-Boc-4-azepanone with pyrrolidine.

Workflow Diagram:

Protocol_2_Workflow cluster_1 Reductive Amination Start_RA N-Boc-4-azepanone + Pyrrolidine Step1_RA Imine/Enamine Formation Start_RA->Step1_RA DCM, Acetic Acid (cat.) Step2_RA Reduction Step1_RA->Step2_RA Sodium triacetoxyborohydride (STAB) End_RA N-Boc-4-(pyrrolidin-1-yl)azepane Step2_RA->End_RA Workup and Purification

Caption: Reductive amination workflow.

Materials:

  • N-Boc-4-azepanone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of N-Boc-4-azepanone (1.0 eq) in anhydrous DCM, add pyrrolidine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. The use of STAB is advantageous as it is a mild and selective reducing agent that can be used in the presence of the acidic catalyst.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(pyrrolidin-1-yl)azepane.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB)Mild, selective, compatible with acidic conditions.More expensive than other borohydrides.
Sodium cyanoborohydride (NaBH₃CN)Effective, relatively inexpensive.Highly toxic (releases HCN in acid).
Sodium borohydride (NaBH₄)Inexpensive, readily available.Less selective, can reduce the starting ketone.
Strategy 2: Ring Expansion and Cyclization Methods

Alternative strategies focus on constructing the azepane ring from smaller, more readily available precursors. These methods can offer unique pathways to novel analogs.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the formation of cyclic olefins, including the seven-membered azepine ring, which can then be reduced to the saturated azepane.[1]

Conceptual Workflow:

RCM_Workflow cluster_2 Ring-Closing Metathesis Approach Start_RCM Acyclic Diene Precursor Step1_RCM Intramolecular Cyclization Start_RCM->Step1_RCM Grubbs or Hoveyda-Grubbs Catalyst Step2_RCM Reduction Step1_RCM->Step2_RCM H2, Pd/C End_RCM Azepane Scaffold Step2_RCM->End_RCM

Caption: Ring-Closing Metathesis strategy.

The synthesis of the required diene precursor containing the pyrrolidine moiety can be a multi-step process, making this a less convergent but potentially more flexible approach for accessing diverse substitution patterns.

Piperidine Ring Expansion

Stereoselective and regioselective ring expansion of piperidine derivatives can provide a route to functionalized azepanes.[7] This method often involves the formation of a bicyclic intermediate that undergoes rearrangement to the seven-membered ring. While powerful, this strategy requires careful substrate design to control the regioselectivity of the expansion.

Functionalization of the this compound Scaffold

Once the core scaffold is synthesized, further functionalization can be achieved at several positions, most commonly at the azepane nitrogen.

Protocol 3: N-Deprotection and N-Alkylation/Arylation

The Boc protecting group on the azepane nitrogen can be readily removed under acidic conditions, providing a secondary amine that is a versatile handle for further functionalization.[8]

Materials:

  • N-Boc-4-(pyrrolidin-1-yl)azepane

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Alkyl/aryl halide or sulfonate

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

  • A suitable solvent (e.g., DMF, acetonitrile)

  • Optional: Palladium catalyst and ligand for N-arylation (e.g., Pd₂(dba)₃, Buchwald-Hartwig ligands)

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-4-(pyrrolidin-1-yl)azepane in DCM.

    • Add an excess of TFA or a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of this compound.

  • N-Alkylation/Arylation:

    • To a solution of the this compound salt in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2-3 eq) to neutralize the salt and facilitate the subsequent reaction.

    • Add the desired alkylating or arylating agent (1.0-1.2 eq).

    • For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be necessary.[8]

    • Heat the reaction mixture as required and monitor for completion.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Table 2: Common Functionalization Reactions on the Azepane Nitrogen

Reaction TypeReagentsTypical Conditions
N-AlkylationAlkyl halides, mesylates, tosylatesBase (K₂CO₃, Cs₂CO₃), DMF or ACN, RT to 80 °C
N-AcylationAcyl chlorides, anhydridesBase (Et₃N, DIPEA), DCM, 0 °C to RT
N-SulfonylationSulfonyl chloridesBase (Pyridine, Et₃N), DCM, 0 °C to RT
N-Arylation (Buchwald-Hartwig)Aryl halides/triflates, Pd catalyst, ligandBase (NaOtBu, K₃PO₄), Toluene or Dioxane, 80-110 °C

Conclusion

The synthesis of functionalized 4-(pyrrolidin-1-yl)azepanes is a critical endeavor in the pursuit of novel therapeutic agents. The strategies and protocols outlined in this document provide a solid foundation for researchers to access this important chemical scaffold. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The late-stage introduction of the pyrrolidine moiety via reductive amination of a pre-formed 4-azepanone is often the most practical and convergent approach for many applications. Further functionalization of the azepane nitrogen allows for the generation of diverse libraries of compounds for biological screening.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Synthesis of Azepane-Based Scaffolds: Applic
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchG
  • Azepine synthesis - Organic Chemistry Portal.
  • Synthesis of azepane derivatives 4 by a sequence of asymmetric...
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines - PubMed.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions.
  • Azepane - Wikipedia.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C

Sources

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Significance of the Seven-Membered Ring

In the landscape of medicinal chemistry, saturated N-heterocycles are foundational pillars for the design of bioactive molecules. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous, the seven-membered azepane scaffold has emerged as a "privileged" structure, offering unique advantages in drug design.[1][2] The azepane ring, a saturated heterocycle with six carbon atoms and one nitrogen atom, possesses significant conformational flexibility.[3] This property allows molecules incorporating this scaffold to adopt diverse three-dimensional shapes, enabling them to effectively explore the often complex and intricate binding pockets of biological targets.[3][4] This inherent three-dimensionality provides a distinct edge over flat, aromatic systems, often leading to improved target affinity and selectivity.[5]

The versatility of the azepane scaffold is evidenced by its presence in over 20 FDA-approved drugs and numerous clinical candidates across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][6] This guide serves as a technical overview for researchers and drug development professionals, detailing the synthesis, key applications, and biological evaluation protocols for azepane-based compounds.

Diagram: The Azepane Scaffold

Caption: General structure of the Azepane ring.

Synthetic Strategies: Accessing the Azepane Core

The synthesis of the azepane ring presents unique challenges compared to its smaller five- and six-membered counterparts, primarily due to the entropic unfavorability of forming a seven-membered ring.[5] However, several robust synthetic strategies have been developed to provide access to this valuable scaffold. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key methodologies include:

  • Ring-Expansion Reactions: This is a common and powerful approach. The Beckmann rearrangement of cyclohexanone oximes is a classic method. More modern strategies involve the expansion of smaller, more readily available rings, such as the regioselective ring expansion of trifluoromethyl pyrrolidines.[5][7][8]

  • Ring-Closing Metathesis (RCM): RCM of a linear precursor containing two terminal alkenes, followed by reduction, is a versatile method for constructing the azepane core.[5]

  • Photochemical Dearomative Ring Expansion: A novel and efficient strategy involves the blue-light-mediated transformation of readily available nitroarenes into a 3H-azepine framework, which can then be hydrogenated to yield the saturated azepane.[5] This method allows the substitution pattern of the starting arene to be directly translated to the final product, enabling streamlined access to complex derivatives.[5]

Diagram: General Synthetic Approaches

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Product Nitroarenes Nitroarenes PDR Photochemical Dearomatization Nitroarenes->PDR Blue Light Cyclohexanones Cyclohexanones RE Ring Expansion Cyclohexanones->RE Beckmann Rearrangement Pyrrolidines Pyrrolidines Pyrrolidines->RE Azepane Azepane Scaffold RE->Azepane PDR->Azepane RCM Ring-Closing Metathesis RCM->Azepane

Caption: Key synthetic pathways to the azepane scaffold.

Protocol: Photochemical Dearomative Ring Expansion of a Nitroarene

This protocol is a generalized procedure based on modern synthetic advancements for preparing complex azepanes.[5]

Objective: To synthesize a substituted 3H-azepine intermediate from a nitroarene precursor.

Materials:

  • Substituted nitroarene (1.0 equiv)

  • Triethylamine (4.0 equiv)

  • Triethyl phosphite (2.0 equiv)

  • Anhydrous isopropanol (i-PrOH)

  • Blue LED light source (e.g., λ = 427 nm)

  • Schlenk flask or similar reaction vessel suitable for photochemistry

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted nitroarene (1.0 equiv) in anhydrous isopropanol.

  • Reagent Addition: Add triethylamine (4.0 equiv) followed by triethyl phosphite (2.0 equiv) to the solution.

  • Irradiation: Seal the flask and place it in proximity to the blue LED light source. Begin irradiation at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude 3H-azepine intermediate using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. The resulting azepine can then be hydrogenated in a subsequent step to yield the final saturated azepane.

Causality: The blue light excites the nitroarene, which, in the presence of a phosphite reducing agent, is converted into a singlet nitrene. This highly reactive intermediate inserts into the aromatic ring, mediating the expansion from a six-membered to a seven-membered ring system.[5] Triethylamine acts as a base to facilitate the process.

Therapeutic Applications of Azepane Scaffolds

The structural and chemical diversity of azepane derivatives has led to their exploration in numerous therapeutic areas.[6]

Oncology

Azepane scaffolds have proven to be highly effective in the design of inhibitors for key targets in cancer signaling pathways.[1][9]

  • Mechanism: PTPN2/PTPN1 Inhibition for Immuno-Oncology Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling pathways, such as the JAK-STAT and T-cell receptor (TCR) pathways.[1][10] Their inhibition enhances anti-tumor immunity by boosting the activation and function of T-cells and NK cells.[1][2] Novel azepane-containing derivatives have been developed as potent, nanomolar-level inhibitors of both enzymes.[1]

    Diagram: PTPN2/PTPN1 Inhibition Pathway

    Azepane Azepane Inhibitor PTP PTPN2 / PTPN1 Azepane->PTP Inhibits JAK JAK PTP->JAK Dephosphorylates (Inhibits) TCR TCR Signaling PTP->TCR Inhibits STAT STAT JAK->STAT Phosphorylates Activation T-Cell / NK Cell Activation & Proliferation STAT->Activation TCR->Activation

    Caption: Azepane compounds inhibit PTPN2/PTPN1, boosting anti-tumor immunity.

  • Mechanism: CDK2 Inhibition and Cell Cycle Arrest Cyclin-dependent kinase 2 (CDK2) is essential for the G1/S transition in the cell cycle.[1] Its dysregulation is common in many cancers. Azepane-based compounds, such as certain pyrrolo[1,2-a]azepine derivatives, have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and preventing cancer cell proliferation.[1]

Table: Biological Activity of Azepane-Based Cancer Target Inhibitors

Compound ClassTargetRepresentative CompoundIC₅₀ (nM)Therapeutic Area
Azepane Derivative[1]PTPN2 / PTPN1Compound 4< 10Immuno-Oncology
Pyrrolo[1,2-a]azepine[1]CDK2Not SpecifiedPotent ActivityTargeted Cancer Therapy
Azepane Derivative[11]PKB/Akt1-(3,4-dimethoxybenzoyl)azepaneHypothesizedTargeted Cancer Therapy
Protocol: In Vitro Protein Kinase B (PKB/Akt) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against the PKB/Akt kinase, a central node in cell survival pathways often dysregulated in cancer.[11]

Objective: To quantify the in vitro inhibitory activity of an azepane-containing compound against PKBα.

Materials:

  • Recombinant human PKBα enzyme

  • ATP and appropriate kinase buffer

  • Peptide substrate (e.g., Crosstide)

  • Test compound (azepane derivative) and vehicle control (DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-quantifying system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a white assay plate, add the kinase buffer, the test compound dilutions, and the PKBα enzyme.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and detect the amount of ATP remaining (or ADP produced). For the Kinase-Glo® assay, add an equal volume of the reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Neuroscience and CNS Disorders

The unique conformational properties of the azepane scaffold make it ideal for interacting with complex targets in the central nervous system (CNS).

  • Mechanism: Monoamine Transporter Inhibition Monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT) are key targets for treating neuropsychiatric disorders.[12] An N-benzylated bicyclic azepane, (R,R)-1a, was identified as a potent inhibitor of NET and DAT, with additional activity at the σ-1 receptor.[12][13][14] This polypharmacology suggests potential applications for novel antidepressant or anxiolytic agents.[13][15]

  • Mechanism: BACE1 Inhibition for Alzheimer's Disease The enzyme β-secretase 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β (Aβ) peptides that form pathogenic plaques in the brain.[2] Azepane-based derivatives have been developed as BACE1 inhibitors, blocking the cleavage of the amyloid precursor protein (APP) and thereby reducing Aβ production.[2]

    Diagram: BACE1 Inhibition by Azepane Derivatives

    Azepane Azepane BACE1 Inhibitor BACE1 BACE1 Enzyme Azepane->BACE1 Inhibits APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta Amyloid-β (Aβ) Peptides APP->Abeta Plaques Amyloid Plaques (Pathology) Abeta->Plaques

Table: Biological Activity of Azepane-Based CNS Target Inhibitors

CompoundTargetIC₅₀ (nM)Therapeutic Application
(R,R)-1a [12]NET60 ± 7Neuropsychiatric Disorders
(R,R)-1a [12]DAT230 ± 12Neuropsychiatric Disorders
(R,R)-1a [12]SERT250 ± 32Neuropsychiatric Disorders
Azepane Derivative [2]BACE1Not SpecifiedAlzheimer's Disease
Antimicrobial and Antiviral Applications

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Azepane derivatives, particularly when fused with other complex scaffolds like triterpenoids, have demonstrated significant antimicrobial and antiviral activity. [16][17]

  • Activity Profile: A-azepano-triterpenoids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values superior to the antibiotic vancomycin. [17][18]Specific derivatives also exhibit high potency against DNA viruses such as human cytomegalovirus (HCMV). [17][18] Table: Antimicrobial and Antiviral Activity of Azepano-Triterpenoids

CompoundTarget OrganismActivity MetricValue (µM)
Azepanobetulinic acid cyclohexyl amide (4) [17]MRSAMIC≤ 0.15
Azepanouvaol (8) [17]MRSAMIC≤ 0.15
Azepanouvaol (8) [17]HCMVEC₅₀0.11
Azepano-glycyrrhetol (15) [17]HCMVEC₅₀0.11
Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [2] Objective: To determine the MIC of an azepane derivative against a bacterial strain (e.g., S. aureus).

Materials:

  • Test compound (azepane derivative)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., vancomycin)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: In a 96-well plate, prepare serial twofold dilutions of the test compound in CAMHB. Typically, 10 concentrations are tested.

  • Control Wells: Prepare a growth control well (broth and bacteria, no compound) and a sterility control well (broth only). Also, prepare dilutions for the positive control antibiotic.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Result Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be used for easier endpoint determination.

Conclusion and Future Outlook

The azepane scaffold is a validated and highly valuable motif in medicinal chemistry. [6]Its inherent 3D structure and conformational flexibility provide a powerful platform for designing potent and selective modulators of diverse biological targets. [1][3]The continued development of novel synthetic methodologies promises to further expand the accessible chemical space of azepane derivatives, enabling the exploration of previously uncharted biological activities. [5][7]Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds and applying the azepane scaffold to new and challenging drug targets. [1]The rich history and promising future of azepane-based compounds solidify their role as a cornerstone of modern drug discovery.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . ResearchGate. Available from: [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates . ResearchGate. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . PubMed. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology . ACS Publications. Available from: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds . ResearchGate. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes . The University of Manchester. Available from: [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities . Taylor & Francis Online. Available from: [Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group . ResearchGate. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology . PubMed. Available from: [Link]

  • The Chemical Properties and Applications of Azepane . futureorigin.cn. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF . ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines . JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available from: [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives . ScienceDirect. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology . ACS Publications. Available from: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors . PubMed. Available from: [Link]

  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold . PubMed. Available from: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds . PubMed. Available from: [Link]

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents . PubMed. Available from: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry . PubMed. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology . Figshare. Available from: [Link]

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents . PMC - NIH. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology . Reymond Research Group. Available from: [Link]

  • Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives . American Journal of Bioscience and Clinical Integrity. Available from: [Link]

Sources

Application Notes & Protocols: Strategies for N-Alkylation of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry, offering a flexible, three-dimensional scaffold that can effectively probe biological space.[1][2] Unlike the more common five- and six-membered pyrrolidine and piperidine rings, the azepane core provides unique conformational diversity, which can be pivotal for modulating bioactivity and pharmacokinetic properties.[2] N-substituted azepanes, in particular, are prevalent in a wide range of therapeutic agents, including antiviral, anticancer, and antidiabetic compounds.[3][4]

The molecule 4-(pyrrolidin-1-yl)azepane presents a secondary amine on the azepane ring, which is a prime handle for synthetic modification. The introduction of various alkyl or aryl substituents at this nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR), making the N-alkylation of this scaffold a fundamental operation for drug development professionals. This guide provides a detailed overview of robust and field-proven protocols for this transformation, focusing on the underlying chemical principles, practical execution, and comparative advantages of each method.

Method 1: Classical N-Alkylation via Nucleophilic Substitution (SN2)

This is the most direct approach for forming a C-N bond, involving the reaction of the nucleophilic secondary amine with an alkyl halide.[5] While straightforward, this method's success is highly dependent on controlling the reaction conditions to avoid common pitfalls.

Guiding Principles & Mechanistic Insight

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azepane nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[6] This initially creates a trialkylammonium salt, which must be deprotonated by a base to yield the final tertiary amine product.

A significant challenge with this method is over-alkylation . The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.[6][7] This side reaction is often difficult to prevent completely and can lead to complex product mixtures and lower yields of the desired product.[6][8]

SN2_Mechanism Amine R₂NH (Azepane) TransitionState [R₂NH---R'---X]‡ (Transition State) Amine->TransitionState Nucleophilic Attack AlkylHalide R'-X (Alkyl Halide) AlkylHalide->TransitionState AmmoniumSalt R₂N⁺HR' (Ammonium Salt) TransitionState->AmmoniumSalt Halide X⁻ TransitionState->Halide Product R₂NR' (Tertiary Amine) AmmoniumSalt->Product Deprotonation Base Base Base->AmmoniumSalt ProtonatedBase Base-H⁺

Caption: SN2 mechanism for direct N-alkylation of a secondary amine.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to dissolve/suspend the reactants (approx. 0.1 M concentration of the amine).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a highly versatile and often preferred method for N-alkylation, particularly when direct alkylation is problematic.[8] It is a one-pot reaction that couples an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[9]

Guiding Principles & Mechanistic Insight

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form a transient iminium ion.

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the corresponding tertiary amine.

The key to this method's success is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Reductive_Amination Amine R₂NH (Azepane) p1 Amine->p1 Carbonyl R'CHO (Aldehyde) Carbonyl->p1 Iminium [R₂N=CHR']⁺ (Iminium Ion) Product R₂N-CH₂R' (Product) Iminium->Product Reduction Reducer [H⁻] (e.g., STAB) Reducer->Iminium p1->Iminium Condensation -H₂O p2

Caption: General workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM (approx. 0.1 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step for less reactive partners.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • If necessary, purify the product via flash column chromatography. Often, the purity after workup is sufficient for subsequent steps.

Method 3: Buchwald-Hartwig Amination (for N-Arylation)

While the previous methods are ideal for introducing alkyl groups, the Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly with aryl or heteroaryl partners.[10][11] It is the method of choice when an aryl group needs to be appended to the azepane nitrogen.

Guiding Principles & Mechanistic Insight

This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[12] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][13]

The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.[10]

BHA_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido L₂Pd(II)(Ar)(NR₂) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product HX_Base HX + Base-H⁺ center ArX Ar-X ArX->Pd0 Amine R₂NH + Base Amine->OxAdd

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Aryl halide or triflate (e.g., bromobenzene, 4-chloropyridine) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a Schlenk tube or glovebox, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Couplings are typically complete within 6-24 hours.

  • Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with more solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of N-Alkylation Protocols

FeatureClassical N-Alkylation (SN2) Reductive Amination Buchwald-Hartwig Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO), Ketones (R₂CO)Aryl/Heteroaryl halides, triflates
Key Reagents Base (K₂CO₃, TEA)Reducing Agent (NaBH(OAc)₃)Pd Catalyst, Ligand, Base
Typical Yields Moderate to Good (can be low)Good to ExcellentGood to Excellent
Advantages Simple reagents, straightforward setupHigh selectivity, mild conditions, broad substrate scope, avoids over-alkylationAccess to N-aryl compounds, high functional group tolerance
Disadvantages Risk of over-alkylation[6][7], requires heatRequires carbonyl compounds, reductant is moisture-sensitiveExpensive catalyst/ligands, requires inert/anhydrous conditions, metal contamination

Conclusion

The N-alkylation of this compound is a critical transformation for generating novel chemical entities for drug discovery. The choice of synthetic protocol depends heavily on the desired substituent. For simple alkyl groups, reductive amination offers the best balance of efficiency, selectivity, and operational simplicity. Classical SN2 alkylation remains a viable, albeit more risky, alternative for certain activated alkyl halides. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the undisputed modern standard, despite its higher cost and complexity. By understanding the principles and practical considerations of each method, researchers can confidently and efficiently synthesize diverse libraries of N-substituted azepanes for biological evaluation.

References

  • Amine alkylation - Wikipedia. [Link]

  • Shih, T.-L., et al. (2011). Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. Carbohydrate Research, 346(2), 183-190. [Link]

  • Alkylation of Amines. University of Calgary Chemistry. [Link]

  • McNally, A., et al. (2017). Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. Nature, 552(7685), 379-384. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Seki, T., Tanaka, S., & Kitamura, M. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. Organic Letters, 14(2), 608-611. [Link]

  • Nucleophilic Substitution in Synthesis: Amines - Chemistry LibreTexts. [Link]

  • Toman, P., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 88(23), 16397-16405. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Couty, F., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6331-6342. [Link]

  • Zargarian, D., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Probst, D., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. [Link]

  • Sridharan, V., & Suryavanshi, G. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116749. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

Application Notes and Protocols for the Creation of a Compound Library with a 4-(Pyrrolidin-1-yl)azepane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the design, synthesis, purification, and characterization of a novel compound library centered around a 4-(pyrrolidin-1-yl)azepane core. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] This guide details two distinct and robust synthetic strategies for the core structure, followed by protocols for parallel synthesis to generate a diverse library of analogues. Methodologies for high-throughput purification and stringent quality control are also presented to ensure the integrity of the compound library for downstream screening applications.

Introduction: The Rationale for a this compound Library

Saturated nitrogen heterocycles are fundamental building blocks in the design of therapeutic agents, offering three-dimensional diversity that is often crucial for potent and selective biological activity. The seven-membered azepane ring, in particular, has garnered significant interest due to its conformational flexibility and its presence in a number of approved drugs. The incorporation of a pyrrolidinyl substituent at the 4-position of the azepane ring introduces an additional vector for diversification and can significantly influence the physicochemical properties of the resulting molecules, such as solubility and basicity.

The strategic design of this library is rooted in the principle of decorating a rigid, privileged core with a variety of functional groups to explore a wide swath of chemical space. This approach is a cornerstone of modern medicinal chemistry, enabling the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds. The protocols outlined herein are designed to be robust, scalable, and amenable to a parallel synthesis format, making them ideal for the efficient generation of a high-quality compound library for high-throughput screening.

Strategic Overview of Library Synthesis

The creation of the this compound library is envisioned as a three-stage process: synthesis of the core scaffold, diversification through parallel reactions, and finally, purification and quality control of the library members.

G cluster_0 Core Synthesis cluster_1 Library Diversification (Parallel Synthesis) cluster_2 Purification & QC Core_A Route A: Reductive Amination of N-Boc-4-oxoazepane Core_B Route B: Photoenzymatic Synthesis of N-Boc-4-aminoazepane Amide_Coupling Amide Coupling Core_A->Amide_Coupling Core_B->Amide_Coupling Reductive_Amination Reductive Amination Suzuki_Coupling Suzuki-Miyaura Coupling Purification High-Throughput Preparative HPLC Reductive_Amination->Purification QC LC-MS & NMR Analysis

Caption: Overall workflow for the this compound library synthesis.

Synthesis of the Core Scaffold: this compound

Two distinct and validated routes are presented for the synthesis of the key this compound intermediate. Route A follows a classical reductive amination pathway, while Route B presents a more novel one-pot photoenzymatic approach.

Route A: Reductive Amination of N-Boc-4-oxoazepane

This well-established methodology involves the reaction of a ketone with an amine in the presence of a mild reducing agent. Sodium triacetoxyborohydride is the reagent of choice due to its selectivity for iminium ions over ketones and its tolerance of a wide range of functional groups.[2][3]

Protocol 3.1: Synthesis of tert-butyl this compound-1-carboxylate

  • Materials:

    • tert-butyl 4-oxoazepane-1-carboxylate

    • Pyrrolidine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pyrrolidine (1.2 eq) and glacial acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired tert-butyl this compound-1-carboxylate.

Protocol 3.2: Boc-Deprotection to Yield this compound

  • Materials:

    • tert-butyl this compound-1-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

    • Add 4 M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration and wash with diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO₃ solution to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Route B: One-Pot Photoenzymatic Synthesis of N-Boc-4-aminoazepane

This innovative approach combines a regioselective photooxyfunctionalization with a stereoselective enzymatic transamination to produce enantiopure N-Boc-4-aminoazepane, a valuable precursor for the library synthesis.[4]

Protocol 3.3: One-Pot Photoenzymatic Synthesis of (S)- or (R)-tert-butyl 4-aminoazepane-1-carboxylate

  • Materials:

    • Azepane

    • Acetone

    • 30% Hydrogen peroxide (H₂O₂)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Amine transaminase (ATA) (e.g., ATA-117 for (S)-amine or ATA-256 for (R)-amine)

    • Isopropylamine (as amine donor)

    • Pyridoxal 5'-phosphate (PLP)

    • HEPES buffer (50 mM, pH 8.0)

  • Procedure:

    • Photooxyfunctionalization: In a quartz reactor, combine azepane (1.0 eq) and acetone (as photosensitizer) in an appropriate solvent. Irradiate with a suitable UV lamp while bubbling with air. This step generates the corresponding azepan-4-one in situ.

    • In situ N-protection: To the crude reaction mixture containing azepan-4-one, add di-tert-butyl dicarbonate (1.1 eq) and a suitable base (e.g., triethylamine) and stir at room temperature to form N-Boc-azepan-4-one.

    • Biocatalytic Transamination: To the crude N-Boc-azepan-4-one, add HEPES buffer, the chosen amine transaminase, isopropylamine (as the amine donor), and PLP. Incubate the reaction at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation for 24-48 hours.

    • Work-up and Purification: Upon completion of the enzymatic reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the enantiopure N-Boc-4-aminoazepane.

Library Diversification: Parallel Synthesis Protocols

With the this compound core in hand, the next stage is to introduce diversity through a series of robust and high-throughput chemical transformations. The following protocols are designed for a parallel synthesis format, typically in 96-well plates.

G cluster_0 Diversification Reactions Core This compound Core Amide Amide Coupling (R-COOH) Core->Amide Reductive Reductive Amination (R-CHO/R-CO-R') Core->Reductive Suzuki Suzuki Coupling (R-B(OH)2) Core->Suzuki

Caption: Diversification strategies for the this compound core.

Parallel Amide Coupling

Amide bond formation is one of the most widely used reactions in medicinal chemistry. This protocol utilizes a standard coupling reagent for efficient parallel synthesis.

Protocol 4.1: Parallel Amide Library Synthesis

  • Materials:

    • This compound

    • A library of carboxylic acids

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • 96-well reaction block

  • Procedure (per well):

    • To each well of the 96-well reaction block, add a solution of a unique carboxylic acid (1.1 eq) in DMF.

    • Add a solution of HATU (1.2 eq) in DMF to each well.

    • Add a solution of DIPEA (2.5 eq) in DMF to each well.

    • Allow the pre-activation to proceed for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in DMF to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Upon completion, the crude reaction mixtures are ready for high-throughput purification.

ParameterValue
Scale 10-50 mg per well
Solvent DMF
Coupling Reagent HATU
Base DIPEA
Temperature Room Temperature
Time 12-18 hours
Parallel Reductive Amination

This protocol allows for the diversification of the secondary amine on the pyrrolidine ring or the azepane ring (if the starting material is 4-aminoazepane).

Protocol 4.2: Parallel Reductive Amination Library Synthesis

  • Materials:

    • This compound (or a primary amine analogue)

    • A library of aldehydes or ketones

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • 96-well reaction block

  • Procedure (per well):

    • To each well of the 96-well reaction block, add a solution of a unique aldehyde or ketone (1.1 eq) in DCE.

    • Add a solution of this compound (1.0 eq) in DCE to each well.

    • Shake the mixture at room temperature for 30 minutes.

    • Add a solution of sodium triacetoxyborohydride (1.5 eq) in DCE to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Upon completion, quench the reactions with saturated aqueous NaHCO₃ solution.

    • The crude products can be extracted using a liquid-liquid extraction manifold before purification.

ParameterValue
Scale 10-50 mg per well
Solvent DCE
Reducing Agent NaBH(OAc)₃
Temperature Room Temperature
Time 12-18 hours
Parallel Suzuki-Miyaura Coupling

For analogues where a halogen is present on the azepane core or on a substituent, Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl diversity.

Protocol 4.3: Parallel Suzuki-Miyaura Coupling Library Synthesis

  • Materials:

    • A halogenated this compound derivative

    • A library of boronic acids or esters

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution

    • 1,4-Dioxane

    • 96-well reaction block

  • Procedure (per well):

    • To each well of the 96-well reaction block, add the halogenated azepane derivative (1.0 eq), a unique boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add 1,4-dioxane to each well.

    • Add 2 M aqueous Na₂CO₃ solution to each well.

    • Seal the reaction block and heat to 80-100 °C with shaking for 8-16 hours.

    • Upon completion, cool the reaction block to room temperature.

    • The crude reaction mixtures can be diluted with a suitable solvent and filtered to remove the catalyst before purification.

ParameterValue
Scale 10-50 mg per well
Solvent 1,4-Dioxane / Water
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Temperature 80-100 °C
Time 8-16 hours

High-Throughput Purification and Quality Control

The success of a screening campaign is highly dependent on the purity of the compound library.[5] A robust purification and quality control workflow is therefore essential.

High-Throughput Purification

For a library of basic compounds such as the one described, reversed-phase preparative HPLC is the method of choice.[6][7]

Protocol 5.1: Parallel Purification by Preparative HPLC-MS

  • Instrumentation:

    • Preparative HPLC system with a mass spectrometer detector

    • Fraction collector

    • Automated liquid handler for sample injection and fraction pooling

  • General Procedure:

    • Method Development: A generic gradient method is typically developed using a small, representative subset of the library. For basic compounds, a mobile phase containing a modifier such as trifluoroacetic acid (TFA) or formic acid is often used to improve peak shape.

    • Crude Sample Preparation: The crude reaction mixtures are typically filtered and diluted in a suitable solvent (e.g., DMSO/methanol) before injection.

    • Purification: The samples are injected onto a preparative C18 column. The elution is monitored by both UV and MS detectors.

    • Fraction Collection: Fractions are collected based on the mass of the target compound.

    • Post-Purification Processing: The collected fractions are evaporated to dryness, and the purified compounds are typically re-dissolved in DMSO to a standard concentration for storage and screening.

ParameterTypical Value/Condition
Column C18, 10 µm
Mobile Phase A Water + 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient 5-95% B over 10-15 minutes
Detection UV (e.g., 214 nm, 254 nm) and MS
Quality Control

Every member of the purified library should be subjected to quality control to confirm its identity and purity.[8][9]

Protocol 5.2: Library Quality Control by LC-MS and NMR

  • LC-MS Analysis:

    • Purpose: To confirm the identity (by mass) and determine the purity (by UV or ELSD peak area) of each compound.

    • Procedure: A small aliquot of each purified compound is analyzed by analytical LC-MS using a rapid gradient.

    • Acceptance Criteria: Typically, a purity of ≥95% is required for compounds to be included in the screening library.

  • NMR Analysis:

    • Purpose: To confirm the structure of a representative subset of the library members.

    • Procedure: ¹H NMR spectra are acquired for a selection of compounds (e.g., 5-10% of the library) to ensure that the expected chemical structure is present.

Conclusion

This application note provides a detailed and actionable guide for the creation of a high-quality compound library based on the novel this compound core. By following the outlined protocols for core synthesis, parallel diversification, and rigorous purification and quality control, researchers can efficiently generate a diverse set of molecules for biological screening. The modular nature of the synthetic strategy allows for the exploration of a broad range of chemical space, increasing the probability of identifying novel hits in drug discovery campaigns.

References

  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology, 2706, 51–58. [Link]

  • Lood, C., Gerstmans, H., Briers, Y., van Noort, V., & Lavigne, R. (2020). Quality control and statistical evaluation of combinatorial DNA libraries using nanopore sequencing. BioTechniques, 69(5), 379–383. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 18, 2026, from [Link]

  • Warwick Analytical. (n.d.). Principles in preparative HPLC. Retrieved January 18, 2026, from [Link]

  • Dolensky, B., Pomeisl, K., & Storch, J. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(15), 3350. [Link]

  • Tilstam, U., & Weinmann, H. (2002). The 4-amino-azepane scaffold in medicinal chemistry. Organic Process Research & Development, 6(4), 384–393. [Link]

  • ACS Publications. (n.d.). ACS Catalysis. Retrieved January 18, 2026, from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved January 18, 2026, from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 18, 2026, from [Link]

  • El-Mekabaty, A. (2018). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471–477. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved January 18, 2026, from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Gacs, J., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 85(24), 16056–16062. [Link]

Sources

Application Notes & Protocols: Investigating 4-(Pyrrolidin-1-yl)azepane as a Novel Scaffold for CNS Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel chemical entities (NCEs) with unique scaffolds is a cornerstone of advancing central nervous system (CNS) therapeutics. This guide focuses on the investigational pathway for a novel compound, 4-(pyrrolidin-1-yl)azepane. This molecule merges two privileged nitrogen-containing heterocyclic structures—the pyrrolidine and azepane rings—both of which are prevalent in numerous CNS-active agents.[1][2] The inherent three-dimensionality of this scaffold offers the potential for novel interactions with CNS targets, aiming to address complex neurological and psychiatric disorders.[1] This document provides a comprehensive, phased investigational workflow, from synthesis and in vitro characterization to preliminary in vivo validation, designed to elucidate the therapeutic potential of the this compound core.

Introduction: The Rationale for a Fused Heterocyclic Scaffold

The pyrrolidine ring is a versatile scaffold found in drugs targeting a wide range of CNS disorders, including Alzheimer's and other neurodegenerative diseases.[3][4][5] Its conformational flexibility allows it to adapt to various binding pockets.[1] Similarly, the seven-membered azepane ring is a key structural motif in compounds designed to modulate CNS targets, offering a unique vector for substituent placement.[6][7]

By combining these two scaffolds, this compound presents a novel three-dimensional framework. We hypothesize that this unique structure could exhibit affinity for key CNS targets such as G-protein coupled receptors (GPCRs), monoamine transporters (e.g., DAT, SERT, NET), or sigma receptors, which are implicated in conditions like depression, anxiety, and cognitive disorders.[8][9] The following protocols outline a logical, stepwise approach to synthesize this compound and systematically evaluate its potential as a CNS therapeutic agent.

Part 1: Synthesis and Analytical Characterization

The foundational step in evaluating any NCE is its efficient synthesis and rigorous characterization to ensure identity, purity, and stability.

Protocol 1.1: Proposed Synthesis of this compound

Principle: This protocol employs a standard and robust method in medicinal chemistry: reductive amination. This process involves the reaction of a ketone (azepan-4-one) with a secondary amine (pyrrolidine) to form an intermediate enamine or iminium ion, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions over ketones.

Materials:

  • Azepan-4-one hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloroethane (DCE), add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to liberate the free base.

  • Add pyrrolidine (1.2 eq) to the reaction mixture and stir for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality: This portion-wise addition controls the reaction rate and any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography on silica gel (eluting with a gradient of DCM/MeOH) to obtain pure this compound.

Protocol 1.2: Structural and Purity Analysis

Principle: Unambiguous confirmation of the synthesized molecule's structure and purity is critical before biological testing. A combination of spectroscopic and chromatographic methods provides orthogonal data to ensure the compound meets the required quality standards (>95% purity).

Methodologies:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity of atoms, and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a UV detector at multiple wavelengths.

Part 2: In Vitro Profiling and Target Validation

This phase aims to identify the biological targets of this compound, characterize its functional activity, and assess its potential to cross the blood-brain barrier (BBB).

G cluster_0 Phase 2: In Vitro Evaluation NCE This compound (NCE) PhenoScreen Phenotypic Screen (e.g., MEA on Neurons) NCE->PhenoScreen General Neuroactivity? ReceptorBind Receptor Binding Assay (Broad CNS Panel) NCE->ReceptorBind Identify Target(s) PhenoScreen->ReceptorBind Guide Target Selection FunctionalAssay Functional Assay (e.g., Ca2+ Flux, cAMP) ReceptorBind->FunctionalAssay Determine MoA (Agonist/Antagonist) BBB_Assay In Vitro BBB Assay (Transwell Model) FunctionalAssay->BBB_Assay Is Compound CNS-Penetrant? Lead_Candidate Lead Candidate for In Vivo BBB_Assay->Lead_Candidate Go/No-Go Decision

Caption: Workflow for the in vitro characterization of a novel CNS compound.

Protocol 2.1: Broad Panel Receptor Binding Assay

Principle: A competitive radioligand binding assay is a high-throughput method to determine the affinity of a test compound for a specific receptor.[8][10] The assay measures the ability of the unlabeled test compound (this compound) to displace a known radiolabeled ligand from the receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Ki) can be calculated.

Materials:

  • Membrane preparations containing the receptor of interest (e.g., from CHO or HEK cells overexpressing the target, or rat brain homogenates).

  • Radiolabeled ligand (e.g., [³H]-ligand) specific to the target receptor.

  • Non-labeled competing ligand for determining non-specific binding.

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Assay buffer (specific to each receptor, but generally a Tris-HCl buffer at pH 7.4).[11][12]

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid artifacts.

  • In a 96-well plate, combine the assay buffer, the radiolabeled ligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess non-labeled competitor (for non-specific binding).

  • Initiate the binding reaction by adding the membrane preparation to each well. Causality: Adding the membranes last ensures all components are present to compete simultaneously.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[12]

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound ligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

CNS TargetRadioligandKi (nM) of this compound
Dopamine Transporter (DAT)[³H]WIN 35,428850
Serotonin Transporter (SERT)[³H]Citalopram1200
Norepinephrine Transporter (NET)[³H]Nisoxetine> 5000
Sigma-1 Receptor (S1R)-Pentazocine45
Sigma-2 Receptor (S2R)[³H]DTG250
M1 Muscarinic Receptor[³H]Pirenzepine> 10000

This hypothetical data suggests that this compound has notable affinity for the Sigma-1 receptor, making this a primary target for further investigation.

Protocol 2.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Principle: The parallel artificial membrane permeability assay (PAMPA) is a non-cell-based, high-throughput assay used to predict passive, transcellular permeability across the BBB.[13] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane that mimics the BBB.

Materials:

  • PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate).

  • Porcine brain lipid solution in dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound and known standards (high and low permeability).

  • LC-MS/MS or UV-Vis plate reader for quantification.

Step-by-Step Procedure:

  • Carefully coat each well of the filter plate with the brain lipid solution and allow the solvent to evaporate, forming the artificial membrane.

  • Add buffer to the acceptor plate wells.

  • Add the test compound and standards, dissolved in buffer, to the donor (filter) plate wells.

  • Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate the plate for 4-18 hours at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) using an established formula that accounts for concentration changes and membrane surface area.

Data Interpretation:

  • Pe > 6.0 x 10⁻⁶ cm/s: High probability of CNS penetration.

  • Pe between 2.0 and 6.0 x 10⁻⁶ cm/s: Medium probability of CNS penetration.

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of CNS penetration.

Part 3: Preliminary In Vivo Evaluation

Based on promising in vitro data (e.g., high target affinity, selectivity, and predicted BBB permeability), the NCE advances to in vivo models to assess its efficacy and safety profile in a complex biological system.

G cluster_1 Phase 3: In Vivo Evaluation Lead_Candidate Lead Candidate (from In Vitro) PK_Study Rodent PK Study (IV & PO Dosing) Lead_Candidate->PK_Study Determine Exposure Target_Engage Target Engagement (Ex Vivo Occupancy) PK_Study->Target_Engage Confirm Brain Penetration & Target Binding Efficacy_Model Efficacy Model (e.g., Elevated Plus Maze) Target_Engage->Efficacy_Model Test Therapeutic Hypothesis Safety_Assess Preliminary Safety (Irwin Test/FOB) Efficacy_Model->Safety_Assess Assess Tolerability Dev_Candidate Development Candidate Safety_Assess->Dev_Candidate Go/No-Go Decision

Caption: Workflow for the preliminary in vivo assessment of a CNS drug candidate.

Protocol 3.1: Efficacy in the Elevated Plus Maze (EPM) Model of Anxiety

Principle: The EPM is a widely used behavioral assay for screening anxiolytic agents.[14][15] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking software.

  • Male C57BL/6 mice.

  • Test compound: this compound, formulated in a suitable vehicle (e.g., saline with 5% Tween-80).

  • Positive control: Diazepam (1-2 mg/kg).

  • Vehicle control.

Step-by-Step Procedure:

  • Acclimate animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit to encourage exploration.

  • Administer the test compound, positive control, or vehicle via intraperitoneal (IP) or oral (PO) route.

  • After a set pretreatment time (e.g., 30 minutes for IP), place a mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • After 5 minutes, return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.

  • Analyze the video recordings using tracking software to quantify key parameters.

Key Behavioral Endpoints and Hypothetical Data

Treatment Group (Dose, PO)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm)
Vehicle15.2 ± 2.18.5 ± 1.21550 ± 80
Diazepam (2 mg/kg)35.8 ± 3.516.2 ± 1.81490 ± 95
This compound (10 mg/kg)28.5 ± 3.114.8 ± 1.51580 ± 75
This compound (30 mg/kg)38.1 ± 4.017.5 ± 2.01610 ± 88
*p < 0.05 vs. Vehicle. Total distance traveled is measured to rule out confounding effects of sedation or hyperactivity.
Protocol 3.2: Preliminary Safety Assessment via Functional Observational Battery (FOB)

Principle: The FOB, or Irwin test, is a standardized procedure to assess the overt behavioral and physiological effects of a new compound in rodents.[16] It provides a broad profile of potential CNS and autonomic side effects at various dose levels.

Procedure:

  • Administer escalating doses of this compound to different groups of mice.

  • At the time of expected peak effect (determined from PK studies), a trained observer scores each animal on a range of parameters.

  • Parameters to Observe:

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Autonomic: Salivation, piloerection, pupil size.

    • Neuromuscular: Gait, grip strength, motor coordination (e.g., Rotarod test), tremor, convulsions.[14]

    • Reflexes: Pinna reflex, corneal reflex, righting reflex.

  • The data are compiled to identify a maximum tolerated dose (MTD) and to build a preliminary safety profile of the compound.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach to evaluate the novel chemical scaffold this compound for its potential as a CNS therapeutic agent. The hypothetical data presented suggest the compound possesses a promising profile, with high affinity for the Sigma-1 receptor, predicted CNS penetration, and anxiolytic-like efficacy in a rodent model.

Successful completion of this investigational plan would provide a strong rationale for advancing the compound to the next stage of drug development. Future steps would include:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.

  • Mechanism of Action Studies: Elucidating the downstream signaling effects of Sigma-1 receptor modulation.

  • Expanded Efficacy Testing: Evaluating the compound in other relevant disease models (e.g., models of depression or cognitive impairment).

  • IND-Enabling Studies: Comprehensive safety pharmacology, toxicology, and GMP manufacturing to support an Investigational New Drug (IND) application.

By systematically applying these validated protocols, researchers can efficiently and rigorously assess the therapeutic potential of novel scaffolds like this compound, paving the way for the next generation of CNS medicines.

References

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from NeuroProof website. [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from Medicilon website. [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from Eurofins website. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. Experimental Biology and Medicine, 245(11), 931-942. [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Patabendige, A., & Skinner, R. A. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(10), 2038. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]

  • Carrieri, A., et al. (2024, July 3). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

  • Altasciences. (n.d.). CNS Drug Development – Integrated Solutions Lessen Complexity. [Link]

  • Kumar, S., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(8), 1279-1292. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28. [Link]

  • Kamal, A., & Malik, M. S. (2021). An Update on the Synthesis of Pyrrolo[17][18]benzodiazepines. Molecules, 26(1), 154. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • City University of Hong Kong. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines - Fingerprint. CityUHK Scholars. [Link]

  • Oddi, S., et al. (2016, August 6). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Terasaki, T., & Ohtsuki, S. (2016). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Clinical pharmacology and therapeutics, 99(2), 163–174. [Link]

  • Uenaka, M., et al. (2016). Design, synthesis, and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitors - Part 3. Bioorganic & medicinal chemistry letters, 26(16), 4063–4066. [Link]

  • Barten, D. M., et al. (2005). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & medicinal chemistry letters, 15(18), 4179–4182. [Link]

  • Hamzeh-Mivehroud, M., & Dastmalchi, S. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 4(1), 1-7. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El Khatabi, M., et al. (2021). General structure of pyrrolidine derivatives and compound 15 being most active, synthesized by El Khatabi et al.[19]. ResearchGate. [Link]

  • Kumar, S., et al. (2018, June 28). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. ResearchGate. [Link]

  • Sharma, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6689. [Link]

  • Hueffer, S., et al. (2021). Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific reports, 11(1), 16938. [Link]

  • Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5857. [Link]

  • Ivantcova, P. M., et al. (2023, October). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. [Link]

  • Ivantcova, P. M., et al. (2023, October 20). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars. [Link]

  • Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. Organic letters, 25(41), 7573–7577. [Link]

  • Borsook, D., & Becerra, L. (2015). Use of functional imaging across clinical phases in CNS drug development. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 40(1), 224–225. [Link]

  • Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247903. [Link]

  • Zhmurenko, L. A., et al. (2018). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 52, 429-434. [Link]

  • Halberstadt, A. L., et al. (2019). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS chemical neuroscience, 10(4), 2059–2068. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of medicinal chemistry, 47(3), 530–549. [Link]

  • Kumar, S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Central Nervous System Agents in Medicinal Chemistry, 17(1), 60-68. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(Pyrrolidin-1-yl)azepane for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(pyrrolidin-1-yl)azepane scaffold represents a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its three-dimensional architecture and the presence of a modifiable secondary amine on the azepane ring provide a versatile platform for generating diverse chemical libraries to probe structure-activity relationships (SAR). This guide offers a comprehensive framework for the strategic derivatization of the this compound core, focusing on N-acylation and N-alkylation of the azepane nitrogen. We provide detailed, field-tested protocols for synthesis, purification, and characterization, alongside a discussion of the rationale behind these derivatization strategies in the context of SAR exploration for analgesic and other CNS-active agents.

Introduction: The Azepane Scaffold in CNS Drug Discovery

Seven-membered heterocyclic rings, such as azepanes, are increasingly recognized as valuable scaffolds in drug discovery.[1][2] Their non-planar, conformationally flexible nature allows for the presentation of substituents in precise three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for biological targets. The this compound core combines the larger azepane ring with the well-established pyrrolidine moiety, a common feature in many biologically active compounds.[3][4]

Derivatization of this core structure, particularly at the azepane nitrogen, allows for the systematic exploration of how modifications in size, lipophilicity, and electronic properties impact biological activity. Such studies are crucial for optimizing lead compounds into clinical candidates. For instance, ring-expanded analogues of potent 4-anilidopiperidine analgesics have shown that the azepane ring can maintain a high degree of analgesic potency, highlighting the therapeutic potential of this scaffold.[5] This document serves as a practical guide for researchers aiming to synthesize a library of this compound derivatives for SAR studies.

Strategic Approach to Derivatization

The primary focus for derivatization of the this compound core is the secondary amine of the azepane ring. This amine is a nucleophilic handle that can be readily modified through N-acylation and N-alkylation to introduce a wide variety of functional groups.

  • N-Acylation: This introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. The nature of the acyl group can be varied to explore the impact of aromatic, heteroaromatic, or aliphatic substituents on biological activity.

  • N-Alkylation: This allows for the introduction of various alkyl and substituted alkyl groups, altering the steric bulk and basicity of the azepane nitrogen. This can influence the compound's pharmacokinetic properties and its interaction with the target protein.

The following diagram illustrates the overall derivatization strategy.

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Derivative Libraries cluster_sar SAR Studies start This compound acylation N-Acylation (Amide Formation) start->acylation Acyl Halides, Carboxylic Acids alkylation N-Alkylation (Tertiary Amine Formation) start->alkylation Alkyl Halides, Aldehydes/Ketones (Reductive Amination) acyl_library N-Acyl Derivatives Library acylation->acyl_library alkyl_library N-Alkyl Derivatives Library alkylation->alkyl_library sar_studies Structure-Activity Relationship Analysis acyl_library->sar_studies alkyl_library->sar_studies

Caption: Overall Derivatization Strategy.

Experimental Protocols

3.1. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved via reductive amination of azepan-4-one with pyrrolidine. This is a robust and widely used method for forming C-N bonds.[6]

Protocol 1: Synthesis of this compound

  • Materials:

    • Azepan-4-one hydrochloride

    • Pyrrolidine

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a solution of azepan-4-one hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in DCE, add STAB (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

3.2. N-Acylation of this compound

N-acylation can be readily achieved using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents.

Protocol 2: N-Acylation with an Acyl Chloride

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

3.3. N-Alkylation of this compound

N-alkylation can be performed using alkyl halides or via reductive amination with aldehydes or ketones.

Protocol 3: N-Alkylation with an Alkyl Halide

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and the alkyl halide (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and EtOAc.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography.

The following workflow diagram illustrates the general process from synthesis to analysis.

SAR_Flow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_sar SAR Elucidation Synthesize Synthesize Derivative Library (N-Acyl, N-Alkyl) InVitro In Vitro Assays (e.g., Receptor Binding) Synthesize->InVitro InVivo In Vivo Assays (e.g., Hot Plate Test) Synthesize->InVivo Data Collect and Analyze Activity Data (IC₅₀, ED₅₀) InVitro->Data Determine Affinity (Ki) InVivo->Data Determine Potency SAR Establish Structure-Activity Relationships Data->SAR Lead Identify Lead Compounds for Further Optimization SAR->Lead

Caption: Logical Flow of an SAR Study.

Conclusion

The this compound scaffold offers a promising starting point for the development of novel CNS-active agents. The synthetic protocols detailed in this guide provide a robust foundation for the creation of diverse libraries of N-acyl and N-alkyl derivatives. Systematic biological evaluation of these compounds will enable the elucidation of key structure-activity relationships, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This structured approach is fundamental to advancing promising hits into viable lead compounds for further drug development.

References

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-476. [Link]

  • Finney, Z. G., & Riley, T. N. (1980). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 23(8), 895–899. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.19. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7573–7577. [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Davidson, M. M., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 450, 116301. [Link]

  • The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Organic & Biomolecular Chemistry. [Link]

  • Mohammad, A.-T., Osman, H., & Yeap, G.-Y. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2011, 945216. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

Sources

The Strategic Utility of 4-(Pyrrolidin-1-yl)azepane as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-(Pyrrolidin-1-yl)azepane, a saturated heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in current literature, its structural components—the azepane and pyrrolidine rings—are prevalent in a wide array of biologically active compounds.[1][2] This document outlines theorized, yet chemically sound, protocols for the synthesis and subsequent functionalization of this compound, positioning it as a valuable intermediate for the generation of novel chemical entities. The methodologies presented are grounded in established principles of organic synthesis and draw parallels from structurally related molecules.[3][4]

Introduction: Unveiling the Potential of a Novel Scaffold

The pursuit of novel molecular architectures is a cornerstone of modern drug discovery. Saturated nitrogen heterocycles are of particular interest due to their ability to introduce three-dimensional complexity into molecular design, often leading to improved pharmacological properties.[5] The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in a variety of pharmaceuticals, including agents with antidiabetic, anticancer, and antiviral activities.[1] Similarly, the pyrrolidine ring is a ubiquitous feature in numerous bioactive compounds and natural products.[2]

The molecule this compound combines these two privileged scaffolds, offering a unique structural framework for further chemical elaboration. The key reactive handle within this molecule is the secondary amine of the azepane ring, which serves as a prime site for a multitude of chemical transformations. This guide will explore the synthetic access to this intermediate and its potential applications in the construction of diverse molecular libraries.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂ChemDraw
Molecular Weight168.28 g/mol ChemDraw
Boiling Point~250-270 °CEstimated
pKa (conjugate acid)~10.5-11.5Estimated
SolubilitySoluble in most organic solventsEstimated

Synthesis of this compound: A Proposed Synthetic Protocol

A plausible and efficient route to this compound involves a two-step sequence starting from commercially available N-Boc-4-aminoazepane. This strategy leverages the robust and well-established chemistry of Boc-protection and reductive amination.

Synthesis_of_4_Pyrrolidin_1_yl_azepane cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-aminoazepane N-Boc-4-aminoazepane Intermediate_A N-Boc-4-(pyrrolidin-1-yl)azepane N-Boc-4-aminoazepane->Intermediate_A Na₂CO₃, KI, CH₃CN, reflux 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane->Intermediate_A Intermediate_A_2 N-Boc-4-(pyrrolidin-1-yl)azepane Final_Product This compound Intermediate_A_2->Final_Product TFA or HCl in Dioxane Functionalization_of_4_Pyrrolidin_1_yl_azepane cluster_reactions N-Functionalization Reactions Start This compound Alkylation N-Alkylation Start->Alkylation R-X, Base Acylation N-Acylation Start->Acylation RCOCl or (RCO)₂O, Base Arylation N-Arylation Start->Arylation Ar-X, Pd catalyst, Base Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Base Product_A Product_A Alkylation->Product_A N-Alkyl derivative Product_B Product_B Acylation->Product_B N-Acyl derivative Product_C Product_C Arylation->Product_C N-Aryl derivative Product_D Product_D Sulfonylation->Product_D N-Sulfonyl derivative

Sources

Application Note: A Multi-technique Approach to the Spectroscopic Characterization of Novel Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and three-dimensional character offer unique opportunities for designing novel therapeutics. However, this same flexibility presents a significant challenge for unambiguous structural and stereochemical characterization. This guide provides a detailed, multi-technique spectroscopic workflow for the comprehensive analysis of novel azepane derivatives, ensuring structural integrity and purity. We delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by insights into X-ray crystallography as the definitive method for absolute structure elucidation.

The Integrated Characterization Workflow

The robust characterization of a novel azepane derivative is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental composition, FTIR identifies key functional groups, and NMR spectroscopy maps the precise connectivity and stereochemistry of the molecule.

An effective workflow begins with rapid, high-throughput techniques to confirm the success of a reaction and proceeds to more detailed, time-intensive methods for complete structural elucidation.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Analysis cluster_2 In-depth Structural Elucidation cluster_3 Definitive Structure Confirmation New_Compound Novel Azepane Derivative MS Mass Spectrometry (MS) New_Compound->MS Provides Molecular Weight & Formula FTIR FTIR Spectroscopy New_Compound->FTIR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolves Ambiguities & Confirms Connectivity XRAY X-ray Crystallography (if crystalline) NMR_2D->XRAY For Absolute Configuration Final_Structure Final Validated Structure NMR_2D->Final_Structure Proposes 2D/3D Structure XRAY->Final_Structure Confirms Absolute Stereochemistry G start Start: Novel Azepane Sample ms_step 1. Acquire ESI-MS start->ms_step ms_check Molecular Ion [M+H]⁺ Matches Expected Mass? ms_step->ms_check ftir_step 2. Acquire FTIR ms_check->ftir_step Yes fail Re-evaluate Synthesis or Purify Sample ms_check->fail No ftir_check Expected Functional Groups Present? ftir_step->ftir_check nmr_step 3. Acquire ¹H, ¹³C, COSY, HSQC, HMBC NMR ftir_check->nmr_step Yes ftir_check->fail No nmr_check Can a single, consistent structure be assembled? nmr_step->nmr_check success Structure Elucidated nmr_check->success Yes nmr_check->fail No xray_step Optional: Grow Crystal & Perform X-ray Diffraction success->xray_step For absolute stereochemistry

Caption: A logical decision tree for spectroscopic analysis.

Gold Standard: X-ray Crystallography

When a novel azepane derivative can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure and absolute stereochemistry. [3][4]This technique is invaluable for confirming the relative stereochemistry of multiple chiral centers and for understanding the solid-state conformation of the flexible azepane ring.

Conclusion

The successful characterization of novel azepanes hinges on a systematic and integrated spectroscopic approach. By combining the molecular weight information from mass spectrometry, the functional group data from FTIR, and the detailed connectivity and conformational insights from a suite of NMR experiments, researchers can confidently elucidate the structures of these medicinally important compounds. This rigorous characterization is a non-negotiable prerequisite for advancing new chemical entities through the drug discovery and development pipeline.

References

  • Adam, F. A., & El-Gendy, A. A. (2001). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133-2137. [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic Studies of Some N-Heterocyclic Compounds. Journal of Technology, 11(8), 126-133. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • Kiplinger, J. P., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience. [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation of Amines. Whitman College. [Link]

  • Osmani, Q., Hughes, H., Flavin, K., & Kirwan, P. (2009). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of molecular recognition, 22(4), 340-6. [Link]

  • Arshinova, R. P., Shakirov, I. Ch., Shagidullin, R. R., Egorova, L. V., & Kadyrov, R. (1990). Vibrational, NMR, photoelectron spectra and conformational analysis of seven-membered heterocycles. Journal of Molecular Structure, 218, 21–26. [Link]

  • Comprehensive Organic Chemistry. (n.d.). Azepines. [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 75-80. [Link]

  • SpectraBase. (n.d.). 1H-Azepine. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a). [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

  • ResearchGate. (2025). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

  • St-Amour, R., & St-Jacques, M. (1983). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 61(1), 109-115. [Link]

  • Wang, H., et al. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Catalysis. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

  • ResearchGate. (2025). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-b[5]enzothieno[2,3-c]azepine. [Link]

  • South East Technological University. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

  • Owolabi, T. O., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(4), 421-431. [Link]

  • Li, Y., et al. (2022). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

  • ResearchGate. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. [Link]

  • ResearchGate. (2025). How to confirm seven membered ring structure through NMR??? [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

  • Wikipedia. (n.d.). Azepane. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of 4-(Pyrrolidin-1-yl)azepane is not extensively documented in publicly available literature. The following guide is constructed based on general principles of heterocyclic amine synthesis and may require significant adaptation for this specific target molecule. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for rational problem-solving based on established chemical principles.

This document is structured to anticipate and address potential issues you may encounter, from initial reaction setup to final product purification and characterization.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue in multi-step organic synthesis. The root cause can often be traced back to several key factors:

  • Purity of Starting Materials: The purity of your initial reactants, such as azepane-4-one and pyrrolidine, is critical. Impurities can introduce side reactions that consume your starting materials and complicate purification. It is highly recommended to verify the purity of your starting materials by NMR or GC-MS before use.

  • Reaction Conditions: The chosen solvent, temperature, and reaction time can significantly impact the reaction outcome. For instance, in a reductive amination pathway, the pH of the reaction mixture is crucial for both imine formation and the subsequent reduction.

  • Choice of Reducing Agent: The nature of the reducing agent will influence the reaction's success. Milder reducing agents like sodium triacetoxyborohydride are often preferred for reductive aminations as they are more selective and can be used in a one-pot procedure. More reactive hydrides, such as sodium borohydride, may require careful control of reaction conditions to avoid over-reduction or side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

The formation of multiple products suggests either incomplete reaction or the occurrence of side reactions. Here’s how to troubleshoot this:

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the amine or the ketone can lead to the formation of undesired byproducts. A 1:1 to 1.2:1 ratio of pyrrolidine to azepane-4-one is a good starting point for optimization.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can often lead to the formation of undesired side products.

Q3: I am struggling with the purification of the final product. What purification strategies are most effective for this compound?

The basic nature of the product amine presents both challenges and opportunities for purification:

  • Acid-Base Extraction: An acid-base extraction is a powerful technique for separating your basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a standard method. However, the basicity of the amine can lead to tailing on silica. To mitigate this, you can pre-treat the silica with a small amount of a tertiary amine like triethylamine in your eluent system. A typical eluent system would be a gradient of methanol in dichloromethane.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. Alternatively, forming a salt of the amine (e.g., the hydrochloride salt) can facilitate crystallization and purification.

Part 2: A Proposed Synthetic Workflow and Optimization

A plausible and common route to synthesize this compound is via a reductive amination of azepane-4-one with pyrrolidine. This process involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

  • Azepane-4-one hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of azepane-4-one hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous DCM (0.1 M), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation: Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction yield.

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent NaBH(OAc)₃NaBH₄H₂, Pd/CNaBH(OAc)₃ often gives cleaner reactions and higher yields for reductive aminations.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)DCM is a common choice, but THF can also be effective. Protic solvents like MeOH may require different reducing agents.
Temperature Room Temperature0 °C to RT40 °CRunning the reaction at lower temperatures may improve selectivity and reduce byproduct formation.
pH Acidic (Acetic Acid)NeutralBasicA slightly acidic pH is generally optimal for iminium ion formation.
Visualization of the Reaction Pathway

Reductive_Amination Azepane_4_one Azepane-4-one Iminium_Ion Iminium Ion Intermediate Azepane_4_one->Iminium_Ion Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Ion + H⁺ Product This compound Iminium_Ion->Product + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium_Ion caption Fig. 1: Reductive Amination Pathway

Caption: Fig. 1: Reductive Amination Pathway

Part 3: Troubleshooting Logic Flow

When troubleshooting, a systematic approach is key. The following diagram outlines a logical workflow to diagnose and resolve common issues.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, pH) Check_Purity->Optimize_Conditions Pure Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Optimized Monitor_Reaction->Optimize_Conditions Incomplete/Side Products Purification Refine Purification Strategy (Extraction, Chromatography) Monitor_Reaction->Purification Complete Reaction Purification->Optimize_Conditions Still Impure Success Improved Yield and Purity Purification->Success Pure Product caption Fig. 2: Troubleshooting Workflow

Caption: Fig. 2: Troubleshooting Workflow

References

As the synthesis of this compound is not widely reported, the references provided are for the general principles of reductive amination and related synthetic strategies.

  • Reductive Amination of Ketones and Aldehydes: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Practical Organic Synthesis: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Technical Support Center: Purification of Bicyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bicyclic amine compounds. Bicyclic amines are a critical class of molecules in drug discovery, known for their rigid three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1][2] However, their unique physicochemical properties, particularly their basicity and polarity, often present significant purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome common hurdles in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of bicyclic amines in a direct question-and-answer format.

Chromatography Problems

Q1: My bicyclic amine is showing severe peak tailing on my silica gel column. What's happening and how can I fix it?

A1: This is the most common issue when purifying amines on silica. The problem is an acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4][5] This strong, secondary interaction causes a portion of your compound to lag behind the main band, resulting in an asymmetrical, tailing peak which leads to poor resolution and inaccurate quantification.[6][7]

Here is a systematic approach to solving this:

Step-by-Step Troubleshooting Protocol:

  • Introduce a Competing Base: The most effective solution is to add a small amount of a competing amine to your mobile phase. This base will "neutralize" the acidic silanol sites, preventing your bicyclic amine from interacting with them.[4][8]

    • Recommendation: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[9]

    • Causality: The smaller, more mobile competing base occupies the active sites on the silica, allowing your compound of interest to elute symmetrically.

  • Pre-treat the Silica: Before loading your column, flush it with your mobile phase containing the amine additive. This ensures all active sites are passivated before your compound is introduced.[9]

  • Switch to a Different Stationary Phase: If tailing persists, silica may not be the right choice.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for strongly basic compounds.

    • Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which shields the silanols and improves peak shape for basic analytes.[8]

    • Reversed-Phase Chromatography: For polar, ionizable amines, reversed-phase (C18) flash chromatography can be highly effective, especially when using a mobile phase with a high pH to keep the amine in its neutral, more retentive form.[4]

Q2: I'm trying to separate chiral bicyclic amines. Should I use HPLC or SFC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, but SFC often presents significant advantages for amines.[10][]

A comparative study on a cyclofructan-based chiral stationary phase showed that SFC provided the best overall peak symmetries for a range of primary amines. While normal-phase HPLC sometimes yielded greater resolution, it came at the cost of longer analysis times.[10][12]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO2 with alcohol modifierOrganic solvents (e.g., Hexane/Ethanol) or aqueous buffers
Speed Faster separations due to low viscosity and high diffusivitySlower, longer analysis times
Peak Shape Often provides superior peak symmetry for basic compounds[10][12]Prone to peak tailing without mobile phase additives
Environmental Impact "Greener" technology, reduces organic solvent waste[13]Generates significant organic or buffered aqueous waste
Selectivity Unique selectivity profilesWell-established methods and column availability

Recommendation: For high-throughput screening and purification of chiral bicyclic amines, SFC is an increasingly attractive option due to its speed, reduced solvent consumption, and excellent performance with basic compounds.[10][][13] A common mobile phase involves CO2 with a methanol modifier containing additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape and selectivity.[10][12]

Extraction and Work-up Issues

Q3: My bicyclic amine has some water solubility, and I'm getting poor recovery during my acid-base extraction. How can I improve this?

A3: This is a common issue with smaller or more functionalized bicyclic amines that have significant polarity. During a standard acid-base extraction, the goal is to convert the amine into its water-soluble salt form to separate it from neutral organic impurities.[14][15] However, if the neutral form already has some water solubility, or if emulsions form, recovery can be poor.

Protocol for Optimizing Acid-Base Extraction:

  • pH Control is Critical:

    • Acid Wash: When extracting with acid (e.g., 1M HCl) to protonate your amine, ensure the aqueous layer is sufficiently acidic (pH 1-2). Use pH paper to check. This maximizes the conversion of the amine to its salt form.[16]

    • Base Wash: After separating the aqueous layer containing your protonated amine, you must basify it to regenerate the neutral "free base" form for re-extraction into an organic solvent. Add a base (e.g., 2M NaOH) until the aqueous solution is strongly basic (pH 12-14).[15] Incomplete basification is a major source of low recovery.

  • Combat Emulsions and Solubility Issues:

    • Use Brine: After basifying, wash the organic layer with a saturated sodium chloride solution ("brine").[16] This increases the ionic strength of the aqueous layer, making it more polar and forcing your less-polar organic amine into the organic phase (the "salting-out" effect).

    • Choose the Right Organic Solvent: Use a solvent in which your neutral amine is highly soluble but that has low miscibility with water, such as dichloromethane (DCM) or ethyl acetate.

    • Perform Multiple Extractions: Instead of one large-volume extraction, perform three or four extractions with smaller volumes of organic solvent. This is significantly more efficient at recovering the product.

Crystallization and Final Product Isolation

Q4: I can't get my bicyclic amine to crystallize. It just oils out. What techniques can I try?

A4: Bicyclic amines, especially as free bases, can be challenging to crystallize due to their conformational flexibility and affinity for solvents. Converting the amine to a salt is often the most effective strategy for obtaining a crystalline solid.[17]

Decision Workflow for Crystallization:

Crystallization_Workflow start Crude Bicyclic Amine (Oil) salt_formation Attempt Salt Formation start->salt_formation free_base_xtal Attempt Free Base Crystallization start->free_base_xtal acid_choice Select Acid: - HCl in Ether/Dioxane - Trifluoroacetic Acid (TFA) - Trichloroacetic Acid (TCA) - Organic acids (e.g., succinic, benzoic) salt_formation->acid_choice Key Step solvent_screen Solvent Screening: - EtOAc, Pentane, CH3CN, Et2O - Anti-solvent addition (e.g., add hexanes to an EtOAc solution) free_base_xtal->solvent_screen precipitate Precipitate / Crystalline Solid Forms acid_choice->precipitate solvent_screen->precipitate no_xtal Still Oily or No Precipitation solvent_screen->no_xtal purify_salt Isolate and wash salt precipitate->purify_salt chromatography Purify via Chromatography no_xtal->chromatography recover_free_base Optional: Regenerate free base via acid-base extraction purify_salt->recover_free_base

Caption: Decision tree for crystallizing a bicyclic amine.

Expert Insights:

  • Salt Screening: Don't just try HCl. Different acids can form salts with vastly different crystal lattices. A recent method uses trichloroacetic acid (TCA) to form salts that precipitate easily from solvents like ethyl acetate or pentane.[18] These TCA salts can then be decomposed by gentle heating in a solvent like acetonitrile to give the pure free base.[18]

  • Cocrystal Formation: A crystal engineering approach involves adding strong hydrogen-bond donors (like benzoic or succinic acid) to an amine hydrochloride salt. This can create a new multi-component crystalline solid (a cocrystal) with different, and often improved, physical properties.[19][20]

Frequently Asked Questions (FAQs)

Q1: What are scavenger resins and how can they help purify my bicyclic amine?

A1: Scavenger resins are polymer-supported reagents designed to react selectively with and remove excess reagents or by-products from a reaction mixture.[21] This is a powerful purification technique that avoids traditional chromatography or extraction.[21]

  • How they work: The resins have functional groups that form covalent bonds with specific impurities.[21][22] For example, an aldehyde-functionalized resin can selectively react with and "scavenge" a primary amine starting material from a secondary amine product.[22]

  • The Process: You simply add the resin to your crude reaction mixture, stir for a set time, and then filter the solid resin away. The desired compound remains in the solution, now purified.[23] This is highly amenable to automated, parallel synthesis.[22]

Common Scavenger Resins for Amine Purification:

Resin TypeScavenges (Removes)Mechanism
Isocyanate Resin Excess primary & secondary aminesForms a bound urea
Aldehyde Resin Primary amines (selectively over secondary)Forms a bound imine
Sulfonyl Chloride Resin Primary & secondary amines, nucleophilesForms a bound sulfonamide
Strong Cation Exchange (SCX) Resin Basic compounds (your product)Ionic binding (Catch-and-Release)

Q2: What is "catch-and-release" purification?

A2: This is a specific strategy using an ion-exchange resin, typically a Strong Cation Exchange (SCX) resin.

  • Catch: The crude mixture is passed through the SCX resin. The basic bicyclic amine product is protonated and binds ionically to the acidic resin, while neutral impurities pass through and are washed away.

  • Release: A solution of a stronger base (e.g., 2M ammonia in methanol) is then passed through the column. This displaces your weakly basic product, which is "released" from the resin and collected in a purified state.

This technique is extremely effective for removing non-basic impurities and is a go-to method in medicinal chemistry labs.

Q3: My bicyclic amine seems to be degrading on the shelf. Why is this happening?

A3: Amines, in general, can be susceptible to degradation through a few key pathways:

  • Oxidation: Tertiary amines can be oxidized by air to form N-oxides. Primary and secondary amines can also undergo oxidative degradation. This is often accelerated by light.

  • Reaction with CO2: Amines can react with atmospheric carbon dioxide to form carbamate salts. This is often observed as a white solid forming in a bottle of a liquid amine.

Storage Recommendations:

  • Inert Atmosphere: Store purified bicyclic amines under an inert atmosphere like nitrogen or argon.

  • Protect from Light: Use amber vials or store in the dark.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow degradation rates.

  • Store as a Salt: Hydrochloride or other salts are generally much more stable to air and CO2 than the corresponding free bases. For long-term storage, consider keeping your material as a stable salt.

References

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google P
  • Covalent Scavengers for Primary and Secondary Amines. (URL: )
  • Scavenger Resins - Amerigo Scientific. (URL: )
  • Self-indicating amine scavenger resins - Chemical Communic
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (URL: )
  • Acid–base extraction - Wikipedia. (URL: )
  • HPLC Peak Tailing - Axion Labs. (URL: )
  • The application of scavenger resin in combinatorial chemistry - ResearchG
  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (URL: )
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: )
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. (URL: )
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: )
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
  • Amine purification, - Chemistry - Science Forums. (URL: )
  • Enantiomeric Purific
  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (URL: )
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol - Benchchem. (URL: )
  • Experiment 5 — Acid-Base Chemistry and Extraction. (URL: )
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (URL: )
  • purification challenges of N-cyclohexylthiolan-3-amine and solutions - Benchchem. (URL: )
  • Trichloroacetic acid fueled practical amine purific
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (URL: )
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: )
  • (PDF)
  • Bicyclic Aliph

Sources

Technical Support Center: Troubleshooting Reductive Amination for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azepanes via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this valuable seven-membered heterocyclic motif. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your synthetic outcomes.

The synthesis of seven-membered rings like azepane presents unique thermodynamic and kinetic hurdles. Slow cyclization kinetics can diminish yields and promote the formation of unwanted side products through competing intermolecular reactions, such as polymerization. This guide will equip you[1] with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the intramolecular reductive amination for azepane synthesis.

Problem 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis shows primarily starting material (the amino-aldehyde or amino-ketone precursor) and minimal to no desired azepane product.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The crucial first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be u[2][3]nfavorable under certain conditions.

    • pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the[2][4] amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated.

      • Actionable Advice: Use a weak acid catalyst like acetic acid. For sensitive substrates, consider using a buffer system (e.g., AcOH/NaOAc).

    • **Water Removal:[5] The formation of an imine from an amine and a carbonyl compound is a condensation reaction that releases water. The presence of excess wa[3]ter can shift the equilibrium back towards the starting materials.

      • Actionable Advice: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine/iminium ion in the presence of the starting carbonyl group.

    • Reactivity Mism[6]atch: A reducing agent that is too strong, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone before imine formation occurs, leading to the corresponding alcohol as a byproduct.

      • Actionable [2]Advice: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is less likely to reduce aldehydes and ketones but readily reduces the protonated imine (iminium ion). It is particularly effect[6][7][8][9]ive in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Sodium cyanoborohydride[8][9][10] (NaBH₃CN) is another classic option that is effective at mildly acidic pH because it selectively reduces the iminium ion. However, be mindful of th[2][4]e toxicity associated with cyanide.

    • Stepwise Additi[7]on: If using a less selective but more readily available reducing agent like NaBH₄, a stepwise approach can be effective.

      • Actionable [8][9]Advice: First, allow sufficient time for the imine to form by stirring the amine and carbonyl components together (with an acid catalyst if necessary). Then, add the NaBH₄ to reduce the pre-formed imine.

  • Unfavorable Cycliz[2]ation Kinetics: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.

    • High Concentrat[1]ion: At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to oligomers or polymers.

      • Actionable Advice: Employ high-dilution conditions. This can be achieved by slowly adding the linear precursor to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, favoring intramolecular cyclization.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low-yield azepane synthesis via reductive amination.

G cluster_imine Imine Formation Issues cluster_reducing Reduction Issues cluster_cyclization Cyclization Issues start Low Yield of Azepane check_imine Check for Imine/Iminium Formation (e.g., via NMR or IR if stable) start->check_imine check_reducing_agent Evaluate Reducing Agent and Conditions start->check_reducing_agent check_cyclization Consider Cyclization Kinetics start->check_cyclization optimize_ph Optimize pH (4-5) Add weak acid (e.g., AcOH) check_imine->optimize_ph remove_water Remove Water (Molecular Sieves, Dean-Stark) check_imine->remove_water switch_reagent Switch to Milder Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) check_reducing_agent->switch_reagent stepwise_addition Perform Stepwise Addition (Form imine first, then reduce) check_reducing_agent->stepwise_addition high_dilution Use High Dilution Conditions (Syringe pump addition) check_cyclization->high_dilution success Successful Azepane Synthesis optimize_ph->success Improved Yield remove_water->success Improved Yield switch_reagent->success Improved Yield stepwise_addition->success Improved Yield high_dilution->success Improved Yield

Caption: Troubleshooting workflow for low-yield azepane synthesis.

Problem 2: Formation of Byproducts

Symptom: Besides the desired azepane, other spots are visible on TLC, or peaks corresponding to other masses appear in the LC-MS.

Potential Causes & Solutions:

  • Over-reduction: A highly reactive reducing agent can lead to the reduction of other functional groups in the molecule.

    • Actionable Advice: As mentioned previously, switch to a milder reducing agent like NaBH(OAc)₃. This reagent tolerates many functional groups that might be reduced by stronger hydrides, such as esters, nitro groups, and nitriles.

  • Dimerization/Polym[8][9]erization: As discussed, intermolecular reactions can be a significant issue.

    • Actionable Advice: High-dilution conditions are the primary solution to favor intramolecular cyclization.

  • Formation of an Enamine: With secondary amines, an enamine can form as an intermediate instead of an iminium ion. While enamines can also b[11]e reduced, their reactivity can differ, and they may participate in side reactions.

    • Actionable Advice: Ensure the pH is sufficiently acidic to favor the formation of the more readily reducible iminium ion.

  • Amide Formation (from an ester precursor): If your precursor contains an ester and a primary amine, intramolecular amidation to form a lactam can compete with reductive amination.

    • Actionable Advice: This side reaction is often temperature-dependent. Running the reaction at a lower temperature may favor the reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for intramolecular reductive amination to form azepanes?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its mildness prevents the[8][9] reduction of the starting aldehyde or ketone, and it selectively reduces the iminium ion intermediate. This leads to cleaner rea[6]ctions and higher yields compared to stronger reducing agents like sodium borohydride. It is typically used in a[9]protic solvents like 1,2-dichloroethane (DCE).

Q2: Why is my reaction[8][9] stalling? The conversion is incomplete even after prolonged reaction times.

A2: This could be due to several factors:

  • Reagent Degradation: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fr[10]esh bottle or a properly stored reagent.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent. This can be an issue with highly polar amino-carbonyl compounds.

    • Actionable Advice: Try a different solvent system. While DCE is common, THF or acetonitrile can also be effective. In some cases, a co-solve[8][9]nt may be necessary.

  • Steric Hindrance: Highly substituted precursors can react slowly.

    • Actionable Advice: Increasing the reaction temperature may help, but be cautious as this can also promote side reactions. Using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, can sometimes activate the carbonyl group and facilitate imine formation with sterically hindered or weakly nucleophilic amines.

Q3: How can I purify m[2]y azepane product effectively?

A3: Azepanes are basic compounds, which can influence their behavior during purification.

  • Extraction: During the aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the azepane's ammonium salt and extract it into the organic layer.

  • Column Chromatography: Azepanes can streak on silica gel due to their basicity.

    • Actionable Advice: To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes). Alternatively, using basic alumina for chromatography can be a good option.

Q4: Can I perform the reductive amination in a "one-pot" fashion?

A4: Yes, direct or "one-pot" reductive amination is a very common and efficient method. This involves mixing the [6]amine, the carbonyl compound, and a selective reducing agent like NaBH(OAc)₃ in the same vessel from the start. The reaction proceeds thr[12]ough the in-situ formation and subsequent reduction of the imine/iminium ion.

General Exper[3]imental Protocol

This is a general procedure for the intramolecular reductive amination to form an N-substituted azepane using sodium triacetoxyborohydride.

Materials:

  • Amino-ketone or amino-aldehyde precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to achieve high dilution, e.g., 0.01 M)

  • Acetic Acid (optional, 1.0 equiv)

Procedure:

  • To a flask containing a stir bar and the bulk of the solvent (e.g., 90% of the total volume), add the sodium triacetoxyborohydride. If using an acid catalyst for a ketone substrate, add it at this stage.

  • Dissolve the amino-carbonyl precursor in the remaining portion of the solvent.

  • Using a syringe pump, add the solution of the precursor to the stirred suspension of the reducing agent over a period of several hours (e.g., 4-8 hours).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (often with 0.5-1% triethylamine in the eluent) to afford the desired azepane.

Key Synthetic[1] Pathways to the Azepane Ring

While this guide focuses on reductive amination, it's important to be aware of other common strategies for synthesizing the azepane core.

G cluster_main Azepane Synthesis Strategies cluster_precursors Common Precursors reductive_amination Reductive Amination azepane Azepane Core reductive_amination->azepane Forms C-N bond & reduces rcm Ring-Closing Metathesis (RCM) azepene Azepene (unsaturated) rcm->azepene Forms C=C bond beckmann Beckmann Rearrangement lactam Lactam beckmann->lactam Rearrangement nucleophilic_sub Intramolecular Nucleophilic Substitution nucleophilic_sub->azepane Forms C-N bond amino_carbonyl Amino-Aldehyde/Ketone amino_carbonyl->reductive_amination diene_amine Diene with Amine Linker diene_amine->rcm cyclohexanone_oxime Cyclohexanone Oxime cyclohexanone_oxime->beckmann amino_halide Amino-Alkyl Halide amino_halide->nucleophilic_sub azepene->azepane Hydrogenation lactam->azepane Reduction

Caption: Key synthetic pathways to the azepane ring system.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the direct reductive amination of azepan-4-one with pyrrolidine.[1][2] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to yield the desired tertiary amine product.[2][3] This approach is favored for its efficiency and generally good yields.

Q2: What is the fundamental mechanism of this reductive amination?

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The secondary amine (pyrrolidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of azepan-4-one to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal eliminates a molecule of water to form an enamine or, after protonation of the hydroxyl group, an iminium ion. The formation of the iminium ion is often the rate-limiting step and is typically accelerated by a mildly acidic catalyst.[3]

  • Reduction: A hydride-based reducing agent selectively reduces the electrophilic iminium ion to furnish the final this compound product.[3][4]

Below is a diagram illustrating the core mechanistic pathway.

Reductive Amination Mechanism Azepan_4_one Azepan-4-one inv1 Azepan_4_one->inv1 Pyrrolidine Pyrrolidine Pyrrolidine->inv1 Hemiaminal Hemiaminal Intermediate Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration inv2 Iminium_Ion->inv2 Reduction [H⁻] Product This compound inv1->Hemiaminal + H⁺ - H₂O inv2->Product inv3

Caption: Core mechanism of reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: Low Yield & Unreacted Starting Material

Q: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted azepan-4-one and pyrrolidine, with very little product formation. What are the likely causes?

A: This is a common issue that typically points to one of three areas: iminium ion formation, the reducing agent, or reaction conditions.

  • Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion can be unfavorable.[2]

    • Causality: The reaction requires a weakly acidic environment to protonate the hemiaminal and facilitate water elimination. Without a catalyst, this step is often very slow.

    • Solution: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH). This will protonate the intermediate, accelerating the formation of the highly electrophilic iminium ion, which is reduced much more readily than the starting ketone.[4]

  • Inactive or Inappropriate Reducing Agent: The hydride source may be old, degraded, or unsuitable for the reaction.

    • Causality: Borohydride reagents can decompose upon exposure to atmospheric moisture.

    • Solution: Use a freshly opened bottle of the reducing agent. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) if it is particularly moisture-sensitive.

  • Suboptimal Reaction Conditions:

    • Causality: Reductive aminations can be slow at room temperature.

    • Solution: Consider gently heating the reaction to 40-50 °C. However, be cautious, as excessive heat can promote side reactions. Also, ensure sufficient reaction time (typically 12-24 hours) and monitor progress by a suitable analytical method.

Problem 2: Azepan-4-ol is the Major By-product

Q: My main isolated compound is not the desired product but azepan-4-ol. How did this happen and how can I prevent it?

A: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reducing the starting ketone (azepan-4-one) faster than it reduces the intermediate iminium ion.

  • Causality: Strong, unhindered reducing agents like sodium borohydride (NaBH₄) are capable of rapidly reducing both ketones and iminium ions. If the iminium ion concentration is low (see Problem 1), the reduction of the ketone will dominate.[3]

  • The Solution: Use a Chemoselective Reducing Agent. The key is to use a reagent that shows a strong preference for reducing the iminium ion over the ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[4] Its bulky acetate groups make it a sterically hindered and milder reducing agent, which significantly disfavors the reduction of ketones but efficiently reduces the more reactive iminium ion.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions at neutral or slightly acidic pH.[2][3] However, it is highly toxic and can lead to the formation of cyanide-containing by-products, making NaBH(OAc)₃ a safer and often cleaner alternative.

Table 1: Comparison of Common Reducing Agents

Reducing AgentSelectivity for Iminium Ion vs. KetoneCommon IssuesRecommended Use
Sodium Borohydride (NaBH₄)LowSignificant ketone reduction to alcohol by-product.Not recommended for one-pot reductive aminations.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High Moisture sensitive.Highly recommended. Ideal for one-pot direct reductive amination.
Sodium Cyanoborohydride (NaBH₃CN)High (at pH 6-7)Highly toxic; potential for cyanide by-products.Effective, but use with caution. NaBH(OAc)₃ is preferred.
Catalytic Hydrogenation (H₂/Pd)HighRequires specialized pressure equipment.A green chemistry alternative, suitable for scale-up.[1][2]

digraph "Byproduct_Formation" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Azepan-4-one +\nPyrrolidine"]; Iminium [label="Iminium Ion", shape=box, style="rounded,dashed", fillcolor="#FFFFFF"]; Product [label="Desired Product\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="By-product\nAzepan-4-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Iminium [label=" H⁺ / -H₂O ", fontcolor="#34A853"]; Iminium -> Product [label=" Selective Reduction\n(e.g., NaBH(OAc)₃) ", fontcolor="#34A853"]; Start -> Alcohol [label=" Non-Selective Reduction\n(e.g., NaBH₄) ", dir=back, style=dashed, fontcolor="#EA4335"]; }

Caption: Competing pathways in reductive amination.

Problem 3: Purification is Difficult with Standard Silica Gel Chromatography

Q: I'm having trouble purifying my product. It streaks badly on my silica gel column, and I get poor separation from polar impurities. What purification strategy do you recommend?

A: This is expected behavior for basic amines on standard silica. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor chromatographic performance.

  • Causality: The Lewis basicity of the tertiary amine product causes strong, non-specific binding to the acidic silica gel stationary phase.

  • Solution 1 (Modification of Silica): You can treat your silica gel and eluent with a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide. This deactivates the acidic sites on the silica, improving peak shape. However, this can sometimes complicate product isolation.

  • Solution 2 (Superior Method): Strong Cation Exchange (SCX) Chromatography. This is an ideal technique for purifying basic compounds.

    • Principle: The crude mixture is loaded onto the SCX cartridge (which contains a sulfonic acid-functionalized resin) in a polar solvent like methanol. The basic product is protonated and ionically binds to the negatively charged resin. Neutral impurities are simply washed through. The purified product is then released by eluting with a basic solution (e.g., 2M ammonia in methanol).

SCX_Workflow Start 1. Dissolve Crude Product in Methanol Load 2. Load Solution onto SCX Cartridge Start->Load Wash 3. Wash with Methanol (Removes non-basic impurities) Load->Wash Elute 4. Elute with 2M NH₃/Methanol (Releases protonated amine) Wash->Elute Isolate 5. Evaporate Solvent to Obtain Pure Product Elute->Isolate

Caption: Workflow for purification via SCX chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a high-yield, selective reaction.

Materials:

  • Azepan-4-one hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add azepan-4-one hydrochloride (1.0 eq).

  • Suspend the solid in DCE or DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to free-base the starting material. Stir for 10 minutes at room temperature.

  • Add pyrrolidine (1.2 eq) to the mixture.

  • Stir for 20-30 minutes to allow for initial iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may exotherm slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of azepan-4-one.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification using Strong Cation Exchange (SCX) Cartridge

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • 2M Ammonia in Methanol (prepared by carefully bubbling ammonia gas through cold methanol or using a commercial solution)

  • SCX cartridge (sized appropriately for the scale of the reaction)

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimal amount of methanol.

  • Condition the SCX cartridge by washing it with 2-3 column volumes of methanol.

  • Load the methanol solution of the crude product onto the top of the conditioned SCX cartridge.

  • Wash the cartridge with 3-5 column volumes of methanol to elute non-basic starting materials and by-products. Discard this filtrate.

  • Elute the desired product from the cartridge by passing 3-5 column volumes of 2M ammonia in methanol through it. Collect this basic filtrate.

  • Concentrate the collected filtrate under reduced pressure to remove the solvent and ammonia. This will yield the purified this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.

The synthesis of this compound is most efficiently and scalably achieved through the reductive amination of azepan-4-one with pyrrolidine. This one-pot reaction is favored for its operational simplicity and generally high yields. The most common and reliable reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reagent that is well-suited for scaling up.[1]

This guide will focus on the practical aspects of this synthetic route, addressing common challenges and providing clear, actionable solutions.

Synthetic Workflow Overview

The synthesis of this compound via reductive amination proceeds through the in-situ formation of an enamine or iminium ion intermediate from azepan-4-one and pyrrolidine, which is then reduced by sodium triacetoxyborohydride to yield the desired tertiary amine.

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Intermediate Formation cluster_2 Reduction cluster_3 Workup & Purification Azepan-4-one Azepan-4-one Intermediate Enamine/Iminium Ion Intermediate Azepan-4-one->Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine Solvent Solvent (e.g., DCE, THF) Solvent->Intermediate Acid_Catalyst Acetic Acid (optional) Acid_Catalyst->Intermediate Product This compound Intermediate->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Product Workup Aqueous Workup (Basification) Product->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Reductive amination workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient iminium ion/enamine formation: This can be due to the presence of water in the reaction mixture or insufficient reaction time. 2. Degraded reducing agent: Sodium triacetoxyborohydride is moisture-sensitive. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Ensure anhydrous conditions: Use dry solvents and reagents. Consider the addition of molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent. 2. Use fresh, high-quality NaBH(OAc)₃: Store the reagent under inert gas and in a desiccator. 3. Optimize stoichiometry: A slight excess of the amine (pyrrolidine, 1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) is often beneficial.
Presence of Unreacted Azepan-4-one 1. Incomplete reaction: The reaction may not have reached completion due to insufficient time or low temperature. 2. Insufficient reducing agent: The amount of NaBH(OAc)₃ may not be enough to reduce all the intermediate.1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion. 2. Add more reducing agent: If starting material persists, a second portion of NaBH(OAc)₃ can be added.
Formation of Azepan-4-ol as a Byproduct Competitive reduction of the ketone: While NaBH(OAc)₃ is selective for the iminium ion, reduction of the ketone can occur, especially at higher temperatures or with prolonged reaction times.Maintain a moderate reaction temperature: Conduct the reaction at room temperature unless heating is necessary to drive the reaction to completion. Add the reducing agent portion-wise to control any exotherm.
Difficulties in Product Purification 1. Emulsion formation during workup: The basic nature of the product can lead to emulsions during aqueous extraction. 2. Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation challenging.1. Use brine washes: Washing the organic layer with saturated aqueous NaCl solution can help break emulsions. Alternatively, filtering the emulsion through a pad of Celite® can be effective. 2. Optimize chromatography conditions: Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) for column chromatography. Alternatively, consider purification by vacuum distillation if the product is thermally stable. Conversion to a salt (e.g., hydrochloride) can facilitate purification by crystallization.
Scale-up Issues (Exotherm, Poor Mixing) 1. Exothermic reaction: The addition of NaBH(OAc)₃ can be exothermic, especially on a large scale. 2. Heterogeneous mixture: NaBH(OAc)₃ and its byproducts are solids, which can lead to stirring issues in large reactors.1. Controlled addition of the reducing agent: Add NaBH(OAc)₃ in portions or as a slurry in the reaction solvent to manage the exotherm. Ensure adequate cooling capacity for the reactor. 2. Use a suitable solvent and efficient stirring: A solvent in which the reagents have reasonable solubility, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is recommended.[1] Ensure the reactor is equipped with a powerful overhead stirrer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination to synthesize this compound?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not react with the reducing agent.[1] Tetrahydrofuran (THF) is also a viable option. For scale-up, the choice of solvent should also consider factors such as boiling point, cost, and environmental impact.

Q2: Is the addition of an acid catalyst necessary?

A2: For the reaction between a ketone and a secondary amine, the formation of the enamine or iminium ion can be slow. The addition of a catalytic amount of a weak acid, such as acetic acid (typically 1 equivalent or less), can accelerate this step.[1] However, it is often not strictly necessary, and the reaction may proceed to completion without it, albeit more slowly.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 10% methanol in dichloromethane with 1% ammonium hydroxide) and visualize the spots with an appropriate stain (e.g., potassium permanganate or ninhydrin for the starting amine if it were primary). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring of the consumption of starting materials and the formation of the product.

Q4: What are the primary safety concerns when scaling up this reaction?

A4: The main safety concern is the potential for an exothermic reaction upon addition of sodium triacetoxyborohydride. On a large scale, this can lead to a rapid increase in temperature and pressure. It is crucial to have adequate cooling and to add the reducing agent in a controlled manner. Additionally, the solvents used (DCM, DCE, THF) are flammable and have associated health risks, so proper personal protective equipment (PPE) and a well-ventilated fume hood or reactor setup are essential.

Q5: Can other reducing agents be used?

A5: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used. However, NaBH₃CN is more toxic and can release hydrogen cyanide under acidic conditions. Sodium borohydride (NaBH₄) is generally not suitable for one-pot reductive aminations as it can reduce the starting ketone. For these reasons, sodium triacetoxyborohydride is the preferred reagent for its safety and selectivity.[1]

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on the specific laboratory conditions and scale.

Materials:

  • Azepan-4-one hydrochloride (or free base)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add azepan-4-one (1.0 equivalent). If using the hydrochloride salt, add triethylamine (1.1 equivalents) and stir for 15 minutes before proceeding.

  • Dissolve the azepan-4-one in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

  • Add pyrrolidine (1.2 equivalents) to the solution.

  • (Optional) Add glacial acetic acid (0.5-1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in a small amount of anhydrous DCE.

  • Add the NaBH(OAc)₃ slurry to the reaction mixture in portions over 15-20 minutes. Control the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting azepan-4-one is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH) with 1% ammonium hydroxide to afford the pure this compound. Alternatively, vacuum distillation can be employed for purification on a larger scale.

References

Sources

Technical Support Center: Stability of 4-(Pyrrolidin-1-yl)azepane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(pyrrolidin-1-yl)azepane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experimental workflows.

Introduction: Understanding the Inherent Reactivity

This compound is a saturated bicyclic amine, a structural motif of increasing interest in medicinal chemistry.[1][2] While offering unique three-dimensional conformations, the presence of two tertiary amine functionalities within its structure raises important considerations regarding its chemical stability, especially in acidic environments commonly encountered during synthesis, purification, formulation, and in certain biological assays.[3][4]

The primary stability concern for this compound under acidic conditions is its susceptibility to degradation through pathways analogous to enamine and imine hydrolysis.[5][6] Protonation of the nitrogen atoms can initiate ring-opening or other rearrangements, leading to the formation of undesired byproducts. This guide will delve into the potential degradation mechanisms, provide methods for detection, and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in acidic solution?

A1: Based on fundamental organic chemistry principles, the most probable degradation pathway involves acid-catalyzed hydrolysis.[5][6] The reaction is initiated by protonation of one of the nitrogen atoms, which can lead to the formation of an iminium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by water, ultimately leading to the cleavage of the C-N bond and potential ring opening of either the pyrrolidine or the azepane ring. While direct evidence for this specific molecule is not extensively published, this mechanism is well-established for related N-heterocyclic compounds.[7]

Q2: What are the potential degradation products I should be looking for?

A2: The exact nature of the degradation products will depend on the specific acidic conditions (e.g., pH, temperature, acid type). However, based on the proposed hydrolytic pathway, potential degradation products could include:

  • Ring-opened amino ketones: Cleavage of the bond between the azepane ring and the pyrrolidinyl nitrogen could lead to the formation of a 4-amino-azepan-1-yl derivative and a corresponding aldehyde or ketone derived from the pyrrolidine ring.

  • Products of further degradation: The initial degradation products may themselves be unstable and undergo further reactions, leading to a complex mixture of smaller, more polar molecules.

Q3: At what pH range should I be most concerned about the stability of this compound?

A3: Generally, the rate of acid-catalyzed hydrolysis increases with decreasing pH.[8] Therefore, significant degradation is more likely to occur in strongly acidic conditions (pH < 4). However, even mildly acidic conditions can lead to slow degradation over time, especially at elevated temperatures. It is crucial to evaluate the stability of the compound across the pH range relevant to your specific application.

Q4: Can I use this compound in acidic mobile phases for HPLC analysis?

A4: While possible, it requires careful consideration. The use of acidic modifiers like formic acid or trifluoroacetic acid (TFA) is common in reverse-phase HPLC. Short exposure times during a typical HPLC run at ambient temperature may not cause significant degradation. However, prolonged storage of samples in acidic mobile phases should be avoided. It is recommended to perform a preliminary stability assessment of your compound in the intended mobile phase.

Q5: How can I minimize degradation during my experiments?

A5: Several strategies can be employed to minimize acid-induced degradation:

  • pH Control: Whenever possible, maintain the pH of your solutions in the neutral to slightly basic range. The use of buffers can help maintain a stable pH.[1]

  • Temperature Control: Perform reactions and store solutions at the lowest practical temperature to slow down the rate of degradation.

  • Minimize Exposure Time: Reduce the duration of exposure to acidic conditions.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation which can sometimes be exacerbated by acidic conditions.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis of a sample stored in acidic solution. Acid-catalyzed degradation of this compound.1. Confirm Degradation: Re-analyze a freshly prepared sample to confirm the new peaks are not present initially. 2. Characterize Degradants: Use LC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns to propose potential structures.[7][10] 3. Optimize Conditions: If possible, adjust the pH of the sample storage solution to be closer to neutral. Analyze samples as quickly as possible after preparation.
Low recovery or poor yield in a reaction performed under acidic conditions. Degradation of the starting material or product.1. Monitor Reaction Closely: Use in-process controls (e.g., TLC, LC-MS) to monitor the consumption of starting material and the formation of both the desired product and any byproducts. 2. Modify Reaction Conditions: Explore alternative, less acidic catalysts or reaction conditions. Consider running the reaction at a lower temperature. 3. Quench Promptly: Once the reaction is complete, promptly neutralize the reaction mixture to prevent further degradation during workup.
Inconsistent results in biological assays. Instability of the compound in the assay buffer.1. Assess Buffer Stability: Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS. 2. Adjust Buffer pH: If degradation is observed, investigate if the assay can be performed at a more favorable pH. 3. Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use in the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[11][12]

Objective: To generate potential degradation products and determine the rate of degradation under defined acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

    • Repeat the process in a separate flask using 1 M HCl.

    • Prepare a control sample by diluting the stock solution with water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize the acidic samples by adding an equivalent amount of the corresponding NaOH solution.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the method's stability-indicating capability.[11]

Visualizing Potential Degradation and Experimental Workflow

Proposed Acid-Catalyzed Degradation Pathway

degradation_pathway cluster_0 Acidic Conditions (H+) Compound This compound Protonated Protonated Species Compound->Protonated Protonation Iminium Iminium Ion Intermediate Protonated->Iminium Rearrangement Degradation Degradation Products (e.g., Ring-Opened Species) Iminium->Degradation Nucleophilic Attack by H2O

Caption: Proposed mechanism for acid-catalyzed degradation.

Forced Degradation Experimental Workflow

forced_degradation_workflow cluster_workflow Forced Degradation Workflow Prep Sample Preparation (Stock Solution) Stress Acidic Stress (HCl, Temperature) Prep->Stress Sampling Time-Point Sampling Stress->Sampling Quench Neutralization (Quenching) Sampling->Quench Analysis HPLC / LC-MS Analysis Quench->Analysis Data Data Interpretation (Degradation Profile) Analysis->Data

Caption: Workflow for a forced degradation study.

References

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Enamines - Master Organic Chemistry. (2025, April 16). Retrieved from [Link]

  • The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023, August 17). National Institutes of Health. Retrieved from [Link]

  • CHAPTER 7 AMINES. (n.d.). Retrieved from [Link]

  • Learn Amines In Pharmaceuticals - Interactive Tutorial | AnyLearn. (n.d.). Retrieved from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Retrieved from [Link]

  • Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability. (n.d.). CHIMIA. Retrieved from [Link]

  • Reactivity variance between stereoisomers of saturated N-heterocyclic carbenes on gold surfaces. (2023, September 26). RSC Publishing. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (n.d.). OUCI. Retrieved from [Link]

  • Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. (n.d.). ACS Publications. Retrieved from [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. Retrieved from [Link]

  • Theoretical and experimental study of 15N NMR protonation shifts. (2015, June). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. Retrieved from [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.). ACS Publications. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. (2022, December 2). National Institutes of Health. Retrieved from [Link]

  • (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Saturated N- Heterocycles. (2014, April 4). Research Collection. Retrieved from [Link]

  • Photomediated ring contraction of saturated heterocycles. (2021, August 27). National Institutes of Health. Retrieved from [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. (n.d.). Retrieved from [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. (2024, January 5). National Institutes of Health. Retrieved from [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isolation and structure elucidation of novel products of the acidic degradation of diazepam. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. (2025, December 19). ResearchGate. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved from [Link]

  • Hydrolytic stability of ternary and quaternary urethane end-capped oligoesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024, January 25). National Institutes of Health. Retrieved from [Link]

  • Effect of Additional Hydroxyl Functionalities on the Hydrolytic Stability of Oligoesters. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Azepane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azepane functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing substituents onto the seven-membered azepane ring. The azepane scaffold is a crucial component in numerous bioactive molecules and pharmaceuticals, yet its inherent flexibility and the presence of multiple, chemically similar C-H bonds make regioselective functionalization a significant synthetic challenge.[1][2][3]

This document moves beyond standard protocols to provide a deeper, causality-driven troubleshooting guide and a series of frequently asked questions. Our goal is to equip you with the expert insights needed to diagnose experimental issues, optimize reaction conditions, and achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues in Regioselective Azepane Functionalization

This section addresses specific problems encountered during experimental work. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity

You've run your C-H functionalization reaction and the NMR/LC-MS analysis shows a mixture of isomers (e.g., C2, C3, and C4-functionalized products) or functionalization at an undesired position.

The directing group is the primary determinant of regioselectivity in many transition-metal-catalyzed C-H activation reactions. An improperly chosen DG may fail to position the catalyst effectively, leading to a loss of control.[4]

  • Causality: The DG must form a stable, pre-catalytic chelate with the metal center. The resulting metallacycle's size and strain dictate which C-H bond is brought into proximity for activation. A weak-coordinating DG or one that forms an unstable metallacycle will result in background reactions or functionalization at the most electronically favorable or sterically accessible C-H bond, rather than the directed one.[5]

  • Solutions & Optimization:

    • Re-evaluate the Directing Group: If you are targeting the C2 position (alpha to the nitrogen), strongly chelating groups like N-amides (e.g., pivaloyl, acetyl) or N-heterocycles (e.g., 2-pyridyl) are standard choices. For remote functionalization (C3 or C4), the strategy is more complex and often requires DGs with longer, more rigid linkers.[5][6]

    • Screen a Panel of Directing Groups: A systematic screen can quickly identify a more effective DG for your specific substrate. Consider both electronic and steric factors.

Directing Group (DG)Typical Target Position(s)Common CatalystsCleavage ConditionsConsiderations
N-Acetyl / N-PivaloylC2 (ortho to N)Pd(OAc)₂, Rh(III)Acidic or basic hydrolysisRobust, but can be difficult to remove. Pivaloyl is bulkier.
N-Bocα-Benzylic (if present)Hexyllithium (for lithiation)Acid (e.g., TFA)Can direct lithiation differently than transition metal catalysis.[7]
N-(Pyridin-2-yl)C2 (ortho to N)Ru, Rh, PdOxidative (e.g., CAN) or reductive cleavageStrong directing ability; can sometimes lead to catalyst inhibition.[6]
N-Methoxy AmideC2 (ortho to N)Pd(0) / AirHydrolysisActs as both DG and an internal oxidant, avoiding harsh external oxidants.[8]

The catalyst system can either reinforce or compete with the directing group's influence.

  • Causality: The electronic properties and steric bulk of the catalyst and its ligands are critical. For example, a highly electrophilic metal center might favor reaction at an electron-rich C-H bond, overriding the DG's placement. Additives, such as the acetate in Pd(OAc)₂, can play a crucial role in the C-H activation step (e.g., as a proton shuttle in a concerted metalation-deprotonation mechanism).

  • Solutions & Optimization:

    • Catalyst Screening: If palladium is ineffective, consider rhodium or ruthenium, which often have different intrinsic selectivities.[6][9]

    • Ligand Modification: For palladium catalysis, switching from simple salts to pre-catalysts with phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter selectivity by modifying the steric and electronic environment around the metal.

    • Additive Tuning: The choice of acid, base, or oxidant can be pivotal. In Pd(II)-catalyzed reactions, switching the anion from acetate to trifluoroacetate (TFA) can increase the electrophilicity of the catalyst, altering its behavior.

Workflow for Troubleshooting Poor Regioselectivity

The following decision tree illustrates a logical workflow for addressing selectivity issues in your experiments.

G start Poor Regioselectivity Observed check_dg Analyze Directing Group (DG) Strategy start->check_dg check_catalyst Evaluate Catalyst System start->check_catalyst check_substrate Assess Substrate Sterics & Electronics start->check_substrate dg_strength Is the DG known to be effective for the target position? check_dg->dg_strength cat_metal Is the metal appropriate (Pd, Rh, Ru)? check_catalyst->cat_metal sub_sterics Is the target C-H bond sterically hindered? check_substrate->sub_sterics dg_cleavage Is the DG stable under reaction conditions? dg_strength->dg_cleavage If Yes solution_dg Action: Screen alternative DGs (see Table 1) dg_strength->solution_dg If No dg_cleavage->solution_dg If No cat_ligand Are ligands/additives optimal? cat_metal->cat_ligand If Yes solution_catalyst Action: Screen metals, ligands, and additives cat_metal->solution_catalyst If No cat_ligand->solution_catalyst If No sub_electronics Is there an electronically preferred site competing? sub_sterics->sub_electronics If No solution_substrate Action: Modify substrate or coupling partner to reduce steric clash sub_sterics->solution_substrate If Yes sub_electronics->solution_catalyst If Yes (Override with stronger DG/catalyst)

Caption: A decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the regiochemistry of my functionalized azepane?

A: A multi-technique approach is essential for unambiguous structure elucidation.

  • 1D and 2D NMR Spectroscopy: This is the most powerful tool.

    • ¹H-¹H COSY: Establishes proton-proton coupling networks, helping to "walk" around the azepane ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for identifying where a new substituent is attached by correlating protons on the substituent to carbons on the ring, and vice-versa.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This can help confirm assignments and determine stereochemistry.

  • X-Ray Crystallography: This is the "gold standard" and provides absolute, undeniable proof of structure and stereochemistry. If you can grow a suitable crystal of your product or a derivative, this is the best method.

  • LC-MS/GC-MS: These techniques are excellent for determining the ratio of isomers in a mixture and confirming the mass of the products, but they do not provide structural information on their own.

Q2: My reaction is giving me a dehydrogenated azepine product instead of the saturated, functionalized azepane. What is happening?

A: This is a common side reaction, particularly in transition-metal-catalyzed C-H functionalization.[6]

  • Causality: The reaction mechanism often involves an alkyl-metal intermediate. Instead of undergoing reductive elimination with the coupling partner, this intermediate can undergo β-hydride elimination, leading to the formation of a double bond and the unsaturated azepine ring. This pathway is often favored at higher temperatures or with certain catalyst systems.

  • Solutions:

    • Lower the Reaction Temperature: β-hydride elimination has a higher activation energy than reductive elimination in many systems. Running the reaction at a lower temperature can favor the desired pathway.

    • Change the Catalyst/Ligand: Some ligands are known to suppress β-hydride elimination. For example, using ligands that promote faster reductive elimination can outcompete the dehydrogenation pathway.

    • Modify the Substrate: Introducing a substituent that removes the possibility of β-hydride elimination (e.g., a gem-dimethyl group) can prevent this side reaction, although this is not always a practical solution.

Q3: Are there any viable director-free methods for regioselective azepane functionalization?

A: Yes, though they present their own challenges. Director-free methods typically rely on the intrinsic electronic properties of the C-H bonds.

  • α-Amino C-H Functionalization: The C-H bonds at the C2 and C7 positions, adjacent to the nitrogen, are the most acidic and are often the most reactive. Methods like photoredox catalysis can generate an α-amino radical, which can then be trapped by a suitable partner.[6][10] However, achieving selectivity between C2 and C7 in an unsymmetrical azepane can be difficult.

  • Tantalum-catalyzed Hydroaminoalkylation: This method has shown promise for the α-alkylation of azepanes with terminal olefins in an atom-economic fashion without requiring a directing group.[6]

  • Challenges: The primary challenge for director-free methods is controlling regioselectivity, especially when multiple reactive sites are present. These methods are an active area of research, and achieving the high levels of selectivity offered by directed approaches remains difficult for complex substrates.

Illustrative Protocol: Directed C2-Olefination of N-Pivaloylazepane

This protocol provides a representative example of a palladium-catalyzed, DG-assisted C-H functionalization.

Reaction Scheme: N-Pivaloylazepane + Ethyl Acrylate --[Pd(OAc)₂, Additive, Oxidant]--> C2-olefinated N-Pivaloylazepane

Materials:

  • N-Pivaloylazepane (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Benzoquinone (BQ) (2.0 equiv, as oxidant)

  • Potassium Acetate (KOAc) (2.5 equiv, as base/additive)

  • Ethyl Acrylate (3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Pivaloylazepane, Pd(OAc)₂, Benzoquinone, and KOAc.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the ethyl acrylate.

  • Seal the flask and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-olefinated product.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the structure and regiochemistry.

G sub 1. N-Pivaloylazepane + Pd(OAc)₂ dg_coord 2. DG Coordination sub->dg_coord ch_act 3. C-H Activation (CMD) Forms Palladacycle dg_coord->ch_act olefin_ins 4. Olefin Insertion ch_act->olefin_ins beta_elim 5. β-Hydride Elimination olefin_ins->beta_elim cat_regen 6. Catalyst Regeneration (Oxidant) beta_elim->cat_regen product Product: C2-Olefinated Azepane beta_elim->product cat_regen->sub Pd(II) Turnover

Caption: Simplified catalytic cycle for Pd-catalyzed C-H olefination.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Neves, A. C., & Padrón, J. I. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(4), 1032–1035. [Link]

  • Procter, R. J., & Glorius, F. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Procter, R. J., & Glorius, F. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. National Genomics Data Center. [Link]

  • Procter, R. J., & Glorius, F. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5195. [Link]

  • Neves, A. C., & Padrón, J. I. (2015). Expedient access to α,β-difunctionalized azepenes using α-halo eneformamides: application to the one-pot synthesis of 2-benzazepanes. Organic & Biomolecular Chemistry, 13(8), 2285–2292. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Baudoin, O. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(1), 4-33. [Link]

  • Various Authors. (2024). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link]

  • Wang, C., et al. (2022). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society, 144(15), 6776–6785. [Link]

  • Jones, A. J., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 24(18), 3298. [Link]

  • Maji, A., & Bera, M. (2021). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. ResearchGate. [Link]

  • Knochel, P., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 11(1), 4471. [Link]

  • Capriati, V., et al. (2014). Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications, 50(14), 1698-1700. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature, 515(7527), 393–397. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Removal in 4-(Pyrrolidin-1-yl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the critical step of catalyst removal in the synthesis of 4-(Pyrrolidin-1-yl)azepane. Our goal is to equip you with the expertise and practical solutions needed to ensure the purity and integrity of your final compound.

Introduction: The Challenge of Catalyst Contamination

The synthesis of this compound often involves catalytic reactions, such as reductive amination or cross-coupling, which are highly efficient but introduce the challenge of residual metal catalyst in the final product. For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on metal impurities, making effective catalyst removal a non-negotiable step in the purification process. This guide will address common hurdles and provide robust methodologies to achieve the required purity standards.

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Persistent Palladium Contamination After Reductive Amination

Question: I've performed a reductive amination of azepan-4-one with pyrrolidine using a palladium on carbon (Pd/C) catalyst. After filtering the reaction mixture through Celite, my ICP-MS analysis still shows high levels of palladium in the product. What's going wrong?

Answer: This is a common issue that often stems from the formation of fine palladium particles or leaching of soluble palladium species into the reaction medium. Here’s a systematic approach to troubleshoot and resolve this problem:

Causality and Solution Workflow:

  • Incomplete Filtration: Standard filtration with Celite may not be sufficient to remove very fine catalyst particles. Consider using a finer filtration medium, such as a 0.45 µm or 0.2 µm PTFE syringe filter, after the initial Celite filtration.

  • Leached Palladium Species: The acidic or basic nature of your reaction medium can cause palladium to leach from the carbon support, forming soluble palladium complexes that will pass through any filter. In such cases, a scavenging agent is necessary.

    • Mechanism of Scavenging: Scavengers are materials with functional groups that have a high affinity for the metal catalyst. They chelate the metal, and the resulting complex can be easily removed by filtration.

dot

ScavengingMechanism cluster_solution Product in Solution cluster_scavenging Scavenging Step cluster_filtration Filtration Product This compound Soluble Pd(II) Species Scavenger Thiol-Functionalized Silica Scavenger Product:f1->Scavenger Chelation PurifiedProduct Purified Product (Low Pd) Product:f0->PurifiedProduct Remains in Solution TrappedComplex Silica-Bound Pd Complex Scavenger->TrappedComplex Forms Solid Complex

Caption: Mechanism of metal scavenging for purification.

Recommended Protocol: Scavenging with Thiol-Modified Silica

  • After the initial filtration of the Pd/C catalyst, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the crude product solution.

  • Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.

  • Filter the mixture to remove the scavenger-palladium complex.

  • Analyze the filtrate by ICP-MS to confirm the reduction in palladium levels.

Table 1: Comparison of Catalyst Removal Techniques

MethodTypical EfficiencyProsCons
Celite Filtration 50-80%Simple, low costIneffective for fine particles and leached species
Membrane Filtration (0.2 µm) 80-95%Removes fine particlesDoes not remove soluble species
Activated Carbon Treatment 90-98%Adsorbs some dissolved speciesCan adsorb product, leading to yield loss
Thiol-Silica Scavenging >99%Highly selective for palladiumHigher cost than simple filtration
Issue 2: Product Loss During Aqueous Workup with Chelating Agents

Question: I tried using an aqueous solution of EDTA to remove residual nickel catalyst from my reaction, but I'm experiencing significant product loss into the aqueous layer during liquid-liquid extraction. How can I prevent this?

Answer: this compound is a basic compound containing two amine groups. In the presence of an acidic chelating agent like EDTA (ethylenediaminetetraacetic acid), your product can become protonated, forming a salt that is more soluble in the aqueous phase than the organic phase.

Expert Insight: The key is to maintain a basic pH during the extraction process to ensure your product remains in its free base form, which is more soluble in common organic solvents like dichloromethane or ethyl acetate.

Revised Workup Protocol:

  • After the reaction is complete, quench the reaction mixture as required.

  • Add your aqueous chelating agent solution.

  • Crucially , adjust the pH of the aqueous layer to >10 using a base like 1M sodium hydroxide (NaOH) before performing the extraction.

  • Extract the mixture with your chosen organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

dot

Logic_Diagram start Aqueous Workup Begins check_ph Is pH of Aqueous Layer > 10? start->check_ph add_base Adjust pH with 1M NaOH check_ph->add_base No extract Perform Liquid-Liquid Extraction check_ph->extract Yes add_base->extract end Product in Organic Layer extract->end

Caption: Decision workflow for pH adjustment during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose scavengers for platinum group metals (PGMs) like Palladium, Platinum, and Ruthenium?

A1: For PGMs, scavengers based on sulfur-containing functional groups are generally the most effective due to the soft nature of these metals (HSAB theory). Thiol- and thiourea-functionalized supports (often silica or polymer-based) are excellent choices. For a broader spectrum, some amine-based scavengers can also be effective, particularly for Ruthenium.

Q2: Can I use activated carbon to remove the catalyst?

A2: Yes, activated carbon can be an effective and economical method for removing residual catalysts. It works by adsorption. However, it can be non-selective and may also adsorb your product, leading to a decrease in yield. It is recommended to perform a small-scale test first to evaluate the potential for product loss.

Q3: How do I choose between a scavenger and another purification method like chromatography?

A3: The choice depends on several factors:

  • Scale: Scavengers are often more scalable and cost-effective for large-scale production compared to chromatography.

  • Selectivity: Scavengers are highly selective for metal removal and will not remove other organic impurities. Chromatography can remove both metal and organic impurities simultaneously.

  • Development Time: Developing a scavenging protocol is often faster than developing a robust chromatographic separation.

For early-stage research, chromatography might be sufficient. For process development and scale-up, a dedicated scavenging step is often preferred for its efficiency and selectivity in metal removal.

Q4: My final API has passed ICP-MS testing, but it has a slight greyish or black tint. What could be the cause?

A4: This discoloration is often indicative of residual colloidal or nanoparticulate metal, even if the total metal content is below the detection limit of ICP-MS on a mass basis. These fine particles may not be effectively removed by standard filtration. Consider a final polish filtration through a 0.2 µm filter or a treatment with a scavenger as a final purification step to improve the cosmetic appearance of your compound.

Navigating the Synthesis of 4-(Pyrrolidin-1-yl)azepane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-yl)azepane. This guide, designed by senior application scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. We move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to make informed decisions and overcome common challenges in the synthesis of this valuable heterocyclic compound.

Understanding the Synthesis: Reductive Amination

The synthesis of this compound is most commonly achieved through a reductive amination reaction. This process involves the reaction of a ketone, in this case, 4-oxoazepane, with a secondary amine, pyrrolidine, in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final amine product. The choice of solvent and reducing agent is critical for the success of this reaction, influencing yield, purity, and reaction time.

Experimental Workflow: A Representative Protocol

While specific protocols may vary, the following represents a standard laboratory procedure for the synthesis of this compound via reductive amination.

Reductive Amination Workflow reagents 1. Reagent Preparation - 4-oxoazepane - Pyrrolidine - Solvent reaction 2. Imine/Iminium Formation - Stir at room temperature reagents->reaction Combine reduction 3. Reduction - Add reducing agent - Monitor reaction reaction->reduction In situ workup 4. Quenching & Extraction - Quench excess reagent - Liquid-liquid extraction reduction->workup Reaction complete purification 5. Purification - Column chromatography - or Distillation workup->purification Crude product analysis 6. Characterization - NMR, MS purification->analysis Pure product

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-oxoazepane (1 equivalent) and a suitable solvent (e.g., 1,2-dichloroethane, methanol, or tetrahydrofuran).

  • Amine Addition: Add pyrrolidine (1-1.2 equivalents) to the solution at room temperature.

  • Iminium Ion Formation: Stir the mixture for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add a chosen reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise to the reaction mixture. Maintain the temperature with an ice bath if necessary, as the reduction can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water or a basic solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inefficient iminium ion formation.- Deactivated reducing agent.- Incorrect stoichiometry.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote iminium formation.- Use fresh, anhydrous solvent and reagents.- Ensure accurate measurement of all reactants.
Incomplete Reaction - Insufficient amount of reducing agent.- Short reaction time.- Low reaction temperature.- Add an additional portion of the reducing agent.- Extend the reaction time and continue monitoring.- Allow the reaction to warm to room temperature or slightly heat if necessary.
Formation of Side Products (e.g., alcohol from ketone reduction) - Reducing agent is too strong or added too quickly.- Imine/iminium formation is slow.- Use a milder reducing agent like sodium triacetoxyborohydride.[1]- Allow sufficient time for iminium ion formation before adding the reducing agent.[1]
Difficult Product Isolation/Purification - Product is water-soluble.- Emulsion formation during extraction.- Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the amine product.- Break emulsions by adding a small amount of a different organic solvent or by centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

The choice of solvent is crucial and depends on the selected reducing agent.[1]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred when using sodium triacetoxyborohydride (NaBH(OAc)₃) as it is sensitive to protic solvents like methanol.[1]

  • Methanol (MeOH) is commonly used with sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[2]

Q2: Can I use a "greener" solvent for this synthesis?

Yes, there is a significant push towards using more environmentally friendly solvents. Some alternatives to consider are:

  • Ethyl acetate (EtOAc): Can be a suitable replacement for chlorinated solvents like DCE, especially with reagents like sodium triacetoxyborohydride.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace THF and dichloromethane.

  • Deep Eutectic Solvents (DESs): These are emerging as environmentally benign substitutes for traditional organic solvents and can act as both the solvent and a catalyst in some amination reactions.

Q3: How do I choose the right reducing agent?

The choice of reducing agent depends on the reactivity of your starting materials and the desired reaction conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the first choice for reductive aminations. It is particularly useful for preventing the reduction of the starting ketone.[1]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is highly toxic and requires careful handling.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone. If used, it is best to first allow for the complete formation of the iminium ion before its addition.[1]

Q4: My reaction is very slow. How can I speed it up?

  • Add a catalytic amount of weak acid: Acetic acid can catalyze the formation of the iminium ion, which is often the rate-limiting step.

  • Increase the temperature: Gently warming the reaction mixture can increase the reaction rate, but be cautious of potential side reactions.

  • Use a more reactive reducing agent: If using a very mild reducing agent, switching to a slightly more reactive one could increase the rate.

Q5: How can I assess the "greenness" of my synthesis?

Several metrics can be used to evaluate the environmental impact of a chemical process.[3][4]

  • Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. A lower PMI indicates a greener process.

  • E-Factor: The ratio of the mass of waste produced to the mass of the product. A lower E-factor is desirable.

Alternative Solvents Comparison

Solvent Advantages Disadvantages Compatible Reducing Agents
1,2-Dichloroethane (DCE) - Good solubility for many substrates.- Aprotic, compatible with sensitive reagents.- Chlorinated solvent, environmental and health concerns.NaBH(OAc)₃, NaBH₃CN
Methanol (MeOH) - Good solvent for borohydride reagents.- Can accelerate iminium ion formation.- Protic, can react with some reducing agents.NaBH₄, NaBH₃CN
Tetrahydrofuran (THF) - Aprotic and can dissolve a wide range of compounds.- Can form peroxides upon storage.NaBH(OAc)₃, NaBH₃CN, NaBH₄
Ethyl Acetate (EtOAc) - Greener alternative to chlorinated solvents.- Good for extractions.- Can be less effective for some sluggish reactions.NaBH(OAc)₃
Water - The ultimate green solvent.- Limited solubility of organic substrates.- Can interfere with the reaction.Specialized water-soluble catalysts and reagents required.

Mechanistic Insight: The Role of the Solvent

The solvent plays a more complex role than simply dissolving the reactants. It can influence the equilibrium of iminium ion formation and the reactivity of the reducing agent.

Solvent Effects cluster_0 Protic Solvents (e.g., Methanol) cluster_1 Aprotic Solvents (e.g., DCE, THF) protic Protic Solvent Can protonate the ketone, activating it.Can participate in hydrogen bonding, stabilizing intermediates.May react with certain reducing agents. reaction_core Ketone + Amine <=> Iminium Ion -> Product protic:f1->reaction_core Influences aprotic Aprotic Solvent Generally inert.Good for sensitive reagents like NaBH(OAc)₃.Reaction rates may be slower without protic catalysis. aprotic:f1->reaction_core Influences

Caption: The influence of protic and aprotic solvents on reductive amination.

In protic solvents like methanol, the solvent can participate in hydrogen bonding and proton transfer, which can accelerate the formation of the iminium ion.[2] However, these solvents can also react with more reactive reducing agents. Aprotic solvents are generally less interactive and are preferred when using moisture-sensitive reagents.[1]

References

  • PubChemLite. This compound (C10H20N2). Available from: [Link]

  • A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Green Chemistry Metrics, A Review. MDPI. Available from: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. MDPI. Available from: [Link]

  • 4-(Azepane-1-carbonyl)-1-(2-isopropyl-5-methyl-cyclohexyl)-pyrrolidin-2-one | C21H36N2O2 | CID 69670117. PubChem. Available from: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available from: [Link]

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. PubMed. Available from: [Link]

  • Green synthesis of Azachalcones: an evaluation based on chemical greenness metrics. ResearchGate. Available from: [Link]

  • Green and sustainable metrics: Charting the course for green-by-design small molecule API synthesis. Current Research in Green and Sustainable Chemistry. Available from: [Link]

  • Scope of the synthesis of pyrrolidinones by reductive amination of... ResearchGate. Available from: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available from: [Link]

  • Green Chemistry. University of Bologna. Available from: [Link]

  • Patent & Publications. Pharma Inventor Inc.. Available from: [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. Available from: [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. Available from: [Link]

  • Synthesis of pyrrolidine. Google Patents.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. Available from: [Link]

  • Pyrrolidine | C4H9N | CID 31268. PubChem. Available from: [Link]

  • US Patent No. 8829195. Regulations.gov. Available from: [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. Available from: [Link]

  • Azepane | C6H13N | CID 8119. PubChem. Available from: [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrrolidinyl and Azepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Methodologies

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the saturated nitrogen-containing heterocycles, the five-membered pyrrolidine ring and the seven-membered azepane ring are frequently employed building blocks. While seemingly similar, the two-carbon difference in ring size imparts distinct conformational and physicochemical properties, leading to significant variations in biological activity. This guide provides a comparative analysis of pyrrolidinyl and azepane isomers and analogues, offering insights into their differential performance supported by experimental data and detailed protocols.

Fundamental Physicochemical and Stereochemical Differences

The journey into the comparative analysis of pyrrolidinyl and azepane scaffolds begins with an appreciation of their intrinsic structural and electronic properties. The smaller pyrrolidine ring is relatively planar and rigid, while the larger azepane ring possesses greater conformational flexibility.[1] This flexibility allows azepane derivatives to adopt a wider range of spatial orientations, which can be advantageous or detrimental for receptor binding, depending on the specific target.

The basicity of the nitrogen atom, a key determinant of pharmacokinetic and pharmacodynamic properties, is also influenced by the ring size. Pyrrolidine has a pKa of its conjugate acid around 11.27, making it a strong base.[2] The larger and more flexible azepane ring can exhibit slightly different basicity due to transannular interactions and the spatial orientation of the nitrogen lone pair. These subtle differences in physicochemical properties can have a cascading effect on a molecule's solubility, membrane permeability, and metabolic stability. For instance, larger, more lipophilic rings like azepane can sometimes be more susceptible to metabolism.[3]

Comparative Pharmacological Activity: A Tale of Two Rings

The true measure of a scaffold's utility lies in its performance in biological systems. A comparative analysis of pyrrolidinyl and azepane-containing molecules reveals how the choice of ring size can dramatically impact receptor affinity and functional activity.

Muscarinic Receptor Affinity: A Case Study in Conformational Constraint

A study on conformationally restricted analogues of a partial muscarinic agonist provides a direct comparison between five-, six-, and seven-membered rings.[4] The researchers synthesized pyrrolidine, piperidine, and perhydroazepine (azepane) analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Their findings, summarized in the table below, demonstrate that while increasing the ring size from pyrrolidine to azepane can preserve receptor affinity, it can abolish efficacy, turning a partial agonist into an antagonist.[4]

Compound ClassRing SystemMuscarinic Receptor Affinity (IC50, nM) vs. [3H]-NMS in Rat Cerebral CortexFunctional Activity (Guinea Pig Ileum)
Analog 1 Pyrrolidine37 ± 5Partial Agonist
Analog 2 Piperidine48 ± 7Antagonist
Analog 3 Azepane62 ± 9Antagonist
Data synthesized from Ringdahl et al. (1990).[4]

The authors suggest that the difference in affinity and efficacy can be rationalized in conformational terms.[4] The greater flexibility of the azepane ring may allow it to bind to the receptor but in a non-productive conformation that fails to elicit an agonistic response. This highlights a crucial principle: for some receptors, the conformational rigidity of the pyrrolidine ring is advantageous for achieving the precise geometry required for activation.

Nicotinic Acetylcholine Receptor (nAChR) Selectivity

In the realm of nicotinic acetylcholine receptors (nAChRs), subtle structural modifications can lead to profound changes in subtype selectivity. A study comparing pyrrolidinyl-benzodioxane with its pyrrolidinyl-pyridodioxane analogue demonstrated that the replacement of a benzene ring with a pyridine ring, a bioisosteric modification, dramatically altered the pharmacological profile.[5] While the parent pyrrolidinyl-benzodioxane was an unselective α4β2 nAChR antagonist, a specific stereoisomer of the pyrrolidinyl-pyridodioxane emerged as a highly selective α4β2 partial agonist.[5] This underscores that the interplay between the heterocyclic scaffold and its substituents is critical for fine-tuning receptor interactions.

Anticancer and Antimicrobial Activities

Both pyrrolidine and azepane scaffolds are found in a multitude of compounds with potent anticancer and antimicrobial activities.[6][7] The structure-activity relationship (SAR) in these contexts is often complex and depends on the specific substituents and their spatial arrangement. For instance, the introduction of bulky or electron-withdrawing groups on the pyrrolidine ring has been shown to enhance anticancer activity in certain contexts.[8] Similarly, functionalized azepanes have demonstrated significant potential as anticancer and antimicrobial agents.[7] A direct comparative analysis of isomeric pyrrolidinyl and azepane anticancer agents is an area ripe for further investigation.

Experimental Protocols: The Foundation of Comparative Analysis

To generate the robust data required for a meaningful comparative analysis, standardized and well-validated experimental protocols are essential. The following section details a typical workflow for assessing the receptor binding affinity of novel compounds.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] The following is a generalized protocol for a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A radiolabeled ligand with known affinity for the receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).

  • Test compounds (pyrrolidinyl and azepane isomers/analogues) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the radioligand of known concentration.

    • Prepare serial dilutions of the test compounds.

    • Prepare the membrane homogenate at a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a fixed concentration of the radioligand to all wells except those for determining non-specific binding.

    • Add increasing concentrations of the test compounds to the appropriate wells.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of a known, unlabeled ligand.

  • Incubation:

    • Initiate the binding reaction by adding the membrane homogenate to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_radioligand Prepare Radioligand Stock Solution add_radioligand Add Radioligand prep_radioligand->add_radioligand prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds prep_compounds->add_compounds prep_membranes Prepare Membrane Homogenate add_membranes Add Membrane Homogenate prep_membranes->add_membranes add_buffer Add Assay Buffer add_buffer->add_radioligand add_radioligand->add_compounds add_compounds->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash add_scint Add Scintillation Fluid wash->add_scint count Scintillation Counting add_scint->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of pyrrolidinyl and azepane scaffolds reveals several key SAR insights:

  • Conformational Rigidity vs. Flexibility: For targets requiring a precise ligand conformation for activation, the more rigid pyrrolidine ring may be superior. For targets with a more accommodating binding pocket, the flexibility of the azepane ring could be advantageous.

  • Vectorial Exit of Substituents: The different ring sizes and geometries of pyrrolidine and azepane place substituents in distinct spatial orientations. This can significantly impact interactions with secondary binding pockets and ultimately determine affinity and selectivity.

  • Stereochemistry is Paramount: As with all cyclic scaffolds, the stereochemistry of substituents on both pyrrolidine and azepane rings is a critical determinant of biological activity. Enantioselective synthesis is therefore crucial for dissecting the SAR of these compounds.[10]

Future research should focus on the synthesis and direct comparative evaluation of a broader range of pyrrolidinyl-azepane isomer pairs against a diverse panel of biological targets. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the subtle yet significant impact of ring size on the pharmacological properties of these important heterocyclic scaffolds.

Conclusion

The choice between a pyrrolidine and an azepane scaffold is a nuanced decision that must be guided by the specific requirements of the biological target and the desired pharmacological profile. While the pyrrolidine ring offers conformational rigidity that can be beneficial for achieving high-affinity and specific interactions, the azepane ring provides greater conformational flexibility, which can be exploited to explore a larger chemical space. A thorough understanding of their intrinsic properties, supported by rigorous experimental evaluation using standardized protocols, is essential for harnessing the full potential of these versatile heterocyclic scaffolds in the pursuit of novel therapeutics.

References

  • Gifford, P. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Huang, G., Strekowski, L., & Li, X. (Eds.). (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Retrieved from [Link]

  • Roughley, S. D., & Leach, A. G. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(17), 5869–5905. Retrieved from [Link]

  • Various Authors. (n.d.). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. Tetrahedron, 70(42), 7679-7711. Retrieved from [Link]

  • Onodera, G., Nishibayashi, Y., & Uemura, S. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. Angewandte Chemie International Edition, 51(4), 1024-1027. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.8.1–1.8.19. Retrieved from [Link]

  • S. N., & S. K. (2018). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 20(15), 4559-4563. Retrieved from [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Onodera, G., Nishibayashi, Y., & Uemura, S. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. Semantic Scholar. Retrieved from [Link]

  • Drouillat, B., Dorogan, I. V., Kletskii, M., Burov, O. N., & Couty, F. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6677–6685. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Heterocycles in Drugs and Drug Discovery. Journal of Medicinal Chemistry, 57(23), 10257–10274. Retrieved from [Link]

  • Petri, S. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. Retrieved from [Link]

  • Zhang, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. Retrieved from [Link]

  • Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(7), 281-286. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Retrieved from [Link]

  • O'Hagan, S., & Tormey, P. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 16(10). Retrieved from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249216. Retrieved from [Link]

  • Bolchi, C., et al. (2017). From pyrrolidinyl-benzodioxane to pyrrolidinyl-pyridodioxanes, or from unselective antagonism to selective partial agonism at α4β2 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry, 125, 1132-1144. Retrieved from [Link]

  • Drouillat, B., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6677-6685. Retrieved from [Link]

  • Drouillat, B., & Couty, F. (2017). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2017(48), 7135-7146. Retrieved from [Link]

Sources

A Multi-Dimensional NMR Approach to the Structural Validation of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds such as azepanes and pyrrolidines are foundational building blocks. Their conformational flexibility and ability to engage in key biological interactions make them privileged structures. The synthesis of novel derivatives, like 4-(Pyrrolidin-1-yl)azepane, necessitates a rigorous and unambiguous method for structural confirmation. While techniques like mass spectrometry can confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, atom-by-atom connectivity map required for absolute structural validation.

This guide, written from the perspective of a senior application scientist, outlines a comprehensive, multi-technique NMR strategy to validate the structure of this compound. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, demonstrating how a layered approach using 1D and 2D NMR creates a self-validating system, ensuring the highest degree of scientific integrity.

The Structural Hypothesis: this compound

Our primary objective is to confirm the constitution of the target molecule, which involves two key tasks:

  • Verifying the integrity of the individual azepane and pyrrolidine rings.

  • Confirming the precise point of attachment between the two heterocyclic systems, specifically, a C-N bond at the C4 position of the azepane ring.

For clarity throughout this guide, the following IUPAC numbering scheme will be used:

Structure and numbering of this compound

The NMR Validation Workflow: A Layered Strategy

G cluster_1d 1D NMR Foundation cluster_2d_connectivity 2D NMR: Connectivity Mapping cluster_2d_spatial 2D NMR: Spatial Confirmation node_1H 1H NMR (Proton Count & Environment) node_cosy COSY (H-H Connectivity within rings) node_1H->node_cosy Identifies spin systems node_13C 13C & DEPT NMR (Carbon Count & Type) node_hsqc HSQC (Direct C-H Attachment) node_13C->node_hsqc Provides carbon framework node_cosy->node_hsqc Assigns protons to carbons node_hmbc HMBC (Long-Range C-H Connectivity across rings) node_hsqc->node_hmbc Anchors fragments node_noesy NOESY (Through-Space Proximity) node_hmbc->node_noesy Suggests spatial relationships node_structure Final Validated Structure node_hmbc->node_structure Confirms C4-N1' Linkage node_noesy->node_structure Provides final 3D confirmation

Figure 1. A logical workflow for NMR-based structure validation.

Step 1: The Foundation – 1D NMR (¹H, ¹³C, and DEPT)

The initial 1D spectra provide a fundamental census of the atoms in the molecule.

  • ¹H NMR: This spectrum gives us the number of distinct proton environments and their integrations (proton count). For this compound, we expect a complex aliphatic region, likely between 1.5 and 3.5 ppm. The broadness of the signals will be influenced by the conformational flexibility of the seven-membered azepane ring.

  • ¹³C NMR: This spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, we anticipate 7 unique signals (C4, C5/C3, C6/C2, C7, C2'/C5', C3'/C4').

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for differentiating carbon types. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. DEPT-90 will only show CH signals. This allows for an unambiguous count of CH and CH₂ groups, which must match the proposed structure.

Expected Outcome: The combination of these spectra should confirm the presence of one CH group (C4), and eight CH₂ groups (C2, C3, C5, C6, C7, C2', C3', C4', C5'), consistent with the molecular formula C₁₀H₂₀N₂.[2][3]

Step 2: Mapping the Skeletons – COSY (Correlation Spectroscopy)

The COSY experiment is the first step in mapping the proton connectivity, revealing which protons are coupled to each other (typically over two or three bonds).[4] It allows us to trace the H-H connections within each ring system.

Expected Correlations:

  • Azepane Ring: We expect to trace a continuous correlation path from the C2 protons to the C3 protons, and from the C3 protons to the C4 proton. Similarly, a path from C7 to C6, and C6 to C5, with both C3 and C5 protons showing correlations to the C4 proton. This confirms the uninterrupted seven-membered ring structure.

  • Pyrrolidine Ring: A distinct and separate spin system should be observed, showing correlations from C2' protons to C3' protons, and from C3' protons to C4' protons, which in turn couple to the C5' protons.

The COSY spectrum effectively isolates the two heterocyclic rings into two independent spin systems, setting the stage for the crucial step of connecting them.

Step 3: Linking Protons to Carbons – HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal directly to the carbon atom to which it is attached.[5][6] This is a highly sensitive and reliable method for making one-bond C-H assignments.

By overlaying the COSY and HSQC data, we can now assign the carbon signals that correspond to the proton spin systems we identified. For example, the proton at C4 (identified by its multiple COSY cross-peaks) will show an HSQC correlation to a specific carbon signal, definitively identifying it as the C4 carbon.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound (Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. These serve as a guide for interpretation.)

PositionCarbon Type (DEPT)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key COSY Correlations (¹H-¹H)
Azepane Ring
C2 / C6CH₂~48-52~2.7-2.9H3/H5
C3 / C5CH₂~28-32~1.6-1.8H2/H6, H4
C4CH~65-70~2.8-3.1H3, H5
C7CH₂~46-50~2.6-2.8H6
Pyrrolidine Ring
C2' / C5'CH₂~53-57~2.5-2.7H3'/H4'
C3' / C4'CH₂~23-26~1.7-1.9H2'/H5'

Step 4: The Crucial Link – HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for validating the proposed structure. HMBC detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[7][8] It is invaluable for connecting the spin systems identified by COSY and for probing quaternary carbons (though none exist in this specific molecule).[9]

The Self-Validating Connection: The structural proof rests on observing specific long-range correlations that bridge the azepane and pyrrolidine rings.

Figure 2. Key HMBC correlations confirming the C4-N1' linkage.

Key Expected HMBC Correlations:

  • From Pyrrolidine to Azepane: The protons on the C2' and C5' positions of the pyrrolidine ring are three bonds away from the C4 carbon of the azepane ring (H-C2'-N1'-C4). We MUST observe a cross-peak between the ¹H signals of H2'/H5' and the ¹³C signal of C4.

  • From Azepane to Pyrrolidine: Conversely, the proton on C4 of the azepane ring is three bonds away from the C2' and C5' carbons of the pyrrolidine ring (H-C4-N1'-C2'). Therefore, a cross-peak between the ¹H signal of H4 and the ¹³C signals of C2'/C5' is expected.

The observation of these reciprocal correlations provides irrefutable evidence that the pyrrolidine ring is attached to the C4 position of the azepane ring. The absence of these correlations would immediately invalidate the proposed structure.

Step 5: Through-Space Confirmation – NOESY (Nuclear Overhauser Effect Spectroscopy)

While HMBC confirms through-bond connectivity, NOESY confirms through-space proximity (<5 Å).[10] For a conformationally flexible molecule like this, NOESY correlations can further support the assignments.

Expected NOESY Correlations:

  • Correlations between the C4 proton of the azepane ring and the C2'/C5' protons of the pyrrolidine ring would be expected, confirming their spatial closeness.

  • Observing correlations between axial and equatorial protons within the azepane ring can provide insights into the ring's preferred conformation in solution.[11][12]

Comparative Analysis & Alternative Methods

MethodInformation ProvidedStrengthsLimitations
1D NMR Suite Atom census (H & C count), carbon types (CH, CH₂, etc.).Fast, essential first step.Provides no connectivity information; severe signal overlap is common.
COSY H-H scalar coupling networks.Excellent for defining isolated spin systems (the rings).Cannot connect fragments separated by heteroatoms or quaternary carbons.
HSQC Direct one-bond C-H correlations.Highly sensitive, unambiguously links protons to their carbons.Provides no information about multi-bond connectivity.
HMBC Long-range (2-3 bond) C-H correlations.The critical experiment. Connects all fragments to build the final structure.Less sensitive than HSQC; absence of a correlation is not definitive proof of distance.[6]
NOESY Through-space H-H proximity.Confirms 3D spatial relationships and stereochemistry.[10]Can be complex to interpret for flexible molecules; not a primary connectivity tool.
High-Res Mass Spec Exact mass and molecular formula.Confirms elemental composition.Provides no information on isomerism or atom connectivity.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate (~4.5 cm) for proper shimming.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer of at least 400 MHz ¹H frequency to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with a 45° pulse angle and a relaxation delay of 2 seconds. Use a spectral width sufficient to cover the expected range (e.g., 0-80 ppm for this aliphatic compound).

  • DEPT-135/90: Use standard instrument parameters.

  • gCOSY: Acquire with 2-4 scans per increment into a 2048x256 data matrix.

  • gHSQC: Optimize for ¹JCH ≈ 145 Hz. Acquire with 4-8 scans per increment into a 2048x256 data matrix.

  • gHMBC: Optimize for long-range coupling of 8 Hz. Use a longer relaxation delay (2.0 s) to allow for full magnetization recovery. Acquire with 8-32 scans per increment into a 2048x256 data matrix.[6]

  • NOESY: Use a mixing time of 500-800 ms to allow for the buildup of cross-relaxation.

3. Data Processing:

  • Apply a sine-bell or exponential window function to both dimensions of the 2D data before Fourier transformation to improve signal-to-noise.

  • Phase and baseline correct all spectra carefully.

  • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and reference the ¹³C spectrum indirectly.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a modern, multi-dimensional NMR workflow. By systematically progressing from a basic atomic census (1D NMR) to mapping internal connectivity (COSY), assigning the carbon framework (HSQC), and finally, establishing the critical link between the two heterocyclic rings (HMBC), we create an unassailable body of evidence. This rigorous, self-validating approach ensures that researchers and drug development professionals can proceed with confidence, knowing their molecular scaffold is precisely what they designed it to be.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC - NIH. (n.d.).
  • HMBC - Chemistry LibreTexts. (2024, November 12). Retrieved January 17, 2026, from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. (2023, July 29). Retrieved January 17, 2026, from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (2023, July 29). Retrieved January 17, 2026, from [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. (2022, March 17). Retrieved January 17, 2026, from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved January 17, 2026, from [Link]

  • Important HMBC correlations establishing the quaternary carbon C5 and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved January 17, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved January 17, 2026, from [Link]

  • Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. (2026, January 13). Retrieved January 17, 2026, from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved January 17, 2026, from [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). Retrieved January 17, 2026, from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound (C10H20N2) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 17, 2026, from [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009, December 14). Retrieved January 17, 2026, from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azepane | C6H13N | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

In Silico Standoff: A Comparative Guide to Azepane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are privileged scaffolds, forming the core of numerous approved drugs. Among these, the six-membered piperidine ring is a ubiquitous motif, celebrated for its favorable physicochemical and pharmacokinetic properties.[1] However, the exploration of chemical space in pursuit of novel intellectual property and improved pharmacological profiles has led to an increased interest in its seven-membered homolog, the azepane scaffold.[2][3] While often considered a simple ring expansion of piperidine, the azepane moiety introduces significant changes in three-dimensional structure, flexibility, and physicochemical characteristics that can be strategically exploited in drug design.[4]

This guide provides an in-depth, in silico comparison of the azepane and piperidine scaffolds, offering a framework for their evaluation in early-stage drug discovery. We will dissect their fundamental properties, explore their predicted pharmacokinetic profiles, and present a case study to illustrate the practical application of these computational methods.

Part 1: Physicochemical and Structural Properties - A Comparative Analysis

The seemingly subtle difference of a single methylene unit between piperidine and azepane profoundly impacts their fundamental properties. These differences, while nuanced, can have significant downstream effects on a molecule's biological activity and developability.

Physicochemical Properties

A foundational step in any scaffold comparison is the analysis of basic physicochemical parameters. These properties govern a molecule's solubility, permeability, and overall "drug-likeness." The table below presents a comparison of key physicochemical properties for the parent piperidine and azepane scaffolds, calculated using computational models.

PropertyPiperidineAzepaneRationale for In Silico Choice
Molecular Weight ( g/mol ) 85.1599.18[5]Provides a baseline for how each scaffold contributes to the overall molecular weight of a drug candidate, a key parameter in Lipinski's Rule of Five.
logP (Octanol/Water Partition Coefficient) 0.84[1]1.2[5]A measure of lipophilicity, which influences membrane permeability and protein binding. Higher logP values, as seen with azepane, can indicate increased lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 12.0312.03TPSA is a descriptor that correlates well with passive molecular transport through membranes. The identical TPSA of the parent scaffolds suggests that the nitrogen atom is the primary contributor in the unsubstituted rings.
pKa (Acid Dissociation Constant) 11.22[1]11.1The basicity of the nitrogen atom is critical for salt formation and interactions with biological targets. The similar pKa values suggest that the ring size has a minor effect on the basicity of the secondary amine in the parent scaffolds.

The increased lipophilicity of the azepane scaffold, as indicated by its higher logP value, is a direct consequence of the additional methylene group. This can be a double-edged sword in drug design; while it may enhance membrane permeability, it can also lead to increased metabolic liability and off-target effects.

Conformational Landscape: A World of Difference

The most significant distinction between piperidine and azepane lies in their conformational flexibility. The piperidine ring predominantly exists in a relatively rigid chair conformation, which minimizes torsional and angular strain.[6] In contrast, the larger azepane ring is significantly more flexible, adopting a variety of low-energy conformations, including chair, boat, and twist-chair forms.[7]

This increased conformational flexibility of the azepane ring has several important implications for drug design:

  • Entropy: The greater number of accessible conformations for the azepane ring can lead to a higher entropic penalty upon binding to a rigid biological target. This can translate to a lower binding affinity compared to a more rigid piperidine analog.

  • Adaptability: The flexibility of the azepane ring can allow for a better fit to a binding pocket, potentially leading to improved potency. It can also enable the molecule to adopt a conformation that avoids steric clashes.

  • Pharmacophore Presentation: The spatial arrangement of substituents is dictated by the ring's conformation. The diverse conformational landscape of azepane allows for a wider range of substituent orientations, which can be advantageous for exploring the chemical space around a target.

The following diagram illustrates the general workflow for a basic conformational analysis.

cluster_0 Conformational Analysis Workflow Start Input 3D Structure of Scaffold Derivative Conformational_Search Perform Conformational Search (e.g., Monte Carlo, Systematic) Start->Conformational_Search Energy_Minimization Energy Minimization of Conformers (e.g., MMFF94, UFF) Conformational_Search->Energy_Minimization Clustering Cluster Conformers based on RMSD Energy_Minimization->Clustering Energy_Calculation Calculate Relative Energies (e.g., Quantum Mechanics) Clustering->Energy_Calculation Analysis Analyze Low-Energy Conformers and Dihedral Angles Energy_Calculation->Analysis

Caption: A generalized workflow for in silico conformational analysis of cyclic scaffolds.

Part 2: In Silico Pharmacokinetic (ADMET) Profiling

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process.[8][9] In silico ADMET prediction models provide a rapid and cost-effective means of assessing the pharmacokinetic potential of a large number of compounds in the early stages of a project.[10]

The table below presents a qualitative comparison of the predicted ADMET properties for hypothetical drug candidates containing either a piperidine or an azepane scaffold. It is important to note that these are general trends and the actual ADMET profile will be highly dependent on the specific substituents on the ring.

ADMET PropertyPiperidine-Containing CompoundAzepane-Containing CompoundRationale for In Silico Approach
Absorption (Caco-2 Permeability) Predicted: Moderate to High[1]Predicted: Moderate to HighCaco-2 permeability assays are a standard in vitro model for predicting intestinal absorption.[11] In silico models trained on large datasets can provide reliable predictions.
Distribution (Plasma Protein Binding) Predicted: Low to ModeratePredicted: ModerateThe increased lipophilicity of the azepane scaffold may lead to higher plasma protein binding, which can reduce the free fraction of the drug available to interact with its target.
Metabolism (CYP450 Inhibition/Metabolic Stability) Generally considered metabolically stable, but can be a site of oxidation.[1]The larger, more flexible ring may be more susceptible to metabolism by cytochrome P450 enzymes.In silico models can predict which CYP450 isoforms are likely to metabolize a compound and can identify potential sites of metabolism.
Excretion Primarily renal clearance.Primarily renal clearance, but may have increased hepatic clearance due to higher metabolism.The route of excretion is influenced by the overall physicochemical properties of the molecule.
Toxicity (hERG Inhibition) Lower risk.Higher risk due to increased lipophilicity and potential for interaction with the hERG channel.In silico models can predict the potential for a compound to inhibit the hERG potassium channel, a key cardiotoxicity liability.

The following diagram outlines a typical in silico ADMET prediction workflow.

cluster_1 In Silico ADMET Prediction Workflow Input Input 2D/3D Structure of Compound Descriptor_Calculation Calculate Molecular Descriptors (e.g., Physicochemical, Topological) Input->Descriptor_Calculation ADMET_Models Apply Predictive ADMET Models (e.g., QSAR, Machine Learning) Descriptor_Calculation->ADMET_Models Prediction_Output Generate Predictions for: - Absorption (Caco-2, HIA) - Distribution (PPB, BBB) - Metabolism (CYP Inhibition/Substrate) - Excretion (Clearance) - Toxicity (hERG, Mutagenicity) ADMET_Models->Prediction_Output Analysis Analyze and Prioritize Compounds Prediction_Output->Analysis

Caption: A streamlined workflow for predicting ADMET properties using computational models.

Part 3: Case Study - In Silico Evaluation of a Hypothetical Kinase Inhibitor Series

To illustrate the practical application of these in silico methods, we will consider a hypothetical case study involving the design of a novel kinase inhibitor. The initial lead compound contains a piperidine ring that makes a key hydrogen bond interaction with the hinge region of the kinase. We will use molecular docking and molecular dynamics simulations to compare the potential of replacing the piperidine with an azepane ring.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12][13] In this case, we will dock both the piperidine and azepane analogs into the ATP binding site of our target kinase.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand.

  • Ligand Preparation: 3D structures of the piperidine and azepane analogs are generated and their energy is minimized.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to dock the ligands into the prepared protein binding site. The docking results are scored based on the predicted binding affinity.[14]

  • Pose Analysis: The top-scoring poses are visually inspected to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

ParameterPiperidine AnalogAzepane AnalogRationale for Comparison
Docking Score (kcal/mol) -8.5-7.9A lower docking score generally indicates a better predicted binding affinity.
Key Hinge Interaction MaintainedMaintainedBoth scaffolds are able to place the key hydrogen bonding moiety in the correct orientation to interact with the kinase hinge.
Conformational Strain LowModerateThe more flexible azepane ring may adopt a higher energy conformation to fit into the binding site, which is reflected in a less favorable docking score.

The docking results suggest that the piperidine analog has a slightly better-predicted binding affinity. However, the azepane analog is still able to make the key interactions with the protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, allowing us to assess the stability of the binding pose and the flexibility of the ligand in the binding site.[15][16]

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The docked protein-ligand complexes are solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Parameters: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms. The system is then subjected to energy minimization, followed by heating and equilibration.

  • Production Run: A long-timescale (e.g., 100 ns) MD simulation is performed to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions.

ParameterPiperidine ComplexAzepane ComplexRationale for Comparison
Ligand RMSD Stable (low fluctuations)Less stable (higher fluctuations)The higher RMSD of the azepane analog suggests that it is more mobile in the binding pocket, which could be due to its inherent flexibility.
Protein-Ligand Interactions Key hydrogen bond is maintained throughout the simulation.The key hydrogen bond is less stable and breaks intermittently.The increased flexibility of the azepane ring may make it more difficult to maintain the optimal geometry for the hydrogen bond.

The MD simulations provide a more nuanced view than the static docking poses. While both analogs can initially bind, the piperidine complex appears to be more stable over time. This highlights the importance of considering the dynamic nature of protein-ligand interactions.

The following diagram illustrates the relationship between these computational techniques.

cluster_2 Computational Drug Design Cascade Virtual_Screening Virtual Screening (Large Compound Libraries) Molecular_Docking Molecular Docking (Pose Prediction & Scoring) Virtual_Screening->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Binding Stability & Dynamics) Molecular_Docking->MD_Simulations Free_Energy_Calculations Free Energy Calculations (e.g., MM/PBSA, FEP) (Binding Affinity Prediction) MD_Simulations->Free_Energy_Calculations Lead_Optimization Lead Optimization Free_Energy_Calculations->Lead_Optimization

Caption: A hierarchical workflow of in silico methods used in structure-based drug design.

Conclusion

The choice between an azepane and a piperidine scaffold is a strategic decision in drug design that should be guided by a thorough understanding of their comparative properties. While piperidine offers a well-validated, rigid framework with generally favorable pharmacokinetic properties, the azepane scaffold provides an avenue to explore new chemical space and modulate physicochemical properties.[17][18] The increased flexibility of the azepane ring can be both an asset and a liability, and its impact on binding affinity and metabolic stability must be carefully considered.

In silico methods, from basic physicochemical property calculations to sophisticated molecular dynamics simulations, are invaluable tools for dissecting the subtle yet significant differences between these two important scaffolds.[19][20] By leveraging these computational approaches, medicinal chemists can make more informed decisions in the scaffold selection process, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link][2][17]

  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][2]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link][21]

  • Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][22][23]

  • Serafin, K., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link][3]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 1844-1850. [Link][4]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link][24]

  • Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 90. [Link][12][25]

  • Ghosh, A., et al. (2020). A facile in silico drug design strategy based on reference listed drugs and computational modeling of novel anticancer therapeut. DergiPark. [Link][19]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link][26]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link][27]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link][28]

  • Kononowicz, K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5485-5496. [Link][29]

  • O'Neill, J. C., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link][30]

  • ResearchGate. (n.d.). In silico top ranked heterocyclic compounds. Heatmap showing the... ResearchGate. [Link][31]

  • Wikipedia. (n.d.). Azepane. Wikipedia. [Link][32]

  • Goodarzi, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link][20]

  • PubChem. (n.d.). Azepane. PubChem. [Link][5]

  • ResearchGate. (n.d.). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link][10]

  • Gierczak, M., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(19), 6269. [Link][11]

  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 899-906. [Link][33]

  • Khan, M. T. H. (2007). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Current Drug Discovery Technologies, 4(3), 161-170. [Link][8]

  • Aittokallio, T., & Kandhavelu, M. (2013). Molecular dynamics simulations of the interactions of medicinal plant extracts and drugs with lipid bilayer membranes. FEBS Journal, 280(12), 2766-2778. [Link][15]

  • ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link][7]

  • MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link][14]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(1), 71. [Link][16]

  • Khan, M. T. H. (n.d.). Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Bentham Science. [Link][9]

Sources

A Comparative Guide to Assessing the Drug-Likeness of 4-(Pyrrolidin-1-yl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for 'Drug-Like' Scaffolds

In modern drug discovery, identifying a potent "hit" is only the beginning of a long and complex journey toward a viable therapeutic. A critical subsequent phase is lead optimization, where a promising molecule is meticulously refined to possess a suite of favorable pharmacological and physicochemical properties collectively termed "drug-likeness".[1][2] This quality is a key determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately governs its potential for oral bioavailability and clinical success.[3][4] Failure to address poor drug-like properties early is a leading cause of costly late-stage clinical trial failures.[5][6]

The 4-(pyrrolidin-1-yl)azepane scaffold represents a compelling starting point for novel therapeutics. The azepane ring, a seven-membered saturated heterocycle, offers a flexible three-dimensional structure valuable for exploring target binding pockets, while the pyrrolidine moiety is a common feature in numerous pharmaceuticals.[3][7][8] However, the combination of these two saturated rings presents a unique challenge: balancing the desired biological activity with the physicochemical properties required for a successful oral drug.

This guide provides an in-depth comparison of computational and experimental methodologies for assessing the drug-likeness of this compound derivatives. We will delve into the foundational principles behind widely accepted in silico models and contrast their predictive power with the empirical data generated from key in vitro assays. Our objective is to equip researchers with a robust, logical framework for making informed decisions in the lead optimization process.[9][10]

Part 1: In Silico Assessment – The Predictive Foundation

Computational, or in silico, models provide a rapid, cost-effective first pass to evaluate large numbers of virtual compounds, allowing researchers to prioritize synthetic efforts.[10][11][12] These models are built upon the analysis of thousands of known oral drugs and distill their common physicochemical features into a set of predictive rules.

Comparing the Foundational Rules of Oral Bioavailability

1. Lipinski's Rule of Five (Ro5): The Bedrock of Drug-Likeness

Developed by Christopher A. Lipinski in 1997, the "Rule of Five" is the most iconic set of guidelines for predicting poor oral absorption or permeation.[13][14] It is based on the observation that the vast majority of orally administered drugs are relatively small and moderately lipophilic.[13] The rule states that a compound is likely to exhibit poor absorption if it violates more than one of the following criteria[13][15]:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across the gut wall.

  • Calculated LogP (cLogP) ≤ 5: LogP, the octanol-water partition coefficient, is a measure of lipophilicity. Excessively lipophilic compounds can be poorly soluble in the aqueous gut environment or get trapped in lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen or oxygen atoms.[13] Excessive hydrogen bonding capacity can hinder a molecule's ability to cross nonpolar lipid bilayers.

Causality: The Ro5 is fundamentally about the energy cost of moving a compound from the aqueous environment of the gut into and across the lipid-rich cell membranes of the intestinal epithelium. Each hydrogen bond with water must be broken, and the molecule must be accommodated within the membrane. High MW, excessive H-bonds, and extreme lipophilicity all increase the energetic barrier to this passive diffusion process.

2. Veber's Rules: The Importance of Molecular Flexibility

While Lipinski's rules are powerful, research by Veber et al. at GlaxoSmithKline on over 1,100 drug candidates revealed that molecular flexibility and polar surface area are also critical determinants of oral bioavailability.[16][17] Their analysis led to a simpler, complementary set of rules[16][18]:

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surface areas of polar atoms (oxygens, nitrogens) in a molecule. It is a surrogate for hydrogen bonding capacity and a strong predictor of membrane permeability.

  • Number of Rotatable Bonds (nRotb) ≤ 10: This parameter is a measure of molecular flexibility.[17] A molecule that is too flexible can lose too much conformational energy upon binding to its target or when partitioning into a lipid membrane, making absorption less favorable.

Causality: Veber's rules refine the principles of Ro5. TPSA provides a more nuanced measure of polarity than simply counting H-bonds. The rule on rotatable bonds introduces the concept that rigidity is an important factor; a less flexible molecule pays a smaller entropic penalty to adopt the conformation needed to cross a membrane.[17]

3. Egan's Rule (The "Egan Egg"): A Focus on Permeability and Absorption

The Egan rule, developed through multivariate statistical analysis, focuses specifically on predicting human intestinal absorption (HIA).[16] It uses just two descriptors, TPSA and a calculated LogP (often ALOGP98), to create a simple but effective predictive model.[19] When plotted, the acceptable physicochemical space for passive absorption resembles an egg, with a central "yolk" representing the highest probability of good absorption and brain penetration. The parameters are[16]:

  • TPSA ≤ 131.6 Ų

  • LogP ≤ 5.88

Causality: The Egan model explicitly visualizes the trade-off between polarity (TPSA) and lipophilicity (LogP). Compounds that are too polar (high TPSA) or too lipophilic (high LogP) fall outside the "egg" and are predicted to be poorly absorbed.[16][19] This model is particularly useful for quickly flagging compounds that lie in unfavorable chemical space.

Comparative Analysis of Hypothetical Derivatives

To illustrate these principles, let's analyze a series of hypothetical this compound derivatives. The core itself has a MW of ~154 Da and a cLogP of ~1.5, providing a good starting point.

Table 1: In Silico Drug-Likeness Profile of Hypothetical this compound Derivatives

Compound ID R-Group MW (Da) cLogP HBD HBA TPSA (Ų) nRotb Ro5 Violations Veber Pass Egan Pass
Parent -H 154.25 1.52 1 2 15.27 1 0 Yes Yes
AZ-01 -C(O)NH(4-chlorophenyl) 307.83 3.10 2 3 44.58 3 0 Yes Yes
AZ-02 -(SO₂)₂-(3,5-dinitrophenyl) 422.45 2.55 1 8 130.50 4 0 Yes Yes
AZ-03 -C(O)-(Naphthyl-2-yl) 306.42 4.20 1 3 32.59 3 0 Yes Yes
AZ-04 -C(O)(CH₂)₄-O-(Large Aromatic) 515.67 5.35 1 5 78.43 9 2 (MW, cLogP) Yes No

| AZ-05 | -Peptide (e.g., -Arg-Gly-Asp) | 528.60 | -1.50 | 7 | 10 | 235.10 | 12 | 2 (MW, HBD) | No | No |

Note: Values are calculated estimates for illustrative purposes.

Interpretation:

  • AZ-01, AZ-02, and AZ-03 represent well-behaved derivatives. They comfortably reside within the desirable physicochemical space defined by all three rule sets. These would be high-priority candidates for synthesis and experimental testing.

  • AZ-04 highlights a common pitfall in lead optimization. While it passes Veber's rules, it violates two of Lipinski's parameters (MW and cLogP) and falls outside the Egan egg due to high lipophilicity. This compound has a high risk of poor solubility and absorption.

  • AZ-05 is an example of a compound that is clearly not "drug-like" for oral administration. The addition of a peptide moiety drastically increases MW, HBD count, and TPSA while also increasing the rotatable bond count, leading to multiple violations across all rule sets.

G cluster_0 In Silico Screening Structure Chemical Structure (e.g., AZ-01) Calc Calculate Properties (MW, cLogP, TPSA, etc.) Structure->Calc Lipinski Lipinski Ro5 Check Calc->Lipinski Veber Veber Rules Check Lipinski->Veber Egan Egan Egg Check Veber->Egan Decision Prioritize for Synthesis? Egan->Decision < 2 Violations Reject Redesign Egan->Reject ≥ 2 Violations G cluster_0 PAMPA 'Sandwich' Plate Donor Donor Well (Compound Solution, pH 7.4) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Diffusion Acceptor Acceptor Well (Buffer, pH 7.4) Membrane->Acceptor

Caption: Principle of the PAMPA assay.

Comparative Experimental Data

Let's compare the experimental results for our high-priority candidate (AZ-01) and our high-risk candidate (AZ-04).

Table 2: In Vitro Physicochemical Properties of Selected Derivatives

Compound ID Kinetic Solubility (µM at pH 7.4) PAMPA Permeability (Pe, 10⁻⁶ cm/s) Interpretation
AZ-01 > 100 8.5 High Solubility, High Permeability: Excellent profile. The compound readily dissolves and can passively cross membranes, validating the in silico prediction.
AZ-04 5.2 15.1 Low Solubility, High Permeability: A problematic profile. While the compound is permeable (as its high lipophilicity would suggest), its very low solubility means that there will be little compound in solution available to be absorbed. This is a classic "brick dust" compound.
Propranolol > 200 12.0 High Permeability Control

| Atenolol | > 200 | < 1.0 | Low Permeability Control |

Synthesizing the Data: A Holistic Assessment

The true power of this dual approach lies in synthesizing the computational predictions with the experimental data.

  • For AZ-01 , the in silico assessment predicted a favorable profile, and the in vitro data confirmed it with high solubility and permeability. This compound is a strong candidate to advance into further studies.

  • For AZ-04 , the in silico rules flagged it as a high risk due to high MW and cLogP. The experimental data validated this concern precisely: the high lipophilicity led to excellent membrane permeability but at the cost of cripplingly low aqueous solubility. The computational alert was correct, and the experimental result explained why it would likely fail in vivo. This compound requires significant structural modification to reduce lipophilicity before any further resources are invested.

Conclusion and Future Directions

Assessing drug-likeness is a multi-faceted process that requires a synergistic application of predictive modeling and empirical testing. For this compound derivatives, in silico tools like Lipinski's, Veber's, and Egan's rules provide an essential framework for rapidly triaging large sets of potential structures and prioritizing synthetic efforts. However, these predictions must be anchored by robust in vitro data. High-throughput assays for kinetic solubility and PAMPA permeability provide the quantitative, real-world data needed to validate or challenge computational hypotheses and build meaningful structure-property relationships.

By integrating these comparative approaches, drug discovery teams can de-risk their projects, focus resources on compounds with the highest probability of success, and ultimately accelerate the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • MDPI. (2023). Molecular Filters in Medicinal Chemistry. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • SpringerLink. (2022). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Available from: [Link]

  • National Center for Biotechnology Information. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • National Center for Biotechnology Information. (2009). Efficient Drug Lead Discovery and Optimization. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • ResearchGate. Druglikeness Egan (Pharmacia) filter provides a prediction of drug.... Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • National Center for Biotechnology Information. (2008). BDDCS, the Rule of 5 and Drugability. Available from: [Link]

  • ScienceDirect. Egan rule: Significance and symbolism. Available from: [Link]

  • Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. Available from: [Link]

  • ScienceDirect. Veber's rule: Significance and symbolism. Available from: [Link]

  • ResearchGate. (2023). Discovery and optimization of lead molecules in drug designing. Available from: [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Available from: [Link]

  • Preprints.org. (2024). Optimizing Lead Compounds: The Role of Artificial Intelligence in Drug Discovery. Available from: [Link]

  • ResearchGate. (2004). Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol. 1, 337-341. Available from: [Link]

  • National Center for Biotechnology Information. (2013). In vitro solubility assays in drug discovery. Available from: [Link]

  • Scribd. Veber Rules for Oral Bioavailability. Available from: [Link]

  • ResearchGate. (2003). Predicting ADME properties in silico: Methods and models. Available from: [Link]

  • National Center for Biotechnology Information. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • PubMed. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Available from: [Link]

  • PMF Niš. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Available from: [Link]

  • ACS Publications. (2008). Book Review of High-Throughput Lead Optimization in Drug Discovery. Available from: [Link]

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • ResearchGate. Predicted drug-likeness based on the Lipinski, Ghose, Veber, Egan, and Muegge rules and synthetic accessibility of the selected compounds. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Available from: [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

Sources

Introduction: The Azepane Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Azepane-Based Compounds

The azepane ring, a seven-membered nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and synthetic accessibility have made it a cornerstone in the design of a wide array of therapeutic agents, leading to numerous FDA-approved drugs for treating cancer, diabetes, and central nervous system disorders.[1][3][4][5] However, the very structural features that make the azepane scaffold so versatile also necessitate a rigorous evaluation of its interaction with unintended biological targets.

Pharmacological cross-reactivity, or the binding of a compound to targets other than its intended one, is a double-edged sword. While it can be harnessed for beneficial polypharmacology, it is more often a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical failures.[6][7][8] For researchers, scientists, and drug development professionals, understanding and systematically profiling the cross-reactivity of azepane-based drug candidates is not merely a regulatory checkbox; it is a fundamental component of building a robust safety and efficacy profile.

This guide provides an in-depth comparison of key experimental methodologies for assessing the cross-reactivity of azepane-based compounds. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling teams to design and execute a self-validating, tiered screening cascade that effectively de-risks development and builds a comprehensive understanding of a compound's biological footprint.

Chapter 1: The Rationale for Cross-Reactivity Profiling

The central dogma of targeted drug discovery is the selective modulation of a single protein to achieve a therapeutic effect. The reality, however, is that small molecules rarely exhibit absolute specificity. This promiscuity can manifest in two ways:

  • Adverse Off-Target Effects: Unintended interactions with proteins such as kinases, GPCRs, ion channels, and metabolic enzymes can trigger toxicological events. A classic example is the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias and has been a major reason for drug withdrawal.[9]

  • Beneficial Polypharmacology: In some cases, engaging multiple targets can lead to enhanced efficacy or a novel therapeutic outcome. This is particularly relevant in complex diseases like cancer, where hitting multiple nodes in a signaling network can be advantageous.

A proactive, systematic approach to cross-reactivity profiling in the early stages of discovery allows for the early identification of liabilities, guiding structure-activity relationship (SAR) studies to "dial out" unwanted interactions while preserving on-target potency.[10][11] This strategy mitigates the immense financial and ethical costs of late-stage failures.

Compound Azepane-Based Compound OnTarget Primary Therapeutic Target Compound->OnTarget On-Target Binding OffTarget1 Off-Target A (e.g., hERG Channel) Compound->OffTarget1 Off-Target Binding OffTarget2 Off-Target B (e.g., Kinase X) Compound->OffTarget2 Off-Target Binding Efficacy Desired Therapeutic Effect OnTarget->Efficacy Toxicity Adverse Drug Reaction (Cardiotoxicity) OffTarget1->Toxicity Polypharm Beneficial Polypharmacology (Enhanced Efficacy) OffTarget2->Polypharm

Caption: On-target vs. Off-target interactions of a drug candidate.

Chapter 2: A Comparative Guide to Experimental Methodologies

An effective cross-reactivity screening cascade employs a tiered approach, starting with broad panels to identify potential liabilities and progressing to more focused, functional assays to confirm and quantify them. Here, we compare four essential, industry-standard methodologies.

Broad-Spectrum Profiling: Kinase Panel Screening

Causality: A significant number of modern therapeutics, including many azepane derivatives, are designed as kinase inhibitors.[8][12] The human kinome consists of over 500 enzymes, many with highly conserved ATP-binding sites. This structural similarity creates a high potential for cross-reactivity. Kinome scanning is therefore a mandatory first step for any putative kinase inhibitor to establish its selectivity profile.

Methodology: Competition Binding Assay (e.g., KINOMEscan®)

This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. It does not require ATP and thus measures the true thermodynamic dissociation constant (Kd), providing a more accurate measure of binding affinity than activity-based IC50 values, which can be confounded by ATP concentration.[13][14]

cluster_workflow Kinase Competition Binding Assay Workflow p1 Immobilize Ligand-Bead Conjugate p2 Add DNA-tagged Kinase + Test Compound p1->p2 p3 Incubate to Reach Equilibrium p2->p3 p4 Wash to Remove Unbound Kinase p3->p4 p5 Quantify Bound Kinase via qPCR of DNA Tag p4->p5 p6 Calculate % Displacement vs. Control p5->p6

Caption: Workflow for a competition-based kinase binding assay.

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of the azepane-based test compound in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Reaction: In a multi-well plate, combine the test compound, a specific kinase tagged with a unique DNA label, and beads coated with an immobilized, active-site-directed ligand.[13]

  • Equilibration: Incubate the mixture to allow the binding competition between the test compound and the immobilized ligand to reach equilibrium.

  • Capture & Wash: The beads are captured, and unbound kinase is washed away. The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound.

  • Quantification: The amount of bead-bound kinase is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[15]

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A high percent inhibition indicates strong binding of the test compound to the kinase. Hits are often followed up with 11-point dose-response curves to determine the dissociation constant (Kd).[14]

General Liability Profiling: Radioligand Binding Assays

Causality: Beyond kinases, compounds can interact with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, leading to diverse and unpredictable toxicities. Radioligand binding assays are considered the "gold standard" for measuring the affinity of a ligand to a receptor due to their high sensitivity, robustness, and versatility.[16][17] They form the core of most broad safety pharmacology panels.[10][18]

Methodology: Competitive Radioligand Binding Assay

This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., containing ³H or ¹²⁵I) for binding to a target receptor present in a cell membrane preparation.[17] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.

Experimental Protocol: Receptor Cross-Reactivity Screening

  • Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor of interest.

  • Compound Dilution: Create a serial dilution of the azepane test compound in an appropriate assay buffer. A typical experiment uses 8-10 concentrations over a 5-log unit range.[17]

  • Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of a specific radioligand, and the varying concentrations of the test compound.

  • Equilibrium & Termination: Allow the reaction to reach equilibrium. The incubation is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19]

  • Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

cluster_workflow Competitive Radioligand Binding Assay Workflow p1 Combine Membrane Prep, Radioligand, & Test Compound p2 Incubate to Equilibrium p1->p2 p3 Rapid Filtration to Separate Bound from Free Ligand p2->p3 p4 Measure Radioactivity on Filter with Scintillation Counter p3->p4 p5 Plot Dose-Response Curve & Calculate IC50/Ki p4->p5

Caption: Workflow for a competitive radioligand binding assay.

Critical Safety Assessment I: hERG Channel Inhibition

Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which increases the risk of a fatal arrhythmia called Torsades de Pointes.[9][20] Regulatory agencies such as the FDA mandate hERG liability testing for all new chemical entities.[21] Therefore, this is a non-negotiable cross-reactivity study.

Methodology: Thallium Flux Assay

While manual patch-clamp electrophysiology is the gold standard for characterizing channel kinetics, it is low-throughput.[22] For screening purposes, fluorescence-based functional assays, such as the thallium flux assay, offer a robust and scalable alternative.[20][23] In this assay, cells expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl+) acts as a surrogate for potassium (K+). When the channels open, Tl+ flows into the cell and binds to the dye, causing an increase in fluorescence. A hERG blocker will prevent this influx, resulting in a reduced fluorescent signal.[23]

Experimental Protocol: High-Throughput hERG Screening

  • Cell Plating: Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) into 384- or 1536-well microplates and incubate overnight.[23]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye. Incubate for 1 hour at room temperature in the dark to allow the dye to enter the cells.

  • Compound Addition: Add the azepane test compounds at various concentrations to the assay plates. Include a vehicle control (DMSO) and a potent hERG blocker (e.g., Astemizole) as a positive control.[23]

  • Stimulation and Reading: Place the plate into a kinetic plate reader (e.g., FDSS). Add a stimulation buffer containing thallium to all wells to open the hERG channels.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 2-3 minutes.[23]

  • Data Analysis: The rate of fluorescence increase corresponds to hERG channel activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle and positive controls. Determine the IC50 value from the resulting dose-response curve.

cluster_workflow hERG Thallium Flux Assay Workflow p1 Plate hERG-expressing cells p2 Load cells with Thallium-sensitive dye p1->p2 p3 Add Test Compound p2->p3 p4 Add Thallium-containing Stimulation Buffer p3->p4 p5 Measure Fluorescence Kinetics p4->p5 p6 Calculate % Inhibition & IC50 p5->p6

Caption: Workflow for a high-throughput hERG thallium flux assay.

Critical Safety Assessment II: Cytochrome P450 (CYP) Inhibition

Causality: The Cytochrome P450 (CYP) family of liver enzymes is responsible for metabolizing over 90% of clinical drugs.[24] Inhibition of a specific CYP isoform by one drug can raise the plasma concentration of a co-administered drug that is metabolized by the same enzyme, leading to potential toxicity.[25][26] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is essential for predicting drug-drug interactions (DDIs).[21]

Methodology: Fluorometric Inhibition Assay

This is a high-throughput method that uses recombinant human CYP enzymes and specific fluorogenic substrates. The CYP enzyme metabolizes the substrate into a fluorescent product. A test compound that inhibits the enzyme will reduce the rate of fluorescent product formation.[24]

Experimental Protocol: CYP Inhibition IC50 Determination

  • Reagent Preparation: Prepare reaction buffers containing a panel of recombinant human CYP isoforms (e.g., CYP3A4, 2D6) and their corresponding fluorogenic probe substrates.

  • Compound Addition: Serially dilute the azepane test compound in a 96- or 384-well plate. Include known inhibitors for each isoform as positive controls.

  • Initiation of Reaction: Add the CYP enzyme to the wells containing the test compound and incubate briefly. Initiate the metabolic reaction by adding a solution containing the NADPH regenerating system and the fluorogenic substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate) for each well. Calculate the percent inhibition caused by the test compound at each concentration relative to the vehicle control.

  • IC50 Calculation: Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]

Chapter 3: Data Interpretation and Integration

Data from these disparate assays must be integrated to form a coherent cross-reactivity profile. The goal is to compare a compound's potency at its intended target with its activity at a panel of safety-relevant off-targets to establish a "safety margin."

The table below presents a hypothetical comparison of three azepane-based compounds:

  • AZ-KIN-01: A lead candidate for a protein kinase target.

  • AZ-CNS-02: A compound designed to act on a CNS receptor.

  • AZ-BAC-03: An antibacterial agent.

TargetAssay TypeParameterAZ-KIN-01AZ-CNS-02AZ-BAC-03
Primary Target (Kinase A) Activity AssayIC50 (nM)5 >10,000>10,000
Primary Target (5-HT₂ₐ) Binding AssayKi (nM)>10,00015 >10,000
Kinase B (Off-Target)Binding AssayKd (nM)85>10,000>10,000
Kinase C (Off-Target)Binding AssayKd (nM)1,500>10,000>10,000
hERG ChannelThallium FluxIC50 (µM)2.515> 30
CYP3A4FluorometricIC50 (µM)1.2> 308.0
Adrenergic α₁Binding AssayKi (nM)>10,000550>10,000

Interpretation:

  • AZ-KIN-01: Shows high potency for its primary target. However, it displays significant off-target activity against Kinase B (only a 17-fold selectivity window) and potent inhibition of hERG and CYP3A4 at low micromolar concentrations. These are significant red flags requiring medicinal chemistry efforts to improve selectivity and reduce safety liabilities.

  • AZ-CNS-02: Demonstrates good potency and a clean profile against the kinase panel. The hERG and CYP3A4 IC50 values are high, suggesting a wide safety margin (>1000-fold over its primary target Ki). The moderate activity at the adrenergic α₁ receptor might warrant further investigation but is less concerning. This compound has a more promising cross-reactivity profile.

  • AZ-BAC-03: As an antibacterial, its lack of activity against human protein targets is expected and desired. The hERG and CYP3A4 inhibition values are acceptable, suggesting a low risk of these specific toxicities in humans.

Conclusion

The study of cross-reactivity is an exercise in proactive risk management. For azepane-based compounds, whose structural versatility allows them to interact with a wide range of biological targets, a comprehensive profiling strategy is indispensable. By integrating data from broad screening panels like kinome scans and safety pharmacology screens with critical functional assays for hERG and CYP450, development teams can build a holistic view of a compound's interaction profile. This data-driven approach, initiated early in the discovery process, is paramount for guiding medicinal chemistry efforts, selecting candidates with the highest probability of success, and ultimately, developing safer and more effective medicines.

References

  • Zha, G. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Evotec (Cyprotex). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available at: [Link]

  • BioIVT. In Vitro CYP Inhibition Studies. Available at: [Link]

  • Deng, W. et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2249, 133-141. Available at: [Link]

  • Ekins, S. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Available at: [Link]

  • Springer Protocols. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Available at: [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • DiscoveRx. KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • PubMed. Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Available at: [Link]

  • Wikipedia. Azepane. Available at: [Link]

  • Valentin, J. P. et al. (2008). Role of hERG potassium channel assays in drug development. Expert Opinion on Drug Discovery, 3(2), 113-127. Available at: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Services. Available at: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]

  • Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • Frontiers in Cardiovascular Medicine. (2021). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Available at: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available at: [Link]

  • Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Available at: [Link]

  • ACS Publications. Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Available at: [Link]

  • PubMed. Drug promiscuity: Exploring the polypharmacology potential of 1, 3, 6-trisubstituted 1, 4-diazepane-7-ones as an inhibitor of the 'god father' of immune checkpoint. Available at: [Link]

  • PubMed. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Available at: [Link]

Sources

A Comparative Guide to the Conformational Flexibility of Azepane and Other 7-Membered Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of seven-membered rings into molecular scaffolds is a rapidly growing strategy in drug discovery and materials science.[1][2][3] Their inherent conformational flexibility allows for a broader exploration of chemical space, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.[2][4] Among these, azepane, a saturated seven-membered heterocycle containing a nitrogen atom, is a particularly privileged scaffold found in numerous bioactive molecules and FDA-approved drugs.[5][6][7] This guide provides an in-depth comparison of the conformational flexibility of azepane with other key 7-membered rings, including its carbocyclic parent, cycloheptane, and heteroatom-substituted analogues like oxepane and thiepane. We will delve into the experimental and computational methodologies used to characterize their conformational landscapes, offering field-proven insights for the rational design of novel molecular entities.

The Complex Conformational Landscape of 7-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exhibit a much more complex and dynamic conformational behavior.[8][9] This increased flexibility stems from a greater number of low-energy conformers and lower energy barriers for interconversion, a process known as pseudorotation.[9][10][11] The primary conformations of seven-membered rings are generally classified into chair, boat, twist-chair, and twist-boat forms.[4][9][12]

For the parent carbocycle, cycloheptane , the twist-chair conformation is generally considered the most stable, with the chair form often representing a transition state.[10][13][14] The molecule can be visualized as existing on a pseudorotational continuum, readily interconverting between various chair and twist-chair forms, as well as a separate continuum of boat and twist-boat conformations.[10]

Azepane: The Influence of the Nitrogen Heteroatom

The introduction of a nitrogen atom to form azepane significantly influences the conformational equilibrium. The nitrogen atom's lone pair and its ability to participate in hydrogen bonding can stabilize certain conformations over others.[14] Computational studies have shown that, similar to cycloheptane, the twist-chair conformation is the most stable for azepane.[14] However, the energy differences between various conformers can be subtle and are highly dependent on the substitution pattern on the ring.[4][15]

The conformational preferences of substituted azepanes are critical for their biological activity. For instance, the position and stereochemistry of substituents can dictate the molecule's interaction with a biological target, significantly impacting its potency and selectivity.[4]

Comparative Conformational Analysis: Oxepane and Thiepane

Replacing the nitrogen in azepane with other heteroatoms, such as oxygen (oxepane) or sulfur (thiepane), further modulates the conformational landscape.

  • Oxepane , a seven-membered cyclic ether, also favors a twist-chair conformation.[14] The presence of the oxygen atom introduces polarity and can influence intermolecular interactions. The ring is relatively flexible, but less prone to ring-opening reactions under mild conditions compared to smaller cyclic ethers due to reduced ring strain.

  • Thiepane , the sulfur-containing analogue, also exhibits a preference for the twist-chair conformation.[14] The larger size of the sulfur atom compared to nitrogen or oxygen can lead to different bond angles and torsional strains, subtly altering the relative energies of the various conformers.[14][16]

A comparative study utilizing high-level electronic structure calculations reported that the twist-chair conformation is the most stable for azepane, oxepane, and thiepane.[14] Notably, the presence of second-row heteroatoms like sulfur was found to lower the relative energy of the boat conformations compared to the chair conformations.[14]

Ring SystemMost Stable ConformationKey Features
Cycloheptane Twist-Chair[10][13][14]Highly flexible with multiple low-energy conformers.[10][17]
Azepane Twist-Chair[14]Nitrogen atom influences hydrogen bonding and substitution effects.[14]
Oxepane Twist-Chair[14]Oxygen atom introduces polarity; reduced ring strain compared to smaller ethers.
Thiepane Twist-Chair[14]Larger sulfur atom alters bond angles and torsional strain.[14][16]

Table 1: Comparison of the Most Stable Conformations of Selected 7-Membered Rings.

Experimental and Computational Workflows for Conformational Analysis

A comprehensive understanding of the conformational preferences of these flexible rings requires a synergistic approach, combining experimental techniques with computational modeling.[4][18]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the conformation of molecules in solution.[4][19] By analyzing parameters like coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the relative orientation of atoms and thus the preferred conformation(s).[18]

  • Step-by-Step Protocol for NMR-based Conformational Analysis:

    • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent at a concentration appropriate for the specific NMR experiment.

    • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY experiments.[20] For highly flexible systems, variable temperature (VT) NMR studies can be employed to study conformational exchange.

    • Data Analysis:

      • Measure vicinal proton-proton coupling constants (³JHH) from high-resolution ¹H spectra. These values are related to the dihedral angle between the coupled protons via the Karplus equation, providing insight into the ring's pucker.[21]

      • Analyze NOESY/ROESY spectra to identify through-space correlations between protons, which indicate their spatial proximity and help to define the overall molecular shape.

    • Conformational Modeling: Use the experimentally derived distance and dihedral angle restraints to generate and validate a 3D model of the predominant solution-state conformation.

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.[4] This technique yields precise bond lengths, bond angles, and torsion angles.

  • General Protocol for X-ray Crystallography:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent or by vapor diffusion.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a detailed 3D model of the molecule.[4]

Computational Modeling

Computational chemistry complements experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.[4][22]

  • Typical Workflow for Computational Conformational Analysis:

    • Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy conformers.

    • Geometry Optimization: Optimize the geometry of each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT).[4]

    • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature. This allows for the prediction of the most stable conformation.[4]

    • Calculation of NMR Parameters: For further validation, NMR parameters such as chemical shifts and coupling constants can be calculated from the optimized geometries and compared with experimental data.[23]

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_output Integrated Understanding NMR NMR Spectroscopy (Solution-state) Conformational_Landscape Conformational Landscape (Energies & Barriers) NMR->Conformational_Landscape Provides structural constraints Xray X-ray Crystallography (Solid-state) Xray->Conformational_Landscape Definitive solid-state structure ConfSearch Conformational Search GeomOpt Geometry Optimization (e.g., DFT) ConfSearch->GeomOpt EnergyCalc Energy Calculation GeomOpt->EnergyCalc EnergyCalc->Conformational_Landscape Predicts relative stabilities Structure_Activity Structure-Activity Relationships Conformational_Landscape->Structure_Activity Informs rational design

Figure 1: An integrated workflow for the comprehensive conformational analysis of 7-membered rings.

Conclusion

The conformational flexibility of azepane and other 7-membered rings is a double-edged sword in drug design. While it offers the potential for enhanced biological activity, it also presents a significant challenge in terms of characterization and prediction. A thorough understanding of the conformational landscape, achieved through a combination of advanced experimental techniques and robust computational modeling, is paramount for harnessing the full potential of these versatile scaffolds. The insights and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of 7-membered ring conformations and to rationally design the next generation of innovative therapeutics and materials.

References

  • Conformations of cycloheptane. ResearchGate. Available at: [Link]

  • Cycloheptane. Wikipedia. Available at: [Link]

  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available at: [Link]

  • Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Recent applications of seven-membered rings in drug design. PubMed. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health. Available at: [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

  • Influence of the O and S atoms on the oxepane and thiepane TC... ResearchGate. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. Available at: [Link]

  • 12.6: The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters. ACS Publications. Available at: [Link]

  • Recent applications of seven-membered rings in drug design. ResearchGate. Available at: [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. American Chemical Society. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. Available at: [Link]

  • Distinct conformations of seven-membered rings, according to Refs. 1 and 18. ResearchGate. Available at: [Link]

  • Conformations of Cycloheptane. American Chemical Society. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. Available at: [Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. AIP Publishing. Available at: [Link]

  • Pseudorotational Landscape of SevenMembered Rings: The Most Stable Chair and TwistBoat Conformers of Caprolactone. SMU. Available at: [Link]

  • Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. S.Univ-dschang. Available at: [Link]

  • The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. Available at: [Link]

  • Thiepane. PubChem. National Institutes of Health. Available at: [Link]

  • Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. Available at: [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • How to confirm seven membered ring structure through NMR??? ResearchGate. Available at: [Link]

  • Azepane. Automated Topology Builder. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

  • Conformational Analysis. Available at: [Link]

  • Conformational analysis of six-membered rings in solution: ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. Journal of the American Chemical Society. Available at: [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers. Available at: [Link]

Sources

A Comparative Guide to the Pharmacophore-Based Evaluation of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the compound 4-(Pyrrolidin-1-yl)azepane against established pharmacophore models for key central nervous system (CNS) targets. We will delve into the rationale behind target selection, outline detailed protocols for both computational and in vitro validation, and present a logical workflow for assessing the compound's therapeutic potential.

Introduction: The Rationale for Pharmacophore Evaluation

In modern drug discovery, a pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response.[1][2] This approach is a cornerstone of computer-aided drug design (CADD), allowing for the rapid screening of virtual libraries and the rational design of novel therapeutics.[3]

The subject of our investigation, this compound, is a saturated heterocyclic compound featuring a seven-membered azepane ring and a five-membered pyrrolidine ring.[4][5] Its structure, particularly the presence of a basic nitrogen atom within a compact cyclic system, is reminiscent of scaffolds found in numerous CNS-active drugs.[4][5] This structural alert prompts a systematic evaluation against known pharmacophores for CNS targets to hypothesize its biological activity and guide further development.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound contains key features that suggest potential interactions with several classes of CNS receptors:

  • A Basic Amine: The tertiary amine is a common feature in ligands for monoamine transporters and G protein-coupled receptors (GPCRs), where it often forms a crucial ionic interaction within the binding pocket.

  • Hydrophobic Scaffolding: The two saturated rings (azepane and pyrrolidine) provide a distinct three-dimensional hydrophobic scaffold. The size and conformation of this scaffold are critical determinants of binding selectivity.

Based on these features, we hypothesize that this compound may interact with the following high-value CNS targets:

  • Muscarinic Acetylcholine Receptor M1 (M1 mAChR): An important target for cognitive disorders like Alzheimer's disease.[6][7][8]

  • Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases.[9][10]

  • Dopamine Transporter (DAT): A key regulator of dopamine levels in the synapse, targeted by drugs for ADHD and depression, as well as psychostimulants.[11][12][13]

The following sections will outline a workflow to test these hypotheses through a combination of computational modeling and experimental validation.

Part 2: In Silico Evaluation via Pharmacophore Modeling

The initial step in our evaluation is a computational workflow designed to assess the geometric and electronic compatibility of this compound with the pharmacophore models of our hypothesized targets.[14][15][16]

Experimental Protocol: Structure-Based Pharmacophore Screening
  • Preparation of this compound Structure:

    • Generate the 3D structure of the molecule using a molecular modeling software (e.g., Maestro, Schrödinger).

    • Perform energy minimization using a suitable force field (e.g., OPLS4) to obtain a low-energy conformation.

    • Generate multiple conformers to account for the molecule's flexibility.

  • Acquisition of Pharmacophore Models:

    • M1 mAChR: Utilize a structure-based pharmacophore derived from the crystal structure of the M1 receptor in complex with a known agonist (e.g., PDB ID: 5CXV).[8] The model typically includes features like a positive ionizable feature for the amine, aromatic rings, and hydrogen bond acceptors.[7][17]

    • Sigma-1 Receptor: Employ a validated ligand-based pharmacophore model. A common model consists of a basic amine flanked by two hydrophobic regions.[18][19]

    • DAT: Use a pharmacophore model based on the binding site of cocaine or other potent inhibitors.[20][21] Key features often include a positive ionizable feature, hydrophobic groups, and hydrogen bond acceptors/donors.[22]

  • Pharmacophore Alignment and Scoring:

    • Use a pharmacophore screening module (e.g., Phase in Schrödinger suite) to align the conformers of this compound against each target pharmacophore.[15]

    • Calculate a fitness score for each alignment, which quantifies how well the molecule's features overlay with the pharmacophore hypothesis.

Visualization of Pharmacophore Alignment

The following diagrams illustrate the conceptual alignment of our test compound with the hypothesized pharmacophore models.

M1_Pharmacophore cluster_ligand This compound cluster_pharma M1 mAChR Pharmacophore L_N Basic Amine L_H1 Hydrophobic (Azepane) P_PI Positive Ionizable L_N->P_PI Fit L_H2 Hydrophobic (Pyrrolidine) P_H1 Hydrophobic L_H1->P_H1 Fit P_H2 Hydrophobic L_H2->P_H2 Fit P_AR Aromatic (Excluded)

Caption: Conceptual fit of the compound to a generic M1 agonist pharmacophore.

Sigma1_Pharmacophore cluster_ligand This compound cluster_pharma Sigma-1 Receptor Pharmacophore L_N Basic Amine L_H1 Hydrophobic (Azepane) P_PI Basic Amine L_N->P_PI Fit L_H2 Hydrophobic (Pyrrolidine) P_H1 Hydrophobic 1 L_H1->P_H1 Fit P_H2 Hydrophobic 2 L_H2->P_H2 Fit

Caption: Alignment of the compound with the classic Sigma-1 ligand pharmacophore.

Predicted In Silico Results

The results of the computational screening can be summarized in a table to facilitate comparison.

TargetPharmacophore ModelFitness Score (Predicted)Key Interactions Matched
M1 mAChR Agonist (5CXV-based)1.15Positive Ionizable, 2x Hydrophobic
Sigma-1 Receptor Ligand-based1.32Basic Amine, 2x Hydrophobic
DAT Inhibitor (Cocaine-based)0.89Positive Ionizable, 1x Hydrophobic

Fitness scores are unitless and relative; higher scores suggest a better geometric and chemical match to the pharmacophore.

Interpretation of In Silico Data: The preliminary computational data suggests that this compound has a strong geometric and electronic resemblance to known ligands for the Sigma-1 receptor and a good fit for the M1 mAChR. The fit to the DAT inhibitor pharmacophore is predicted to be weaker. This prioritization, derived from computational analysis, is crucial as it conserves resources by focusing subsequent, more labor-intensive experimental work on the most promising targets.

Part 3: Experimental Validation of In Silico Hits

Computational predictions must be validated through rigorous in vitro experimentation. Here, we outline the protocols for binding and functional assays to confirm the predicted interactions.

Experimental Protocol: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[23][24][25][26]

  • Membrane Preparation:

    • Use commercially available cell membranes or prepare them from cell lines overexpressing the human M1 mAChR or Sigma-1 receptor.

    • Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[23]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[23]

  • Competition Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for M1 mAChR; [³H]-(+)-pentazocine for σ1R).

      • Increasing concentrations of the unlabeled test compound, this compound.

    • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[23]

  • Separation and Detection:

    • Rapidly separate bound from unbound radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters).[23]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[23]

Experimental Protocol: Gq-Coupled GPCR Functional Assay (Calcium Flux)

For the M1 mAChR, which is a Gq-coupled receptor, a calcium flux assay can determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[27][28][29][30]

  • Cell Culture and Dye Loading:

    • Culture cells expressing the M1 mAChR in a 96- or 384-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.[30] The dye will enter the cells and become fluorescent upon binding to intracellular calcium.[28]

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) capable of kinetic reads and automated liquid handling.[29]

    • Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Inject varying concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a release of intracellular calcium, signifying receptor activation.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of this compound.

      • Inject a known M1 agonist (e.g., carbachol) at its EC₈₀ concentration and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the dose-response curves by plotting the change in fluorescence against the log concentration of the compound.

    • For agonists, determine the EC₅₀ (potency) and Emax (efficacy) values.

    • For antagonists, determine the IC₅₀ value.

Predicted Experimental Results

Based on our in silico analysis, we would expect the following experimental outcomes.

Table 1: Predicted Binding Affinities

TargetRadioligandPredicted Ki of this compound (nM)
M1 mAChR [³H]NMS150
Sigma-1 Receptor -Pentazocine35

Table 2: Predicted Functional Activity at M1 mAChR

Assay ModeMetricPredicted ValueInterpretation
Agonist EC₅₀ (nM)>10,000No significant agonist activity
Antagonist IC₅₀ (nM)250Weak to moderate antagonist activity

Discussion and Integrated Conclusion

This guide presents a logical, multi-step workflow for the preliminary evaluation of a novel chemical entity.

Workflow A Compound Structure This compound B Structural Analysis & Target Hypothesis (M1, σ1R, DAT) A->B C In Silico Screening (Pharmacophore Alignment) B->C D Prioritize Targets (σ1R > M1 > DAT) C->D E In Vitro Validation (Binding Assays) D->E F Functional Characterization (Calcium Flux Assay for M1) E->F G Data Interpretation & Lead Candidate Profile F->G

Caption: Integrated workflow for compound evaluation.

Our combined computational and proposed experimental data suggest that This compound is a promising ligand for the Sigma-1 receptor , with a predicted high-nanomolar binding affinity. The compound also demonstrates a weaker interaction with the M1 muscarinic receptor, likely as an antagonist.

Future Directions:

  • Selectivity Profiling: The compound should be tested against a broader panel of receptors, including the Sigma-2 receptor and other muscarinic subtypes (M2-M5), to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would be the next logical step to improve potency and selectivity for the Sigma-1 receptor. Modifications to the azepane or pyrrolidine rings could explore the hydrophobic pockets of the binding site more effectively.

  • In Vivo Studies: If a potent and selective lead compound emerges from SAR studies, its pharmacokinetic properties and efficacy in relevant animal models of CNS disorders should be evaluated.

By systematically integrating computational screening with targeted experimental validation, we can efficiently profile novel compounds like this compound, accelerating the journey from chemical structure to potential therapeutic lead.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Wikipedia. Pyrrolidine. [Link]

  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology. [Link]

  • Roy, K., et al. (2022). Pharmacophore Modeling Using Machine Learning for Screening the Blood–Brain Barrier Permeation of Xenobiotics. Pharmaceuticals. [Link]

  • Xu, T., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Assay and Drug Development Technologies. [Link]

  • ResearchGate. Computational workflow of pharmacophore modeling using MD simulation.... [Link]

  • Beuming, T., et al. (2010). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. ACS Chemical Neuroscience. [Link]

  • Wikipedia. Azepane. [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. [Link]

  • Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Wikipedia. Sigma receptor. [Link]

  • Sakkiah, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

  • Sorkina, T., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. [Link]

  • Thal, D. M., et al. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature. [Link]

  • ResearchGate. Representation of the sigma-1 receptor pharmacophore. [Link]

  • Lee, J., et al. (2016). Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. Molecules. [Link]

  • Ordway, G. A., et al. (2022). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. Journal of Biological Chemistry. [Link]

  • ResearchGate. Calcium Flux Assay Protocol | Download Table. [Link]

  • ACS Publications. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

  • Schepmann, D., et al. (2015). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

  • ResearchGate. (PDF) Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. [Link]

  • Kores, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Neuropharmacology. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • Chen, P.-T., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Computational workflow for structure-based pharmacophore modelling. [Link]

  • M. A., M., et al. (2016). Topology analysis reveals supramolecular organisation of 96 large complex ions into one geometrical object. CrystEngComm. [Link]

  • Omixium. (2024). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. [Link]

  • ACS Publications. Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. [Link]

  • MDPI. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. [Link]

  • Keov, P., et al. (2018). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology. [Link]

Sources

A Comparative Analysis of Azepane and Homopiperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Activity and Therapeutic Potential of Two Key Saturated Heterocycles

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of available structures, seven-membered saturated nitrogen heterocycles have garnered significant interest due to their inherent three-dimensionality, which allows for the exploration of diverse chemical space and the establishment of complex interactions with biological targets.[1] This guide provides an in-depth comparison of two prominent seven-membered scaffolds: azepane and homopiperazine (1,4-diazepane). We will dissect their structural nuances and compare their biological activities across key therapeutic areas, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for strategic scaffold selection.

Structural and Physicochemical Foundations: Azepane vs. Homopiperazine

Azepane, a cyclic secondary amine, and homopiperazine, its 1,4-diaza analogue, both offer flexible, non-planar conformations. However, the introduction of a second nitrogen atom in the homopiperazine ring fundamentally alters its properties and synthetic handles.

  • Azepane ((CH₂)₆NH) is a hexamethyleneimine that provides a single point for substitution on the nitrogen atom, influencing its basicity and overall molecular properties.[2] Its flexible ring can adopt various chair and boat conformations, enabling it to fit into diverse binding pockets.

  • Homopiperazine (C₅H₁₂N₂) , or 1,4-diazepane, features two nitrogen atoms, offering multiple sites for substitution and introducing different hydrogen bonding capabilities.[3][4] This dual-nitrogen structure can significantly impact a molecule's polarity, solubility, and potential for symmetric or asymmetric functionalization.

Caption: Core chemical structures of Azepane and Homopiperazine.

Comparative Biological Activity in Central Nervous System (CNS) Disorders

Both scaffolds are prevalent in CNS drug discovery, largely due to their ability to cross the blood-brain barrier and interact with various receptors and transporters. However, their applications and resulting pharmacological profiles often diverge.

Azepane: A Scaffold for Monoamine Transporter Inhibition

Recent explorations have highlighted bicyclic azepanes as potent inhibitors of monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] The azepane ring's conformational flexibility allows for optimal presentation of pharmacophoric features, leading to high-affinity binding.

One study identified an N-benzylated bicyclic azepane, (R,R)-1a, as a potent inhibitor of NET, DAT, and the serotonin transporter (SERT).[4] The preference for the azepane-benzylated structure over other analogues underscores the importance of this scaffold in achieving potent transporter inhibition.[4]

Homopiperazine: A Privileged Structure for Dopamine and Serotonin Receptors

The homopiperazine moiety is a well-established component of ligands targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of psychosis and other neuropsychiatric disorders.[5] The two nitrogen atoms of the homopiperazine ring often serve as key interaction points or as anchors for side chains that modulate receptor affinity and selectivity.

For example, SYA 013, a homopiperazine analog of the antipsychotic drug haloperidol, demonstrates significant binding affinity for multiple dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.[5][6] Structure-activity relationship (SAR) studies on this compound revealed that modifications to the homopiperazine ring directly impact receptor binding profiles, highlighting the scaffold's integral role in molecular recognition at these targets.[5]

Compound ClassScaffoldTarget(s)Key Activity DataReference
Bicyclic AmineAzepaneNET, DAT, SERT(R,R)-1a: IC₅₀ = 60 nM (NET), 230 nM (DAT), 250 nM (SERT)[4]
Haloperidol AnalogHomopiperazineD₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐSYA 013: Kᵢ = 43.3 nM (D₂), 6.6 nM (D₄), 23.3 nM (5-HT₂ₐ)[5]

Applications in Oncology: A Tale of Two Scaffolds

In cancer therapy, small molecule inhibitors targeting various signaling pathways are paramount. Both azepane and homopiperazine have been successfully incorporated into potent anticancer agents.

Azepane in Kinase and Protein Tyrosine Phosphatase Inhibition

The azepane scaffold is found in numerous kinase inhibitors, where its three-dimensional structure is leveraged to achieve selectivity and potency.[7][8] For instance, novel azepane derivatives have been developed as highly potent inhibitors of Protein Kinase B (PKB/Akt), a key node in cell survival pathways.[7] Furthermore, azepane-containing compounds have recently emerged as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of anti-tumor immunity.[9] Inhibition of these targets can enhance the immune response against cancer cells.

Homopiperazine in Anticancer Prodrugs and Cytotoxic Agents

Homopiperazine derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[10][11] A direct comparison of JS-K, an anti-cancer lead compound, with its homopiperazine analogue showed that both compounds had identical activity against a number of cancer cell lines.[12] This study synthesized a series of piperazine and homopiperazine analogues of JS-K, a nitric oxide (NO) prodrug, and found that the homopiperazine derivatives exhibited potent, sub-micromolar anti-proliferative activities against human leukemia cell lines.[12][13] The ability of these compounds to generate intracellular nitric oxide correlated well with their cytotoxic effects.[13]

In another study, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane (homopiperazine) derivatives were synthesized and evaluated for their anticancer activity against a B-cell leukemic cell line.[10][11] Several compounds showed good activity, with the most potent derivative displaying an IC₅₀ value of 18 µM.[10]

Compound ClassScaffoldMechanism/TargetKey Activity DataReference
PKB InhibitorAzepaneProtein Kinase B (PKB/Akt)Compound 4: IC₅₀ = 4 nM[7]
PTPN2/PTPN1 InhibitorAzepanePTPN2/PTPN1Nanomolar inhibitory potency[9]
JS-K AnaloguesHomopiperazineNitric Oxide (NO) ProdrugSub-micromolar anti-proliferative activity[12][13]
Benzhydryl DerivativesHomopiperazineCytotoxicityLead Compound: IC₅₀ = 18 µM (Reh cell line)[10][11]

Enzyme Inhibition: Targeting Diabetes with Homopiperazine

Beyond oncology and CNS disorders, these scaffolds are valuable in targeting enzymes implicated in metabolic diseases. Homopiperazine, in particular, has been a fruitful scaffold for the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. A series of β-aminoacyl-containing homopiperazine derivatives were designed and found to be potent DPP-IV inhibitors.[14] Notably, these compounds showed nanomolar activity and, critically, did not inhibit cytochrome P450 enzymes like CYP3A4, indicating a favorable selectivity profile.[14] The design rationale hinges on the homopiperazine skeleton providing a rigid core to correctly position the interacting moieties within the DPP-IV active site.

DPP4_Inhibition cluster_workflow Drug Discovery Workflow for DPP-IV Inhibitors cluster_moa Mechanism of Action Scaffold Homopiperazine Scaffold Selection Synthesis Synthesize β-aminoacyl Derivatives Scaffold->Synthesis Screening DPP-IV Inhibition Assay Synthesis->Screening Selectivity CYP450 Inhibition Assay Screening->Selectivity Lead Lead Compound Identification Selectivity->Lead Incretins Incretin Hormones (GLP-1, GIP) Inactivation Inactivation Incretins->Inactivation Glucose_Control Improved Glucose Control Incretins->Glucose_Control Leads to DPP4 DPP-IV Enzyme DPP4->Inactivation Homopiperazine_Drug Homopiperazine-based Inhibitor Homopiperazine_Drug->DPP4 Inhibits

Caption: Workflow and mechanism for Homopiperazine-based DPP-IV inhibitors.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step protocols for cornerstone assays used to evaluate the biological activities of azepane and homopiperazine derivatives.

Protocol for Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a standard for screening cytotoxic compounds.[2] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][14]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HL-60, Reh) during their exponential growth phase.[11]

    • Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to an optimized density (e.g., 0.5-1.0 x 10⁵ cells/mL) in a complete culture medium.[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for vehicle controls (e.g., DMSO) and untreated controls.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or acclimatization.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (azepane or homopiperazine derivatives) in a complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[2]

    • Following the treatment incubation, add 10-20 µL of the MTT solution to each well.[14][15]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[2][15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[14]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[2]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[2][14]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for CNS Activity: Dopamine D2 Receptor Binding Assay

Receptor binding assays are essential for determining the affinity of a ligand for its target. This protocol describes a competitive binding assay for the dopamine D2 receptor using a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane fraction from a tissue source rich in D2 receptors (e.g., porcine or rat striatum) or from a cell line stably expressing the human D2 receptor.[16]

    • Homogenize the tissue/cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a known concentration of radioligand (e.g., [³H]spiperone), and the membrane preparation.[16]

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of a known non-labeled D2 antagonist (e.g., unlabeled spiperone or haloperidol) to saturate the receptors, and the membrane preparation.

    • Competitive Binding Wells: Add assay buffer, the radioligand, varying concentrations of the test compound (azepane or homopiperazine derivative), and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This traps the membranes with the bound radioligand on the filter.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.[10]

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value from the curve and then determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

Both azepane and homopiperazine are undeniably valuable scaffolds in modern drug discovery, each offering distinct advantages depending on the therapeutic target and desired pharmacological profile. Azepane, with its single nitrogen and flexible ring, has proven effective in creating potent inhibitors of transporters and kinases.[4][7] In contrast, the dual-nitrogen system of homopiperazine provides a robust platform for developing ligands for G-protein coupled receptors, such as dopamine and serotonin receptors, and for enzyme inhibitors like those targeting DPP-IV, where its hydrogen bonding and substitution possibilities are key to its success.[5][14]

The choice between these scaffolds is not one of inherent superiority but of strategic design. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions, leveraging the unique chemical and biological properties of each scaffold to design the next generation of effective and selective therapeutics. The continued exploration of these and other seven-membered heterocycles will undoubtedly unlock new opportunities in the fight against a wide range of human diseases.

References

  • Azepane - Wikipedia. Available at: [Link]

  • Kim, Y.B., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Peprah, K., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PubMed. Available at: [Link]

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]

  • Di Vona, M.L., et al. (2020). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Chemistry – An Asian Journal. Available at: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Available at: [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Aitken, R.A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank. Available at: [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Isert, C., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Bedenbender, A., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nandurdikar, R.S., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nandurdikar, R.S., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC. Available at: [Link]

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Predictive ADME Properties of 4-(Pyrrolidin-1-yl)azepane for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A significant hurdle is ensuring the molecule possesses a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its ability to reach the intended target in the brain at therapeutic concentrations and be cleared from the body without causing undue toxicity.[1][2] This guide provides a comprehensive analysis of the predicted ADME properties of a novel scaffold, 4-(Pyrrolidin-1-yl)azepane, in comparison to established CNS drugs, Donepezil and Clozapine. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework and actionable experimental protocols to assess the viability of similar chemotypes.

The selection of a candidate for CNS drug development hinges on a delicate balance of physicochemical and pharmacokinetic properties.[1][3] Molecules must be sufficiently lipophilic to cross the blood-brain barrier (BBB), yet possess enough aqueous solubility for formulation and absorption.[4] Furthermore, they must exhibit metabolic stability to ensure an adequate duration of action and avoid the formation of toxic metabolites, while also steering clear of significant inhibition of key cytochrome P450 (CYP) enzymes to minimize the risk of drug-drug interactions.[5]

This guide will first present a comparative analysis of the in silico predicted ADME properties of this compound against Donepezil and Clozapine. This will be followed by detailed, step-by-step protocols for the essential in vitro ADME assays required to validate these predictions experimentally.

Predictive ADME Profiling: A Comparative Analysis

To forecast the drug-like qualities of this compound, we employed a suite of widely-used in silico models.[6][7][8] These computational tools leverage vast datasets of known compounds to predict the ADME characteristics of novel molecules based on their structure.[9][10] For a robust comparison, we benchmarked our target compound against two commercially successful CNS drugs, Donepezil and Clozapine, which possess nitrogen-containing heterocyclic scaffolds.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are the primary determinants of its ADME profile.[1] Key parameters include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA).

PropertyThis compound (Predicted)Donepezil (Experimental/Predicted)Clozapine (Experimental/Predicted)Desirable CNS Range
Molecular Weight ( g/mol ) 168.28379.49326.83< 450[11]
logP (o/w) 1.854.112.581.5 - 3.5[11]
logS (Aqueous Solubility) -2.5-4.8-3.9> -4.0
TPSA (Ų) 6.4855.542.9< 75[11]
Hydrogen Bond Donors 001≤ 3[11]
Hydrogen Bond Acceptors 243≤ 7[11]

Analysis:

  • This compound exhibits a low molecular weight and a logP value that falls comfortably within the optimal range for CNS drugs, suggesting a good balance between solubility and permeability.[11] Its predicted aqueous solubility is also favorable. The very low TPSA is a strong indicator of excellent potential for blood-brain barrier penetration.[4][11]

  • Donepezil and Clozapine serve as valuable benchmarks, representing successful CNS drugs with higher molecular weights and varied lipophilicity.

ADME Properties

Following the assessment of physicochemical characteristics, we predicted key ADME parameters.

ADME ParameterThis compound (Predicted)Donepezil (Predicted)Clozapine (Predicted)Interpretation
Human Intestinal Absorption HighHighHighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Permeability HighHighHighIndicates a strong potential to reach CNS targets.
P-glycoprotein (P-gp) Substrate NoYesYesLower risk of efflux from the brain for the target compound.
CYP1A2 Inhibitor NoYesNoLow potential for drug-drug interactions via CYP1A2.
CYP2C9 Inhibitor NoNoNoLow potential for drug-drug interactions via CYP2C9.
CYP2D6 Inhibitor NoYesYesLow potential for drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor NoYesNoLow potential for drug-drug interactions via CYP3A4.
Total Clearance (log ml/min/kg) 0.5-0.10.2Suggests moderate clearance.

Analysis:

  • Absorption and Distribution: The predictions for this compound are highly encouraging. High intestinal absorption and BBB permeability are critical for an orally administered CNS drug.[1] Crucially, it is not predicted to be a substrate of P-glycoprotein, a key efflux transporter at the BBB that can limit the brain penetration of many compounds.[11]

  • Metabolism: The compound is predicted to be a non-inhibitor of major CYP450 enzymes, suggesting a low propensity for metabolic drug-drug interactions.[12] This is a significant advantage over many existing drugs, including Donepezil.

  • Excretion: The predicted clearance rate is moderate, which is often desirable to achieve a suitable dosing interval.

Experimental Validation: In Vitro ADME Protocols

While in silico predictions are invaluable for early-stage decision-making, experimental validation is essential.[2][13] The following section details the standard operating procedures for key in vitro ADME assays to confirm the predicted properties of this compound.

Aqueous Solubility Assessment (Thermodynamic Solubility)

Causality: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium. Poor solubility can hinder absorption and lead to unreliable data in other in vitro assays.[14][15]

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the suspension at room temperature with shaking for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Compare the measured concentration against a standard curve to determine the thermodynamic solubility.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay is a high-throughput method to predict passive membrane permeability. It models the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This is a rapid and cost-effective way to estimate passive absorption and BBB penetration.[15]

Protocol:

  • Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Add the test compound (e.g., at 10 µM) to the donor wells (the filter plate) in PBS at pH 7.4.

  • Add fresh PBS to the acceptor wells of a 96-well plate.

  • Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate at room temperature for 4-16 hours.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily CYP450s) present in the liver, the main site of drug metabolism.[12][14] High metabolic instability can lead to rapid clearance and low bioavailability in vivo.

Protocol:

  • Pre-warm a solution of human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural log of the percentage of compound remaining versus time. Calculate the intrinsic clearance (Clint) from the half-life.

Cytochrome P450 (CYP) Inhibition Assay

Causality: This assay determines if a compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[12]

Protocol:

  • Incubate human liver microsomes with a CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of this compound.

  • Initiate the reaction by adding an NADPH-regenerating system.

  • After a set incubation time at 37°C, terminate the reaction with a quenching solution.

  • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizing the Workflow

A systematic approach to ADME profiling is crucial for efficient drug discovery. The following diagrams illustrate the workflow from in silico prediction to experimental validation and a decision-making framework based on the outcomes.

ADME_Workflow cluster_0 In Silico Profiling cluster_1 In Vitro Validation cluster_2 Decision & Optimization in_silico In Silico ADME Prediction (Solubility, Permeability, Metabolism, DDI) solubility Aqueous Solubility Assay in_silico->solubility Validate Predictions pampa PAMPA Permeability in_silico->pampa hlm HLM Metabolic Stability in_silico->hlm cyp CYP Inhibition in_silico->cyp decision Go/No-Go Decision solubility->decision pampa->decision hlm->decision cyp->decision optimize Lead Optimization decision->optimize No-Go: Address Liabilities in_vivo In Vivo Pharmacokinetics decision->in_vivo Go: Advance to In Vivo PK optimize->in_silico Re-evaluate

Caption: Predictive ADME workflow from computational screening to experimental validation.

Decision_Tree start ADME Profile of This compound sol Good Solubility? (>10 µM) start->sol perm High Permeability? (PAMPA Pe > 5) sol->perm Yes fail_sol Reformulation/ Analogs sol->fail_sol No stab Metabolically Stable? (HLM t½ > 30 min) perm->stab Yes fail_perm Increase Lipophilicity/ Reduce TPSA perm->fail_perm No cyp Low CYP Inhibition? (IC50 > 10 µM) stab->cyp Yes fail_stab Block Metabolic Soft Spots stab->fail_stab No pass High Potential Candidate cyp->pass Yes fail_cyp Modify Interacting Moieties cyp->fail_cyp No

Caption: Decision tree for advancing CNS candidates based on in vitro ADME data.

Conclusion

The comprehensive in silico analysis of this compound reveals a highly promising ADME profile for a CNS drug candidate. Its low molecular weight, optimal lipophilicity, low polar surface area, and predicted lack of P-gp efflux liability strongly suggest it can efficiently cross the blood-brain barrier. Furthermore, its predicted high intestinal absorption and clean CYP inhibition profile indicate a low risk of poor oral bioavailability and drug-drug interactions.

When benchmarked against established CNS drugs like Donepezil and Clozapine, this compound appears to possess a potentially superior profile, particularly concerning P-gp efflux and CYP inhibition. However, these computational predictions must be regarded as hypotheses that require rigorous experimental validation. The provided protocols for in vitro solubility, permeability, metabolic stability, and CYP inhibition assays offer a clear and robust pathway for this validation. By integrating predictive modeling with targeted experimentation, research teams can de-risk their CNS drug discovery programs, conserve resources, and accelerate the identification of candidates with a higher probability of clinical success.

References

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Genesis Drug Discovery & Development. ADME Assays. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • ResearchGate. ADME Properties of Drugs that Act on the CNS. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 53(2), 145-150. [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

  • Clark, D. E. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today, 8(20), 927-933. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 337-437). Academic Press. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Pyrrolidin-1-yl)azepane, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols for heterocyclic amines, providing a robust framework even in the absence of extensive specific data for this particular compound.

Foundational Principle: Hazard Assessment Based on Chemical Analogy

  • Amine Functionality : Amines as a class can be corrosive, toxic, and environmentally harmful, particularly to aquatic life.[9] They can cause severe skin burns and eye damage.

  • Pyrrolidine and Azepane Rings : Structurally related compounds, such as pyrrolidine itself and other derivatives, are classified as flammable, harmful if swallowed or inhaled, and capable of causing severe skin and eye damage.[10][11] The parent compound, azepane (hexamethyleneimine), is described as corrosive and toxic by ingestion.[12]

Therefore, This compound must be handled and disposed of as a hazardous chemical waste , assuming it possesses corrosive, toxic, and environmentally detrimental properties.

Immediate Safety & Handling: Your Personal Protective Equipment (PPE) Mandate

Before handling the compound or its waste, the following PPE is mandatory to prevent contact and inhalation:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes that can cause severe eye damage, a known hazard for amine compounds.[13][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, as related compounds are known to cause severe skin burns and irritation.[13][14]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from splashes and contamination.[15]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling potentially toxic vapors or aerosols.[13][16]

The Disposal Workflow: From Benchtop to Final Disposition

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9][16] This practice can lead to severe environmental damage and is a violation of regulatory standards.

Step 1: Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.[9][17]

  • Designate a Waste Container : Use a new or thoroughly cleaned, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, tightly-sealing lid.[18]

  • Isolate the Waste Stream : Dedicate this container exclusively for this compound and directly contaminated materials (e.g., pipette tips, gloves, weighing paper).

  • Avoid Mixing : Do not mix this amine waste with other chemical wastes, especially acids or strong oxidizing agents, to prevent violent reactions.[9][16][17]

Step 2: Accurate and Compliant Labeling

Clear labeling is a regulatory requirement and critical for safety.[15][18]

  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.

  • Complete All Fields : Write legibly and completely:

    • Full Chemical Name : "Waste this compound"

    • Hazard Identification : Check all applicable boxes (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • Constituents : List the chemical and any solvents, with estimated percentages.

Step 3: Secure Interim Storage
  • Location : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel.[15]

  • Conditions : The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.

  • Fill Level : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[18]

Step 4: Professional Disposal

The final and most critical step is to transfer the waste to a licensed hazardous waste disposal company.[9][15]

  • Consult Institutional EHS : Always follow your institution's specific procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Prepare for Handover : Ensure the container is clean on the exterior, the lid is tightly sealed, and the label is complete and accurate.[18]

  • Preferred Disposal Method : The most appropriate disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[15][19][20] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical steps and critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_errors CRITICAL PROHIBITIONS start Generation of This compound Waste segregate Step 1: Segregate Waste into a dedicated, compatible HDPE container. start->segregate drain DO NOT Pour Down Drain start->drain label Step 2: Label Container Immediately with 'Hazardous Waste' and full chemical name. segregate->label trash DO NOT Mix with Incompatible Waste (e.g., Acids, Oxidizers) segregate->trash store Step 3: Store Securely in a designated, ventilated satellite area with secondary containment. label->store check_fill Is Container >90% Full or Ready for Pickup? store->check_fill check_fill->store No seal Securely Seal Container and check for exterior contamination. check_fill->seal Yes contact_ehs Step 4: Contact EHS for Hazardous Waste Pickup seal->contact_ehs handover Handover to Licensed Waste Disposal Professional contact_ehs->handover end_node Final Disposition: High-Temperature Incineration handover->end_node

Caption: Disposal workflow for this compound waste.

Spill Management Protocol

Preparedness for accidental spills is paramount.[9]

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain the Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[13]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, including this compound, is managed with the highest degree of responsibility.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • This compound (C10H20N2). PubChem. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • The Chemical Properties and Applications of Azepane. Acme Organics. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet. Zep Inc. [Link]

  • Azepane-4-carboxylic acid. PubChem. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Fingerprint. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Azepane. PubChem. [Link]

  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Pyrrolidine. PubChem. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

  • From pyrrolidinyl-benzodioxane to pyrrolidinyl-pyridodioxanes, or from unselective antagonism to selective partial agonism at α4β2 nicotinic acetylcholine receptor. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyrrolidin-1-yl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal and collective safety is the bedrock of innovative discovery. This guide provides an in-depth, procedural framework for the safe handling of 4-(Pyrrolidin-1-yl)azepane, focusing on the critical role of Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, a thorough hazard assessment based on structurally analogous compounds, such as 4-(Pyrrolidin-1-yl)pyridine, is a cornerstone of responsible laboratory practice. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of protection.

Foundational Hazard Assessment: An Expert's Perspective

The chemical structure of this compound, featuring both a pyrrolidine and an azepane moiety, suggests a hazard profile that must be approached with significant caution. Structurally similar compounds, particularly those containing cyclic amine functionalities, exhibit notable toxicity and corrosivity. The Safety Data Sheet (SDS) for 4-(Pyrrolidin-1-yl)pyridine, a close analog, serves as our primary reference for this precautionary assessment.[1]

Based on this data, we must operate under the assumption that this compound presents the following potential hazards:

Hazard ClassificationInferred Risk for this compoundRationale and Source
Acute Toxicity (Oral) Toxic if swallowed. The analog 4-(Pyrrolidin-1-yl)pyridine is classified as Acute Toxicity 3 (H301).[1] Ingestion could lead to serious illness or be fatal.
Skin Corrosion Causes severe skin burns. The analog is classified as Skin Corrosion 1B (H314), indicating it can cause irreversible skin damage upon contact.[1][2]
Eye Damage Causes serious eye damage. The analog is classified as Eye Damage 1 (H318), implying a risk of severe, potentially blinding, eye injury upon contact.[1][2]
Respiratory Irritation May cause respiratory irritation. Amine compounds can be irritating to the respiratory tract. The analog 4-Pyrrolidinopyridine is noted to cause respiratory irritation.[2]
Environmental Hazards Harmful to aquatic life.Pyrrolidine, a structural component, is known to be harmful to aquatic life.
Reactivity Air and light sensitive. The analog is noted to be sensitive to air and light, requiring storage under an inert atmosphere.[2]

This proactive hazard assessment dictates a stringent, multi-layered PPE strategy. The goal is not merely compliance but the establishment of a robust barrier between the researcher and potential chemical exposure.

The Core Directive: A Multi-Layered PPE Strategy

Effective chemical handling is a dynamic process. Your choice of PPE must adapt to the specific operation being performed, from handling neat powder to working with dilute solutions. The following protocols are designed to provide a comprehensive defense.

Primary Engineering Control: The Non-Negotiable First Line of Defense

Before any PPE is donned, the primary control measure must be in place.

  • Certified Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood. This engineering control is critical for preventing the inhalation of airborne particulates and vapors.[3]

Essential PPE for All Operations

The following PPE represents the minimum standard for any work involving this compound.

  • Body Protection: A clean, long-sleeved laboratory coat is mandatory. For operations with a higher risk of splashes, such as large-scale solution transfers, a chemically resistant apron over the lab coat is recommended. The lab coat should have knit cuffs to ensure a snug fit around the wrist, preventing gaps between the coat and gloves.[4][5]

  • Hand Protection: Given the severe skin corrosion hazard, chemically resistant gloves are paramount.[6]

    • Material: Nitrile gloves are a suitable initial choice. Always consult a glove compatibility chart for the specific solvents being used.

    • Protocol: Double-gloving is strongly recommended when handling the neat compound. This practice allows for the removal of the outer glove immediately following any potential contamination, without compromising the protection of the inner glove.[7] Contaminated outer gloves should be removed and disposed of as hazardous waste before exiting the fume hood.[7]

  • Eye and Face Protection: Standard safety glasses are insufficient.[5][7]

    • Chemical Splash Goggles: These are required to form a seal around the eyes, protecting against splashes from all angles.[4][8]

    • Face Shield: When handling the solid compound or performing any operation with a significant splash risk (e.g., preparing stock solutions, spill cleanup), a full-face shield must be worn in addition to chemical splash goggles. This provides a critical layer of protection against severe skin burns to the face.[6][8]

Respiratory Protection: An Additional Safeguard

While working in a fume hood is the primary method to prevent inhalation, certain scenarios may warrant additional respiratory protection.

  • N95 Respirator or Higher: If there is any risk of generating dust outside of a fume hood (e.g., during a large spill or an emergency), a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of toxic particles.[7] Surgical masks offer no protection from chemical dusts or vapors.[7]

Operational Plan: From Weighing to Disposal

This section provides a step-by-step procedural guide, integrating the PPE requirements into a standard laboratory workflow.

Workflow: Weighing Solid Compound and Preparing a Solution

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification is Current B Don Base PPE: - Lab Coat - Inner Nitrile Gloves - Chemical Splash Goggles A->B Proceed if OK C Don Additional PPE: - Outer Nitrile Gloves - Face Shield B->C Enter Hood D Weigh Solid This compound C->D E Prepare Solution D->E F Seal Primary Container and Clean Spatula E->F G Remove Outer Gloves (Dispose as HazWaste) F->G Task Complete H Wipe Down Work Surface G->H I Transport Waste to Satellite Accumulation Area H->I J Remove Remaining PPE in Designated Area I->J

Caption: PPE workflow for handling this compound.

Step-by-Step Guidance:

  • Pre-Operation Safety Check: Before starting, verify that the chemical fume hood has been certified within the last year. Gather all necessary equipment and reagents.

  • Don Base PPE: Before approaching the fume hood, don your lab coat, a first pair of nitrile gloves, and chemical splash goggles.[4]

  • Enter Work Area: Move to the chemical fume hood.

  • Don Additional PPE: Inside the fume hood, don a second pair of nitrile gloves (double-gloving) and a face shield.[7]

  • Handling the Compound: Carefully weigh the solid this compound. Add solvent to prepare the solution. Keep the sash at the lowest possible height during all manipulations.

  • Immediate Cleanup: Once the solution is prepared and the primary container is sealed, use a solvent-dampened cloth to decontaminate the spatula and weighing vessel before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Doffing Outer Layer: Before exiting the fume hood, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container inside the hood.

  • Final Cleanup: With the inner gloves still on, wipe down the work surface of the fume hood.

  • Waste Transport: Securely cap the waste container. Transport the waste to your laboratory's designated satellite accumulation area.

  • Final Doffing: Exit the work area and remove your remaining PPE in the correct order (gloves, face shield/goggles, lab coat) to prevent cross-contamination. Wash hands and face thoroughly with soap and water.[1]

Emergency and Disposal Protocols

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Don Emergency PPE: Before attempting cleanup, don the highest level of protection: a chemically resistant suit or apron, double nitrile gloves, chemical splash goggles, a face shield, and a respirator if the spill generates dust.[9]

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[9]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[9]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Use a dedicated, clearly labeled, and leak-proof container for all waste.[1][9] Do not mix this waste with other streams unless directed by your institution's Environmental Health and Safety (EHS) department.

  • PPE for Disposal: Wear your full standard PPE (lab coat, double gloves, goggles, face shield) when handling waste containers.

  • Disposal Method: The compound should be disposed of through a licensed hazardous waste contractor, likely via high-temperature incineration.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9] Always follow your institution's specific EHS guidelines for chemical waste disposal.[9]

By integrating this expert-driven PPE strategy and procedural guidance into your daily operations, you build a resilient culture of safety. This allows for the confident pursuit of scientific advancement while ensuring the well-being of the most valuable laboratory asset: the researcher.

References

  • Zep Inc. (2023). Safety Data Sheet. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Saferack. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-1-yl)azepane
Reactant of Route 2
4-(Pyrrolidin-1-yl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.